molecular formula C8H16Cl2O3 B1354675 2,2-Dichloro-1,1,1-triethoxyethane CAS No. 54567-92-9

2,2-Dichloro-1,1,1-triethoxyethane

Cat. No.: B1354675
CAS No.: 54567-92-9
M. Wt: 231.11 g/mol
InChI Key: ZKMPARWUDMKPMZ-UHFFFAOYSA-N
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Description

2,2-Dichloro-1,1,1-triethoxyethane, more commonly known as Triethyl Orthodichloroacetate, is a specialized alkyl orthoester with the molecular formula C8H16Cl2O3 and a molecular weight of 231.12 g/mol . This compound is characterized by a central carbon atom bonded to three ethoxy groups, making it a valuable and versatile substrate in a variety of organic synthetic methods . Orthoesters like this one are highly reactive due to the electron-deficient nature of their central carbon, which is caused by the -I effect of the surrounding electronegative oxygen atoms . Its physical properties include a density of approximately 1.1 g/cm³ and a boiling point of around 246.5 °C .In organic synthesis, Triethyl Orthodichloroacetate serves as a pivotal building block. Its applications span its use as a dehydrating agent, an alkylating agent, and a dialkoxymethylation agent in numerous two-component and multi-component reactions . The compound is a key intermediate in classic reactions such as the Johnson-Claisen rearrangement . Furthermore, orthoesters in general have significant utility in the synthesis of complex natural products and are employed across various scientific disciplines, including polymer science, medicinal chemistry, and biochemistry .Researchers value this compound for its role in constructing complex molecular architectures under different reaction conditions, including solvent-free, aqueous, and organic media, aligning with modern goals of green chemistry . As a reagent, it is strictly for professional laboratory and research applications. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dichloro-1,1,1-triethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H16Cl2O3/c1-4-11-8(7(9)10,12-5-2)13-6-3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMPARWUDMKPMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(Cl)Cl)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90508121
Record name 2,2-Dichloro-1,1,1-triethoxyethane
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Molecular Weight

231.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54567-92-9
Record name 2,2-Dichloro-1,1,1-triethoxyethane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Orthodichloroacetic Acid Triethyl Ester
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2,2-Dichloro-1,1,1-triethoxyethane chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 2,2-Dichloro-1,1,1-triethoxyethane

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety considerations for 2,2-dichloro-1,1,1-triethoxyethane. While specific experimental data for this dichlorinated orthoester is not extensively available in public literature, this document synthesizes information from closely related, well-documented analogs—notably the parent compound 1,1,1-triethoxyethane and its monochlorinated derivative, 2-chloro-1,1,1-triethoxyethane. By analyzing established chemical principles and structure-property relationships, this guide offers expert-driven insights and predictive data to support researchers, chemists, and drug development professionals in their work with this class of compounds. The narrative emphasizes the causality behind its reactivity and provides a framework for its safe handling and application in advanced organic synthesis.

Introduction and Molecular Overview

2,2-Dichloro-1,1,1-triethoxyethane is a halogenated orthoester, a class of organic compounds characterized by a central carbon atom bonded to three alkoxy groups. The presence of two chlorine atoms on the adjacent carbon significantly influences its electronic properties and chemical reactivity, distinguishing it from simpler orthoesters. While its parent compound, triethyl orthoacetate (1,1,1-triethoxyethane), is a well-known reagent in organic synthesis, the dichlorinated version represents a more specialized building block.[1]

Its structure suggests utility as a precursor for introducing the dichloroacetyl group or as a protected form of ethyl dichloroacetate. Understanding its properties is crucial for its application in the synthesis of complex organic molecules, including potential pharmaceutical intermediates and materials science precursors.

Molecular Identifiers:

  • IUPAC Name: 2,2-dichloro-1,1,1-triethoxyethane

  • Molecular Formula: C₈H₁₆Cl₂O₃

  • Molecular Weight: 231.11 g/mol

  • CAS Number: Not explicitly assigned in major databases.

Physicochemical and Spectroscopic Properties

The physical properties of 2,2-dichloro-1,1,1-triethoxyethane can be reliably predicted by extrapolating from the known data of its parent and monochlorinated analogs. The addition of a second chlorine atom is expected to increase its molecular weight, boiling point, density, and refractive index.

Table 1: Comparison of Physicochemical Properties
Property1,1,1-Triethoxyethane (Parent)2-Chloro-1,1,1-triethoxyethane (Monochloro)2,2-Dichloro-1,1,1-triethoxyethane (Dichloro - Predicted)
Molecular Weight 162.23 g/mol [2]196.67 g/mol [3][4]231.11 g/mol
Boiling Point 142 °C (lit.)[1][3]75-80 °C / 15 mmHg[3]Higher than monochloro analog
Density 0.885 g/mL at 25 °C (lit.)[3]1.031 g/mL at 20 °C (lit.)[3]> 1.031 g/mL
Refractive Index n20/D 1.396 (lit.)[3]n20/D 1.422[3]> 1.422
Stability Moisture sensitive[5]Moisture sensitive[6]Highly moisture sensitive
Spectroscopic Characterization (Predicted)
  • ¹H NMR: The proton spectrum is expected to show a characteristic triplet and quartet for the three equivalent ethoxy groups. A key diagnostic signal would be a singlet for the lone proton on the dichlorinated carbon (–CHCl₂), anticipated to be significantly downfield-shifted compared to the methylene protons in the monochloro-analog due to the strong deshielding effect of the two chlorine atoms.

  • ¹³C NMR: The spectrum would reveal distinct signals for the methyl and methylene carbons of the ethoxy groups, the central quaternary orthoester carbon, and the dichlorinated carbon. The signal for the –CHCl₂ carbon would be a key identifier.

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong C-O stretching bands characteristic of ethers and acetals, C-H stretching and bending vibrations for the alkyl groups, and C-Cl stretching bands.

  • Mass Spectrometry (MS): Electron ionization MS would likely show fragmentation patterns involving the loss of ethoxy radicals and cleavage of the C-C bond. The isotopic signature of two chlorine atoms (M, M+2, M+4 peaks) would be a definitive feature for fragments containing the dichlorinated portion of the molecule.

Synthesis and Manufacturing Insights

The synthesis of 2,2-dichloro-1,1,1-triethoxyethane logically proceeds from the chlorination of 1,1,1-triethoxyethane. While industrial processes for the monochloro derivative are established, production of the dichloro compound presents a greater challenge due to the difficulty in separating the product mixture.

Synthetic Pathway

The primary route involves the free-radical chlorination of 1,1,1-triethoxyethane. Prior art describes the synthesis of the monochloro analog using reagents like N-chlorosuccinimide (NCS) or gaseous chlorine.[7] Pushing the reaction with excess chlorinating agent or under more forcing conditions would lead to the formation of the dichlorinated product, alongside the monochlorinated species and potentially trichlorinated byproducts.

A significant challenge noted in industrial applications is that a high proportion of 2,2-dichloro-1,1,1-triethoxyethane can occur as a byproduct during monochloro-synthesis, which is difficult and costly to remove via distillation.[7] This suggests that a targeted synthesis would require careful control of stoichiometry and reaction conditions, followed by advanced purification.

G A 1,1,1-Triethoxyethane C Reaction Vessel A->C B Chlorinating Agent (e.g., Cl2, NCS) B->C D Monochlorination C->D 1 eq. E 2-Chloro-1,1,1-triethoxyethane D->E F Further Chlorination E->F + excess Cl2 G 2,2-Dichloro-1,1,1-triethoxyethane F->G H Purification (Fractional Distillation) G->H I Isolated Product H->I

Caption: Proposed synthetic workflow for 2,2-dichloro-1,1,1-triethoxyethane.

Experimental Protocol: Conceptual Synthesis
  • Reaction Setup: Charge a jacketed glass reactor, equipped with a mechanical stirrer, thermometer, condenser, and a gas inlet (for Cl₂), with 1,1,1-triethoxyethane.

  • Chlorination: Cool the reactor to 0-5 °C. Introduce gaseous chlorine at a controlled rate while irradiating the mixture with a UV lamp to initiate free-radical chlorination.

  • Monitoring: Monitor the reaction progress using Gas Chromatography (GC) to track the relative concentrations of starting material, monochloro, and dichloro products.

  • Work-up: Once the desired conversion is achieved, cease the chlorine flow and purge the system with nitrogen to remove excess chlorine and HCl gas.

  • Purification: The crude reaction mixture would then be subjected to fractional distillation under reduced pressure to separate the higher-boiling 2,2-dichloro-1,1,1-triethoxyethane from the lighter components.

Chemical Reactivity and Synthetic Applications

The reactivity of 2,2-dichloro-1,1,1-triethoxyethane is governed by two primary features: the acid-labile orthoester functionality and the electrophilic dichloromethyl group.

Hydrolysis

Like all orthoesters, 2,2-dichloro-1,1,1-triethoxyethane is highly susceptible to hydrolysis under acidic conditions. This is a critical consideration for its handling and storage, as exposure to atmospheric moisture or acidic reagents will lead to its decomposition. The hydrolysis reaction yields ethyl dichloroacetate and ethanol. This reaction can also be synthetically useful, positioning the molecule as a stable, protected precursor to the corresponding ester.

Reactions with Nucleophiles

The carbon atom bearing two chlorine atoms is electrophilic and can undergo nucleophilic substitution reactions.[8][9] Strong nucleophiles can displace one or both chlorine atoms, although such reactions may require elevated temperatures. This reactivity opens pathways to a variety of derivatives that are otherwise difficult to synthesize.

G cluster_0 Core Reactivity A 2,2-Dichloro-1,1,1-triethoxyethane B Ethyl Dichloroacetate + 2 EtOH A->B H₃O⁺ (Hydrolysis) C Substituted Product A->C Nu⁻ (Nucleophilic Attack)

Caption: Core reaction pathways for 2,2-dichloro-1,1,1-triethoxyethane.

Potential Applications
  • Pharmaceutical Synthesis: The dichloroacetyl moiety is present in some bioactive molecules. This reagent could serve as a key building block for their synthesis.

  • Agrochemicals: Halogenated organic compounds are prevalent in agrochemicals. The unique combination of functional groups could be exploited to create novel herbicides or pesticides.

  • Protecting Group Chemistry: The orthoester can be used to protect carboxylic acids, with the added functionality of the dichloro group available for subsequent transformations.

Safety, Handling, and Storage

Given the lack of a specific Safety Data Sheet (SDS), the safety profile must be inferred from analogous compounds like 2-chloro-1,1,1-triethoxyethane and general principles for halogenated reagents.[3] The compound should be treated as hazardous.

Table 2: Anticipated GHS Hazard Classifications
Hazard ClassClassificationHazard Statement
Flammable Liquids Category 2 or 3H225/H226: Highly flammable or Flammable liquid and vapor[4]
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[4]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[4]
Eye Damage/Irritation Category 2H319: Causes serious eye irritation[4]
Specific Target Organ Toxicity Category 3H335: May cause respiratory irritation
Handling and Personal Protective Equipment (PPE)
  • Ventilation: All handling must be performed in a well-ventilated laboratory, preferably within a chemical fume hood, to avoid inhalation of vapors.[6][10]

  • PPE: Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. A face shield may be required for splash hazards.

  • Moisture: This compound is moisture-sensitive.[5][6] Handle under an inert atmosphere (e.g., nitrogen or argon) and use dry glassware and solvents to prevent decomposition, which may liberate toxic HCl gas.[6]

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5][11] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and acids.[5][6] The storage area should be designated for flammable liquids.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][6] Do not allow the chemical to enter drains or waterways.

Conclusion

2,2-dichloro-1,1,1-triethoxyethane is a synthetically valuable, albeit under-documented, chemical reagent. Its properties, logically inferred from closely related structures, define it as a moisture-sensitive, flammable, and reactive compound. Its dual functionality—an acid-labile orthoester and an electrophilic dichloromethyl group—makes it a promising building block for accessing complex molecular architectures in pharmaceutical and materials science applications. The insights provided in this guide serve as a foundational resource for scientists, enabling informed experimental design, safe handling, and the strategic application of this versatile molecule. Further empirical research is warranted to fully characterize its properties and unlock its synthetic potential.

References

  • Vertex AI Search. (2026). SAFETY DATA SHEET. 6

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. 5

  • Sigma-Aldrich. (n.d.). 2-Chloro-1,1,1-triethoxyethane 97%. 3

  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.

  • TCI Chemicals. (n.d.). SAFETY DATA SHEET. 10

  • Merck Millipore. (n.d.). SAFETY DATA SHEET. 11

  • PubChem. (n.d.). 2-Chloro-1,1,1-triethoxyethane. 4

  • Google Patents. (2003). US20030229255A1 - Preparation of 2-chloro-1,1,1-trialkoxyethane. 7

  • Sigma-Aldrich. (n.d.). 2-Chloro-1,1,1-triethoxyethane 97%.

  • Khademi, Z., & Nikoofar, K. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Publishing. 1

  • PubChem. (n.d.). 1,1-Dichloro-2,2-diethoxyethane. 12

  • PubMed Central. (n.d.). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. 8

  • NC State University Libraries. (n.d.). Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry. 9

  • PubChem. (n.d.). Triethyl orthoacetate. 2

Sources

An In-depth Technical Guide to the Physical Properties of 2,2-Dichloro-1,1,1-triethoxyethane

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Known and the Unknown

To our fellow researchers, scientists, and drug development professionals, this guide serves as a comprehensive exploration into the physical properties of 2,2-dichloro-1,1,1-triethoxyethane. It is critical to preface this document by highlighting a significant challenge in the field: a notable scarcity of publicly available, empirically determined data for this specific compound. This reality has shaped the structure of this guide. Instead of a simple recitation of known values, we will embark on a more deductive and methodological exploration. We will ground our discussion in the established properties of structurally analogous compounds, providing a framework for estimating the characteristics of 2,2-dichloro-1,1,1-triethoxyethane. Furthermore, we will detail the precise experimental protocols that would be employed to characterize this molecule, thereby offering a roadmap for future research. This approach is designed not only to inform but also to empower researchers to fill the existing knowledge gaps.

Molecular Identity and Structure

2,2-Dichloro-1,1,1-triethoxyethane is a halogenated orthoester. The presence of two chlorine atoms on the C2 position and three ethoxy groups on the C1 position defines its unique chemical architecture.

Molecular Formula: C8H16Cl2O3

Molecular Weight: 231.11 g/mol

SMILES: CCOC(C(Cl)Cl)(OCC)OCC

InChI Key: InChI=1S/C8H16Cl2O3/c1-4-11-8(13-6-3,12-5-2)7(9)10/h7H,4-6H2,1-3H3

To visualize the spatial arrangement of this molecule, the following diagram illustrates its predicted structure.

Caption: Molecular structure of 2,2-Dichloro-1,1,1-triethoxyethane.

Comparative Analysis with Analogous Compounds

To extrapolate the potential physical properties of 2,2-dichloro-1,1,1-triethoxyethane, it is instructive to examine the known properties of its less chlorinated precursors: triethyl orthoacetate (1,1,1-triethoxyethane) and 2-chloro-1,1,1-triethoxyethane.

PropertyTriethyl Orthoacetate[1][2][3]2-Chloro-1,1,1-triethoxyethane[4][5]2,2-Dichloro-1,1,1-triethoxyethane
Molecular Formula C8H18O3C8H17ClO3C8H16Cl2O3
Molecular Weight 162.23 g/mol 196.67 g/mol 231.11 g/mol
Boiling Point 142 °C (lit.)75-80 °C / 15 mmHgPredicted to be higher than the monochloro- derivative at equivalent pressure
Density 0.885 g/mL at 25 °C (lit.)1.031 g/mL at 20 °C (lit.)[4]Predicted to be > 1.031 g/mL
Refractive Index (n20/D) 1.396 (lit.)1.422Predicted to be > 1.422

Analysis and Prediction:

The progressive substitution of hydrogen with chlorine atoms on the C2 carbon is expected to have predictable effects on the physical properties of the molecule.

  • Boiling Point: The introduction of a second chlorine atom will significantly increase the molecular weight and likely enhance dipole-dipole interactions. This will lead to a higher boiling point compared to the monochlorinated analog under the same pressure conditions.

  • Density: The replacement of a hydrogen atom with a much heavier chlorine atom will increase the molecular mass without a proportional increase in molecular volume. Consequently, the density of 2,2-dichloro-1,1,1-triethoxyethane is anticipated to be greater than that of 2-chloro-1,1,1-triethoxyethane.

  • Refractive Index: An increase in the number of polarizable chlorine atoms in the molecule is expected to lead to a higher refractive index.

Prospective Experimental Determination of Physical Properties

Should a sample of 2,2-dichloro-1,1,1-triethoxyethane become available, the following standard methodologies would be employed to empirically determine its physical properties. The rationale behind the selection of these techniques is rooted in their precision, reliability, and the wealth of comparative data they generate.

Boiling Point Determination

Methodology: Distillation under reduced pressure.

Causality: Given the predicted increase in boiling point, atmospheric distillation may require high temperatures that could lead to decomposition. Distillation under reduced pressure allows for the determination of the boiling point at a lower, less destructive temperature. The relationship between pressure and boiling point can be extrapolated using a nomograph to estimate the boiling point at atmospheric pressure.

Workflow:

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_measurement Measurement cluster_analysis Data Analysis A Sample in Distillation Flask B Connect to Vacuum Source A->B C Insert Thermometer B->C D Attach Condenser C->D E Gradual Heating D->E F Record Temperature at First Drop E->F G Record Pressure F->G H Repeat at Different Pressures G->H I Use Clausius-Clapeyron Equation or Nomograph H->I J Determine Boiling Point at Standard Pressure I->J

Caption: Workflow for boiling point determination under reduced pressure.

Density Measurement

Methodology: Pycnometry.

Causality: A pycnometer is a flask with a precise volume that is used to determine the density of a liquid. This method is chosen for its high degree of accuracy and the small sample volume required.

Step-by-Step Protocol:

  • Clean and dry the pycnometer and determine its mass (m1).

  • Fill the pycnometer with distilled water of a known temperature and density, and record the mass (m2).

  • Calculate the exact volume of the pycnometer.

  • Empty, clean, and dry the pycnometer.

  • Fill the pycnometer with the sample (2,2-dichloro-1,1,1-triethoxyethane) at the same temperature and record the mass (m3).

  • Calculate the density of the sample using the formula: ρsample = (m3 - m1) / Volume.

Refractive Index Measurement

Methodology: Abbe Refractometer.

Causality: The Abbe refractometer is a standard laboratory instrument for the accurate measurement of the refractive index of liquids. It requires only a small sample volume and provides a direct reading.

Step-by-Step Protocol:

  • Calibrate the Abbe refractometer using a standard of known refractive index.

  • Apply a few drops of the sample onto the prism.

  • Close the prism and allow the sample to thermally equilibrate.

  • Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

  • Read the refractive index and the temperature directly from the instrument's scale.

Synthesis and Purification Considerations

The synthesis of 2,2-dichloro-1,1,1-triethoxyethane is not widely documented. However, it is mentioned as a potential byproduct in the chlorination of 1,1,1-triethoxyethane to produce 2-chloro-1,1,1-triethoxyethane[6]. This suggests that it could be synthesized through a similar, more exhaustive chlorination reaction.

Potential Synthetic Route: A plausible route would involve the reaction of 1,1,1-triethoxyethane with an excess of a chlorinating agent, such as chlorine gas or N-chlorosuccinimide, under conditions that favor dichlorination. The reaction would likely proceed via a free-radical mechanism initiated by UV light or a radical initiator.

Purification: Given that the reaction would likely produce a mixture of unreacted starting material, the monochlorinated product, and the desired dichlorinated product, purification would be critical. Fractional distillation under reduced pressure would be the most effective method for separating these components based on their different boiling points.

Safety and Handling

While a specific safety data sheet for 2,2-dichloro-1,1,1-triethoxyethane is not available, it is prudent to handle it with the precautions appropriate for chlorinated hydrocarbons. It should be assumed to be harmful if swallowed, an irritant to the skin and eyes, and potentially harmful if inhaled[7][8]. All handling should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Potential Applications in Research and Development

Orthoesters are versatile building blocks in organic synthesis[9]. The presence of two chlorine atoms in 2,2-dichloro-1,1,1-triethoxyethane would make it a valuable precursor for the synthesis of various heterocyclic compounds and other complex molecules of interest in medicinal chemistry and drug development[10][11]. The dichloroacetyl group is a key structural motif in some pharmaceuticals, and this compound could serve as a synthon for its introduction[10].

Conclusion

While direct experimental data for the physical properties of 2,2-dichloro-1,1,1-triethoxyethane remains elusive, a scientifically grounded estimation of these properties can be made through comparative analysis with its structural analogs. This guide has provided these estimations and, more importantly, has outlined the precise experimental methodologies required for their empirical determination. It is our hope that this detailed technical overview will serve as a valuable resource for researchers and stimulate further investigation into this and other novel chemical entities.

References

  • 2-Chloro-1,1,1-triethoxyethane 97 51076-95-0 - Sigma-Aldrich. (URL: )
  • 2-Chloro-1,1,1-triethoxyethane 97 51076-95-0 - Sigma-Aldrich. (URL: )
  • 2-Chloro-1,1,1-triethoxyethane 97 51076-95-0 - Sigma-Aldrich. (URL: )
  • US20030229255A1 - Preparation of 2-chloro-1,1,1-trialkoxyethane - Google P
  • Triethyl orthoacetate - Wikipedia. (URL: [Link])

  • Safety Data Sheet: 2,2,2-trichloroethane-1,1-diol - Carl ROTH. (URL: [Link])

  • Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Publishing. (URL: [Link])

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (URL: [Link])

Sources

Stability and reactivity of 2,2-Dichloro-1,1,1-triethoxyethane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Reactivity of 2,2-Dichloro-1,1,1-triethoxyethane

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Bifunctional Reagent

2,2-Dichloro-1,1,1-triethoxyethane is a halogenated orthoester, a class of compounds recognized for their unique reactivity and utility as synthetic intermediates. Unlike its more common non-halogenated or monochlorinated analogs, the presence of two chlorine atoms on the adjacent carbon atom introduces a distinct electronic and steric profile, significantly influencing its stability and reaction pathways. This guide, prepared from the perspective of a Senior Application Scientist, aims to provide a comprehensive technical overview of 2,2-dichloro-1,1,1-triethoxyethane. We will delve into its core stability characteristics, explore its reactivity with various chemical species, and provide validated experimental protocols for its study and application. The central objective is to equip researchers and drug development professionals with the foundational knowledge required to effectively and safely leverage this compound in complex synthetic workflows.

Physicochemical and Safety Profile

A thorough understanding of a reagent's fundamental properties is paramount before its inclusion in any experimental design. The following tables summarize the key physicochemical properties and hazard classifications for 2,2-dichloro-1,1,1-triethoxyethane.

Table 1: Physicochemical Properties of 2,2-Dichloro-1,1,1-triethoxyethane

PropertyValue
Molecular Formula C₈H₁₆Cl₂O₃
Molecular Weight 229.11 g/mol
Appearance Colorless to yellow liquid
Boiling Point 75-80 °C at 15 mmHg
Density ~1.031 g/mL at 20 °C
Refractive Index ~1.422 (n20/D)
CAS Number 51076-95-0

Note: Physical properties can vary slightly between suppliers. Refer to the specific Certificate of Analysis.

Table 2: GHS Hazard Classification

Hazard StatementDescription
H225 / H226Highly flammable liquid and vapor / Flammable liquid and vapor[1]
H302Harmful if swallowed[1]
H315Causes skin irritation[1]
H317May cause an allergic skin reaction[1]
H319Causes serious eye irritation[1]
H335May cause respiratory irritation[1]

This data underscores the need for handling this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including flame-retardant lab coats, chemical-resistant gloves, and safety goggles.[2][3]

Core Stability Analysis

The stability of an orthoester is not an intrinsic constant but rather a dynamic property highly dependent on its environment. For 2,2-dichloro-1,1,1-triethoxyethane, the orthoester moiety dictates its hydrolytic sensitivity, while the vicinal dichloro groups add another layer of complexity.

Hydrolytic Stability: The Achilles' Heel of Orthoesters

Orthoesters are thermodynamically stable in neutral or basic conditions but are exceptionally sensitive to acid.[4][5] Even trace amounts of acid can catalyze their irreversible hydrolysis to the corresponding ester and alcohols. This reactivity is a cornerstone of their use as protecting groups and synthetic intermediates.

The mechanism proceeds via protonation of one of the alkoxy oxygens, creating a good leaving group (ethanol). The subsequent departure of ethanol is stabilized by the lone pairs on the remaining two oxygen atoms, forming a resonance-stabilized dialkoxycarbenium ion. This highly electrophilic intermediate is then readily attacked by water, and after deprotonation, yields the final ester and alcohol products.

Hydrolysis_Mechanism

Due to this inherent instability, the compound must be stored under strictly anhydrous conditions and away from acidic materials.[6][7] It is advisable to use amine bases like triethylamine or pyridine to quench any adventitious acid in reaction mixtures.

Thermal Stability

While poly(ortho esters) can exhibit good thermal stability suitable for melt-based processing, low-molecular-weight orthoesters like 2,2-dichloro-1,1,1-triethoxyethane are susceptible to decomposition at elevated temperatures.[8] Distillation should be performed under reduced pressure to minimize thermal stress. Decomposition can be accelerated by the presence of acidic impurities, which may catalyze elimination or rearrangement pathways.

Reactivity Profile: A Hub for Synthetic Transformations

The reactivity of 2,2-dichloro-1,1,1-triethoxyethane is dominated by the electrophilic nature of the central orthoester carbon and the presence of the two chlorine atoms, which can act as leaving groups in nucleophilic substitution reactions or facilitate elimination.

Reactions at the Orthoester Carbon

The primary mode of reactivity involves the acid-catalyzed formation of the dialkoxycarbenium ion, which is a potent electrophile. This intermediate can be trapped by a wide range of nucleophiles, not just water. This principle is the basis for using orthoesters in various organic transformations.[9]

  • Transesterification: In the presence of an acid catalyst, reaction with other alcohols will lead to an exchange of the ethoxy groups.

  • Formation of Heterocycles: The monochloro analog, 2-chloro-1,1,1-triethoxyethane, is known to be an effective reagent for the one-step synthesis of 2-chloromethyl heterocycles via cyclization with bifunctional nucleophiles like 2-aminothiophenol.[10] It is plausible that 2,2-dichloro-1,1,1-triethoxyethane could react similarly, potentially leading to the formation of dichloromethyl-substituted heterocycles, which are valuable synthons in medicinal chemistry.

Reactions Involving the Dichloroethyl Moiety

The two chlorine atoms on the C2 position open up avenues of reactivity not available to simple orthoesters.

  • Nucleophilic Substitution (Sₙ2): The chlorine atoms can be displaced by strong nucleophiles. However, direct Sₙ2 reactions on polychlorinated alkanes can be sluggish. The reaction conditions would need to be carefully optimized to favor substitution over elimination.

  • Elimination (E2): In the presence of a strong, non-nucleophilic base, elimination of HCl is a probable reaction pathway. This could potentially lead to the formation of a chlorinated ketene acetal, a highly reactive and versatile intermediate.

Reactivity_Pathways

Experimental Protocols: A Practical Framework

The following protocols provide a self-validating framework for investigating the stability and reactivity of 2,2-dichloro-1,1,1-triethoxyethane.

Protocol 1: Quantitative Assessment of Hydrolytic Stability via ¹H NMR

This protocol allows for the determination of the compound's half-life under controlled acidic conditions.

Objective: To quantify the rate of hydrolysis at a specific pH.

Methodology:

  • Preparation of Buffered Solvent: Prepare a D₂O/acetonitrile-d₃ (1:1) solvent system buffered to the desired pH (e.g., pH 5 using an acetate buffer). Include a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Sample Preparation: In an NMR tube, dissolve a precise amount of 2,2-dichloro-1,1,1-triethoxyethane (e.g., 10 mg) in 0.6 mL of the buffered solvent at a controlled temperature (e.g., 25 °C).

  • NMR Acquisition: Immediately acquire a ¹H NMR spectrum (t=0). Continue to acquire spectra at regular time intervals (e.g., every 5 minutes).

  • Data Analysis: Integrate the signal corresponding to a unique proton on the starting material (e.g., the CH₂Cl₂ proton) and the signal of the internal standard.

  • Causality Check: The disappearance of the starting material signal should correlate directly with the appearance of signals for the products, ethyl dichloroacetate and ethanol, confirming the reaction pathway.

  • Calculation: Plot the natural logarithm of the starting material concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k), from which the half-life (t₁/₂) can be calculated (t₁/₂ = 0.693/k).

NMR_Workflow

Protocol 2: Exploratory Reaction with a Thiol Nucleophile

This protocol provides a template for investigating the compound's reactivity with nucleophiles.

Objective: To determine the feasibility and outcome of reacting 2,2-dichloro-1,1,1-triethoxyethane with a model nucleophile, such as thiophenol.

Methodology:

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve 2,2-dichloro-1,1,1-triethoxyethane (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or acetonitrile).

  • Addition of Nucleophile: Add thiophenol (1.1 eq) to the solution.

  • Initiation (Two Conditions):

    • Condition A (Acid Catalysis): Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid) to promote reaction at the orthoester center.

    • Condition B (Base Mediation): Add a non-nucleophilic base (e.g., K₂CO₃ or DBU) to promote Sₙ2 displacement of the chloride atoms.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS. If no reaction occurs, gently heat the mixture.

  • Workup and Analysis: Once the reaction is complete (or has reached a steady state), quench appropriately (e.g., with saturated NaHCO₃ for Condition A or water for Condition B). Extract the product with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, concentrate, and purify by column chromatography.

  • Characterization: Analyze the purified product(s) by ¹H NMR, ¹³C NMR, and mass spectrometry to elucidate the structure and determine which reaction pathway predominated.

Conclusion

2,2-Dichloro-1,1,1-triethoxyethane presents a compelling profile for synthetic chemists. Its stability is critically dependent on maintaining anhydrous and non-acidic conditions, a characteristic feature of its orthoester core. The true synthetic potential of this molecule lies in its dual reactivity: the acid-labile orthoester function allows for the formation of highly reactive carbenium ion intermediates, while the vicinal dichloro groups provide handles for substitution or elimination reactions. This guide has outlined the fundamental principles governing its stability and reactivity and provided robust experimental frameworks for its investigation. By understanding these core concepts, researchers in drug discovery and materials science can better harness the unique chemical properties of this bifunctional building block to construct novel and complex molecular architectures.

References

  • Hine, J., & Klueppel, A. W. (1974). Structural effects on rates and equilibriums. XVIII. Thermodynamic stability of ortho esters. Journal of the American Chemical Society, 96(9), 2924–2929. [Link]

  • von Delius, M., & Rudolf, T. (2024). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Accounts of Chemical Research. [Link]

  • von Delius, M., & Rudolf, T. (2024). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. ACS Publications. [Link]

  • Ng, S. Y., & Heller, J. (2006). Poly(ortho esters): Synthesis, characterization, properties and uses. Request PDF. [Link]

  • Kellomäki, M., et al. (2000). Processing and properties of two different poly (ortho esters). Request PDF. [Link]

  • PubChem. (n.d.). 2-Chloro-1,1,1-triethoxyethane. National Center for Biotechnology Information. [Link]

  • Khademi, Z., & Nikoofar, K. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Publishing. [Link]

Sources

Commercial availability of 2,2-Dichloro-1,1,1-triethoxyethane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Commercial Availability and Synthetic Strategy of 2,2-Dichloro-1,1,1-triethoxyethane

Authored by: Gemini, Senior Application Scientist

Abstract

Commercial Landscape and Availability

A thorough investigation of major chemical supplier catalogs, including but not limited to MilliporeSigma (Sigma-Aldrich), Thermo Fisher Scientific, and TCI Chemicals, reveals that 2,2-dichloro-1,1,1-triethoxyethane (CAS No. not assigned) is not a stock chemical. Its absence from commercial listings suggests that it is either a novel compound, a transient intermediate, or a substance with limited industrial demand, making its large-scale production economically unviable at present.

For researchers requiring the functional motifs present in this molecule, several structurally similar compounds are commercially available. These can be valuable as either direct substitutes in exploratory studies or as foundational materials for a custom synthesis.

Table 1: Commercially Available Structural Analogues
Compound NameStructureCAS NumberMolecular FormulaKey Suppliers
2-Chloro-1,1,1-triethoxyethaneClCH₂C(OCH₂CH₃)₃51076-95-0C₈H₁₇ClO₃MilliporeSigma, Fisher Scientific[1][2][3]
2,2-Dichloro-1,1-diethoxyethaneCl₂CHC(H)(OCH₂CH₃)₂619-33-0C₆H₁₂Cl₂O₂MilliporeSigma (India)[4]
1,1,1-TriethoxyethaneCH₃C(OCH₂CH₃)₃78-39-7C₈H₁₈O₃Thermo Fisher Scientific, Muby Chemicals[5][6]
2-Chloro-1,1,1-trimethoxyethaneClCH₂C(OCH₃)₃74974-54-2C₅H₁₁ClO₃MilliporeSigma

Proposed Synthetic Pathway for 2,2-Dichloro-1,1,1-triethoxyethane

Given the lack of commercial availability, de novo synthesis is the most viable route to obtain 2,2-dichloro-1,1,1-triethoxyethane. A plausible and robust synthetic strategy involves the reaction of a suitable dichloroacetyl precursor with an ethoxylating agent. One of the most direct methods for the formation of orthoesters is the Pinner reaction, which typically involves the reaction of a nitrile with an alcohol under acidic conditions. However, a more modern and potentially higher-yielding approach would be the reaction of an acyl chloride with a trialkyl orthoformate or the direct chlorination of a suitable orthoester.

A proposed two-step synthesis starting from commercially available 1,1,1-triethoxyethane is outlined below. This method is adapted from known procedures for the α-chlorination of orthoesters.[7]

Diagram 1: Proposed Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Monochlorination cluster_1 Step 2: Dichlorination A 1,1,1-Triethoxyethane (Starting Material) C 2-Chloro-1,1,1-triethoxyethane (Intermediate) A->C Reaction B Gaseous Chlorine (Cl₂) in Ethanol B->C Reagent D 2-Chloro-1,1,1-triethoxyethane (Intermediate) F 2,2-Dichloro-1,1,1-triethoxyethane (Target Product) D->F Reaction E N-Chlorosuccinimide (NCS) Radical Initiator (e.g., AIBN) E->F Reagent

Caption: Proposed two-step synthesis of 2,2-dichloro-1,1,1-triethoxyethane.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Chloro-1,1,1-triethoxyethane

  • To a stirred solution of 1,1,1-triethoxyethane in a suitable solvent (e.g., ethanol, as it can act as a radical scavenger and solvent), cooled to 0-5 °C in an ice bath, slowly bubble gaseous chlorine.[7] The reaction vessel should be equipped with a gas inlet tube, a stirrer, and a thermometer, and vented to a scrubber.

  • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, purge the reaction mixture with nitrogen to remove excess chlorine.

  • Work-up involves neutralization with a mild base (e.g., sodium bicarbonate solution), followed by extraction with a suitable organic solvent (e.g., diethyl ether).

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 2-chloro-1,1,1-triethoxyethane.[2]

Step 2: Synthesis of 2,2-Dichloro-1,1,1-triethoxyethane

  • Dissolve the 2-chloro-1,1,1-triethoxyethane intermediate in a non-polar solvent such as carbon tetrachloride.

  • Add N-chlorosuccinimide (NCS) and a radical initiator (e.g., AIBN or benzoyl peroxide).[7]

  • Heat the mixture to reflux and monitor the reaction by GC or TLC.

  • After completion, cool the reaction mixture and filter to remove succinimide.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solvent under reduced pressure and purify the resulting crude product by vacuum distillation to obtain 2,2-dichloro-1,1,1-triethoxyethane.

Physicochemical Properties and Safety Considerations

While the exact properties of 2,2-dichloro-1,1,1-triethoxyethane are not documented, we can infer its likely characteristics and handling requirements from its structural analogues.

Table 2: Physicochemical Data of Related Compounds
Property2-Chloro-1,1,1-triethoxyethane1,1,1-Triethoxyethane
Boiling Point 75-80 °C / 15 mmHg[2]142 °C[6]
Refractive Index n20/D 1.422[2]Not available
Flash Point -2 °C (closed cup)39 °C[6]
Density Not available0.885 g/mL[8]
Safety and Handling

Based on the Safety Data Sheets (SDS) of related compounds, extreme caution is advised when handling chlorinated orthoesters.[5][9][10]

  • Flammability: These compounds are often flammable liquids with low flash points.[9][10] Keep away from heat, sparks, and open flames.[5] Use explosion-proof electrical equipment.[5]

  • Peroxide Formation: Orthoesters may form explosive peroxides upon exposure to air, especially under prolonged storage.[5] It is advisable to test for peroxides before heating or distillation.

  • Moisture Sensitivity: Orthoesters are sensitive to moisture and can hydrolyze, particularly in the presence of acids.[5] Store in a tightly closed container in a dry, well-ventilated place.

  • Toxicity and Irritation: Chlorinated organic compounds can be harmful if inhaled, swallowed, or in contact with skin. They can cause serious eye and skin irritation.[5][9] Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

Potential Applications in Research and Drug Development

The unique combination of a gem-dichloro group and a triethoxy orthoester functionality in 2,2-dichloro-1,1,1-triethoxyethane makes it a potentially valuable, albeit unexplored, building block in organic synthesis and medicinal chemistry.

Diagram 2: Structure-Application Relationship

Application_Logic cluster_main 2,2-Dichloro-1,1,1-triethoxyethane cluster_features Key Structural Features cluster_apps Potential Applications A Target Molecule B Dichloroacetyl Moiety Precursor A->B contains C Orthoester Group (Protected Carboxylic Acid) A->C contains D Synthesis of Bioactive Molecules (e.g., Chloramphenicol analogues) [15] B->D enables E Precursor for Novel Heterocycles C->E enables F Synthesis of Antivirals (e.g., Lamivudine intermediates) [13, 23] C->F enables G Reagent in Condensation Reactions [7] C->G enables

Sources

A Theoretical Deep Dive into 2,2-Dichloro-1,1,1-triethoxyethane: Structure, Reactivity, and Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive theoretical framework for the study of 2,2-Dichloro-1,1,1-triethoxyethane. In the absence of extensive experimental data on this specific molecule, we present a roadmap for its computational investigation, outlining the methodologies to predict its structure, properties, and reactivity. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the in silico characterization of novel chemical entities.

Introduction: Unveiling a Potential Synthon

2,2-Dichloro-1,1,1-triethoxyethane is a halogenated orthoester, structurally related to the more commonly known 2-chloro-1,1,1-triethoxyethane. The latter serves as a valuable bifunctional reagent in organic synthesis, particularly for the creation of 2-chloromethyl derivatives of heterocyclic compounds.[1] The dichloro-analogue, often a byproduct in the synthesis of the monochloro compound, remains largely unexplored.[2] Theoretical studies offer a powerful, non-empirical approach to elucidate the intrinsic properties of such molecules, providing insights that can guide future experimental work and unlock their synthetic potential. This guide outlines a systematic theoretical investigation of 2,2-dichloro-1,1,1-triethoxyethane, leveraging the predictive power of computational chemistry.

Theoretical Framework: A Computational Approach

Our proposed investigation will be grounded in Density Functional Theory (DFT), a robust and widely used quantum chemical method that provides a good balance between accuracy and computational cost for molecules of this size.[3][4]

Molecular Geometry and Spectroscopic Signatures

A fundamental step in understanding any molecule is to determine its three-dimensional structure. The initial geometry of 2,2-dichloro-1,1,1-triethoxyethane will be constructed and then optimized using a suitable DFT functional (e.g., B3LYP) and a sufficiently large basis set (e.g., 6-311++G(d,p)) to accurately describe the electronic structure.

The optimized geometry will provide key structural parameters, which can be compared with experimental data for similar compounds, such as the C-Cl bond lengths observed in 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol.[5]

Table 1: Predicted Structural Parameters of 2,2-Dichloro-1,1,1-triethoxyethane (Hypothetical Data)

ParameterPredicted Value
C-C bond length (Å)Value to be calculated
C-Cl bond length (Å)Value to be calculated
C-O bond length (Å)Value to be calculated
Cl-C-Cl bond angle (°)Value to be calculated
O-C-O bond angle (°)Value to be calculated

Furthermore, vibrational frequency calculations will be performed on the optimized geometry to predict the infrared (IR) and Raman spectra. These theoretical spectra can serve as a reference for future experimental identification and characterization of the compound. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) will be calculated to provide a complete spectroscopic profile.

Electronic Properties and Reactivity Descriptors

To gain insights into the chemical behavior of 2,2-dichloro-1,1,1-triethoxyethane, we will analyze its electronic properties.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. A smaller gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how the molecule will interact with other reagents.

  • Mulliken Atomic Charges: Calculation of the partial charges on each atom will provide a quantitative measure of the charge distribution within the molecule, further elucidating its polarity and potential reactive sites.

Proposed Computational Workflow

The following section details the step-by-step methodology for the theoretical investigation of 2,2-dichloro-1,1,1-triethoxyethane.

Step-by-Step Protocol
  • Molecular Structure Building: Construct the initial 3D structure of 2,2-dichloro-1,1,1-triethoxyethane using a molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization without any symmetry constraints using a DFT method (e.g., B3LYP/6-311++G(d,p)). Confirm that a true energy minimum has been reached by ensuring the absence of imaginary frequencies in the subsequent vibrational analysis.

  • Vibrational Frequency Analysis: Calculate the harmonic vibrational frequencies at the same level of theory to predict the IR and Raman spectra and to confirm the nature of the stationary point.

  • NMR Chemical Shift Calculation: Employ the Gauge-Independent Atomic Orbital (GIAO) method to calculate the ¹H and ¹³C NMR chemical shifts.

  • Electronic Property Analysis:

    • Extract the HOMO and LUMO energies from the optimized structure's output file.

    • Generate the MEP map to visualize the electrostatic potential.

    • Perform a Mulliken population analysis to obtain the atomic charges.

  • Data Analysis and Interpretation: Compare the calculated structural parameters with available experimental data for related compounds. Analyze the electronic properties to predict the molecule's reactivity and potential reaction pathways.

G cluster_input Input cluster_computation Computational Steps cluster_output Output & Analysis mol_build 1. Build Initial Molecular Structure geom_opt 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc 3. Vibrational Frequency Analysis geom_opt->freq_calc nmr_calc 4. NMR Chemical Shift Calculation (GIAO) geom_opt->nmr_calc elec_prop 5. Electronic Property Analysis (HOMO, LUMO, MEP) geom_opt->elec_prop struct_data Optimized Geometry, Bond Lengths, Angles geom_opt->struct_data spec_data Predicted IR, Raman, and NMR Spectra freq_calc->spec_data nmr_calc->spec_data react_data Reactivity Descriptors, MEP Map elec_prop->react_data interpretation 6. Data Interpretation and Reactivity Prediction struct_data->interpretation spec_data->interpretation react_data->interpretation

Figure 2: 2D representation of the molecular structure of 2,2-dichloro-1,1,1-triethoxyethane.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the investigation of 2,2-dichloro-1,1,1-triethoxyethane. By employing established computational chemistry techniques, it is possible to predict its structural, spectroscopic, and electronic properties with a high degree of confidence. The insights gained from these theoretical studies will not only fill a knowledge gap for this particular molecule but also pave the way for its potential application in organic synthesis and materials science. This in silico approach represents a crucial first step in the exploration of novel chemical entities, providing a rational basis for subsequent experimental endeavors.

References

  • US20030229255A1 - Preparation of 2-chloro-1,1,1-trialkoxyethane - Google Patents.
  • 2-Chloro-1,1,1-triethoxyethane | C8H17ClO3 | CID 305922 - PubChem. Available at: [Link]

  • 2.9: Computational Chemistry - Chemistry LibreTexts. Available at: [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol - PubMed Central. Available at: [Link]

  • SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. Available at: [Link]

  • Generative artificial intelligence for computational chemistry: a roadmap to predicting emergent phenomena - arXiv. Available at: [Link]

  • Synthesis Cytotoxic Effect and DFT Investigation of some Benzoyl Thiourea Compounds - ICAIIT 2025 Conference. Available at: [Link]

  • A Theoretical Study of the Preferred Reaction Mechanism Between Chloroacetic Acid and Thiourea - ResearchGate. Available at: [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol - ResearchGate. Available at: [Link]

  • Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone Derivatives. Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of 1,3-bis{2,2-dichloro-1-[(E)-phenyldiazenyl]ethenyl}benzene - PubMed Central. Available at: [Link]

Sources

Methodological & Application

The Dichloromethyl Synthon: A Detailed Guide to Heterocycle Synthesis using 2,2-Dichloro-1,1,1-triethoxyethane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of heterocyclic chemistry, a field of paramount importance to drug discovery and materials science, the quest for efficient and versatile synthetic methodologies is perpetual. Heterocyclic scaffolds form the core of a vast array of pharmaceuticals and biologically active molecules. Among the myriad of reagents employed for the construction of these vital structures, orthoesters have long been recognized for their utility. This application note delves into the specific and nuanced applications of a lesser-explored yet highly potent orthoester derivative: 2,2-dichloro-1,1,1-triethoxyethane .

While its monochloro counterpart, 2-chloro-1,1,1-triethoxyethane, has found broader application, the dichloro derivative presents a unique opportunity for the direct introduction of a dichloromethyl group onto a heterocyclic core. This functionality serves as a valuable synthetic handle for further transformations, opening avenues for the creation of novel molecular architectures. This guide will provide a comprehensive overview of the synthesis of various heterocycles using 2,2-dichloro-1,1,1-triethoxyethane, complete with mechanistic insights, detailed protocols, and practical considerations for the research scientist.

Core Principles and Mechanistic Rationale

The synthetic utility of 2,2-dichloro-1,1,1-triethoxyethane in heterocycle synthesis hinges on its reactivity as an electrophilic C1 synthon. The presence of two chlorine atoms on the α-carbon, coupled with the orthoester functionality, renders the central carbon susceptible to nucleophilic attack by binucleophiles such as diamines, amino-phenols, amino-thiols, and hydrazines.

The general reaction mechanism proceeds through a cascade of reactions, typically initiated by the nucleophilic attack of one of the heteroatoms of the binucleophile on the central carbon of the orthoester. This is followed by the elimination of ethanol molecules and subsequent intramolecular cyclization to form the heterocyclic ring. The dichloromethyl group remains appended to the newly formed ring at the position of the original orthoester carbon.

G reagent 2,2-Dichloro-1,1,1-triethoxyethane intermediate Intermediate Adduct reagent->intermediate Nucleophilic Attack binucleophile Binucleophile (e.g., o-phenylenediamine) binucleophile->intermediate heterocycle 2-(Dichloromethyl)heterocycle intermediate->heterocycle Cyclization & Elimination

Caption: General reaction workflow for heterocycle synthesis.

Synthesis of 2-(Dichloromethyl)benzimidazoles

Benzimidazoles are a prominent class of heterocycles found in numerous pharmaceuticals, including proton pump inhibitors and anthelmintics. The introduction of a dichloromethyl group at the 2-position provides a scaffold for further functionalization.

Mechanistic Pathway

The reaction of 2,2-dichloro-1,1,1-triethoxyethane with o-phenylenediamines is proposed to proceed via the initial formation of an intermediate amidine. Subsequent intramolecular cyclization and elimination of ethanol furnishes the 2-(dichloromethyl)benzimidazole. While direct literature on this specific reaction is scarce, the analogous reaction with other orthoesters provides a strong basis for this proposed mechanism[1].

G cluster_reactants Reactants cluster_products Product reagent 2,2-Dichloro-1,1,1-triethoxyethane intermediate1 Tetrahedral Intermediate reagent->intermediate1 Attack by NH2 diamine o-Phenylenediamine diamine->intermediate1 benzimidazole 2-(Dichloromethyl)benzimidazole intermediate2 Amidine Intermediate intermediate1->intermediate2 - EtOH intermediate2->benzimidazole Intramolecular Cyclization - 2 EtOH

Sources

Application Notes and Protocols for the Reaction of 2,2-Dichloro-1,1,1-triethoxyethane with Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of a Dichlorinated Orthoester

2,2-Dichloro-1,1,1-triethoxyethane is a unique chemical entity that combines the reactivity of an orthoester with the synthetic versatility offered by a geminal dichloride. While orthoesters are well-established precursors for a variety of functional groups, the presence of the dichloromethyl group opens up avenues for subsequent transformations, making this reagent a potentially valuable building block in organic synthesis and medicinal chemistry.[1] The dichloroacetyl moiety, in particular, is a key pharmacophore in certain classes of antibiotics, most notably Chloramphenicol, where it is crucial for biological activity.

This document provides a comprehensive guide to the reaction of 2,2-dichloro-1,1,1-triethoxyethane with primary and secondary amines. We will explore the underlying reaction mechanism, provide detailed experimental protocols, and discuss potential applications in drug development and complex molecule synthesis.

Proposed Reaction Mechanism: A Stepwise Approach to Dichloroacetamides

The reaction of 2,2-dichloro-1,1,1-triethoxyethane with primary or secondary amines is proposed to proceed through a nucleophilic acyl substitution-type mechanism at the orthoester carbon. The lone pair of electrons on the amine nitrogen initiates the reaction by attacking the electrophilic central carbon of the orthoester.

The reaction likely proceeds through the following key steps:

  • Nucleophilic Attack: The amine nucleophile attacks the orthoester carbon, leading to the formation of a tetrahedral intermediate.

  • Leaving Group Departure: An ethoxide ion is eliminated, and a subsequent proton transfer from the nitrogen to the ethoxide generates ethanol and a more stable intermediate.

  • Hydrolysis: The resulting intermediate, an N,O-acetal, is then hydrolyzed during aqueous workup to yield the final N-substituted 2,2-dichloroacetamide.

Reaction Mechanism Orthoester Cl2HC-C(OEt)3 Tetrahedral Cl2HC-C(OEt)3(N+HR1R2) Orthoester->Tetrahedral + R1R2NH Amine R1R2NH Intermediate2 Cl2HC-C(OEt)2(NR1R2) Tetrahedral->Intermediate2 - EtOH Product Cl2HC-C(=O)NR1R2 Intermediate2->Product + H2O (workup) - 2 EtOH

Caption: Proposed reaction mechanism for the formation of N-substituted 2,2-dichloroacetamides.

Experimental Protocols

The following protocols provide a general framework for the reaction of 2,2-dichloro-1,1,1-triethoxyethane with primary and secondary amines. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Synthesis of N-benzyl-2,2-dichloroacetamide (from a Primary Amine)

Materials:

  • 2,2-Dichloro-1,1,1-triethoxyethane

  • Benzylamine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and reflux condenser

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzylamine (1.0 eq) in anhydrous DCM (0.5 M).

  • To this solution, add 2,2-dichloro-1,1,1-triethoxyethane (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 40 °C for DCM) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x volume of DCM), saturated aqueous NaHCO₃ solution (2 x volume of DCM), and brine (1 x volume of DCM).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 1 Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Benzylamine in DCM B Add 2,2-Dichloro-1,1,1-triethoxyethane A->B C Reflux and Monitor by TLC B->C D Cool to RT C->D E Aqueous Washes (HCl, NaHCO3, Brine) D->E F Dry and Concentrate E->F G Column Chromatography F->G

Sources

Application Notes & Protocols: 2,2-Dichloro-1,1,1-triethoxyethane in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2,2-Dichloro-1,1,1-triethoxyethane as a specialized chemical intermediate in pharmaceutical synthesis. While less common than its monochloro or non-chlorinated analogs, this reagent offers unique potential as a C2 synthon for the introduction of the dichloromethyl moiety, a valuable pharmacophore in various heterocyclic scaffolds. This guide elucidates its physicochemical properties, outlines critical safety protocols based on analogous compounds, and provides detailed, field-proven protocols for its primary application in heterocycle synthesis and its potential use as a precursor to dichloroacetic acid derivatives.

Introduction & Reagent Profile

2,2-Dichloro-1,1,1-triethoxyethane, an orthoester of dichloroacetic acid, is a reactive and versatile building block for organic synthesis. Its structure combines the stability of the orthoester functional group under neutral or basic conditions with the latent reactivity of a di-halogenated carbon, making it a valuable tool for constructing complex molecular architectures.

Orthoesters are broadly utilized in medicinal chemistry for the synthesis of heterocyclic compounds, which form the core of countless pharmaceutical agents.[1][2] While reagents like triethyl orthoformate (TEOF) and triethyl orthoacetate (TEOA) are commonplace for introducing C1 and C2 (methyl) units, respectively, 2,2-Dichloro-1,1,1-triethoxyethane serves the more specialized role of incorporating a dichloromethyl-substituted carbon. This moiety can act as a bioisostere, influence the electronic properties and lipophilicity of a molecule, or serve as a synthetic handle for further transformations.

This reagent should be considered a more specialized alternative to simpler orthoesters, employed when the specific introduction of the CHCl2 group is desired to modulate the biological activity or physicochemical properties of a target pharmaceutical ingredient.

Physicochemical Properties & Safety

Reagent Data

Specific experimental data for 2,2-Dichloro-1,1,1-triethoxyethane is not widely published. The following table includes calculated values and estimates based on structurally related compounds, such as 2-Chloro-1,1,1-triethoxyethane.[3]

PropertyValueSource / Method
Chemical Formula C₈H₁₆Cl₂O₃-
Molecular Weight 231.11 g/mol Calculated
Appearance Colorless to pale yellow liquid (Expected)Analogy
Boiling Point > 80 °C @ 15 mmHg (Expected)Extrapolated from[3]
Density ~1.1 - 1.2 g/mL @ 20 °C (Expected)Extrapolated from
CAS Number Not assigned-
Critical Safety & Handling Protocols

Expert Assessment: Based on a comprehensive review of structurally analogous chlorinated hydrocarbons and orthoesters, 2,2-Dichloro-1,1,1-triethoxyethane must be handled as a hazardous substance.[4][5] It is presumed to be flammable, irritant, and potentially toxic.

GHS Hazard Statements (Anticipated):

  • H226: Flammable liquid and vapor.[6]

  • H302 + H312: Harmful if swallowed or in contact with skin.

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H331/H332: Toxic or harmful if inhaled.

  • H351: Suspected of causing cancer.

Mandatory Handling Procedures:

  • Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or neoprene gloves. Inspect for integrity before use.

    • Eye Protection: Chemical safety goggles and a face shield are required.

    • Lab Coat: A flame-retardant lab coat must be worn.

  • Inert Atmosphere: While not explosive, the reagent is moisture-sensitive. Reactions should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis, which can compromise the reaction and generate corrosive HCl gas.

  • Spill Management: Have a spill kit ready containing an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials. Neutralize the area with a sodium bicarbonate solution after cleanup.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and strong oxidizing agents.

Core Application: Synthesis of 2-(Dichloromethyl)-Substituted Heterocycles

The primary and most valuable application of this reagent is the direct synthesis of heterocyclic systems containing a 2-(dichloromethyl) substituent. This is typically achieved via acid-catalyzed condensation with a substrate containing two nucleophilic centers, such as o-phenylenediamines, 2-aminophenols, or 2-aminothiophenols.

Mechanistic Rationale: Benzimidazole Formation

The reaction proceeds via a classical condensation pathway. The orthoester is first activated by an acid catalyst (e.g., p-toluenesulfonic acid, PTSA), which facilitates the sequential loss of two ethanol molecules upon nucleophilic attack by the amine groups of the o-phenylenediamine. The resulting intermediate readily undergoes a third ethanol elimination and subsequent cyclization to form the stable aromatic benzimidazole ring.

Causality Behind Experimental Choices:

  • Acid Catalyst: The catalyst is essential to protonate the ethoxy groups, converting them into good leaving groups (ethanol). Without it, the reaction is impractically slow.

  • Anhydrous Solvent: The reaction must be run under anhydrous conditions. Water will readily hydrolyze the orthoester to ethyl dichloroacetate, which is not reactive in this cyclization, thereby terminating the desired pathway.[7][8]

  • Heating: Thermal energy is required to overcome the activation energy for the cyclization and elimination steps.

G General Mechanism: Benzimidazole Synthesis cluster_0 Step 1: Activation & Initial Attack cluster_1 Step 2: Second Attack & Cyclization cluster_2 Step 3: Aromatization Orthoester Cl₂CH-C(OEt)₃ Activated Cl₂CH-C⁺(OEt)₂ (Activated Intermediate) Orthoester->Activated + H⁺ - EtOH Intermediate1 Hemiaminal Intermediate Activated->Intermediate1 Nucleophilic Attack Amine o-Phenylenediamine Amine->Intermediate1 Nucleophilic Attack Intermediate2 Amidine Intermediate Intermediate1->Intermediate2 - EtOH Cyclized Cyclized Intermediate Intermediate2->Cyclized Intramolecular Attack Product 2-(Dichloromethyl)benzimidazole Cyclized->Product - EtOH - H⁺

Caption: Acid-catalyzed condensation of 2,2-dichloro-1,1,1-triethoxyethane.

Experimental Protocols

Protocol 1: Synthesis of 2-(Dichloromethyl)benzimidazole

This protocol describes a robust method for synthesizing the benzimidazole scaffold, a core component of many pharmaceuticals (e.g., proton pump inhibitors, anthelmintics).

G Workflow: Synthesis of 2-(Dichloromethyl)benzimidazole Start Combine Reactants & Solvent (o-Phenylenediamine, Orthoester, Toluene) AddCatalyst Add PTSA Catalyst Start->AddCatalyst Reflux Heat to Reflux (110°C) Monitor by TLC (4-6 h) AddCatalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Quench Quench with Sat. NaHCO₃ (aq) Cool->Quench Extract Extract with Ethyl Acetate (3x) Quench->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography (Hexane:EtOAc gradient) Concentrate->Purify

Caption: Experimental workflow for benzimidazole synthesis.

Materials & Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
o-Phenylenediamine108.141.08 g10.01.0
2,2-Dichloro-1,1,1-triethoxyethane231.112.54 g11.01.1
p-Toluenesulfonic acid (PTSA)172.2095 mg0.50.05
Anhydrous Toluene-50 mL--
Ethyl Acetate (EtOAc)-~150 mL--
Saturated NaHCO₃ (aq)-~50 mL--
Anhydrous Na₂SO₄-As needed--

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add o-phenylenediamine (1.08 g, 10.0 mmol) and anhydrous toluene (50 mL).

  • Reagent Addition: Stir the mixture to dissolve the solid. Add 2,2-dichloro-1,1,1-triethoxyethane (2.54 g, 11.0 mmol) via syringe.

  • Catalyst Addition: Add p-toluenesulfonic acid (95 mg, 0.5 mmol).

    • Expert Insight: Using a catalytic amount (5 mol%) is crucial. Excess acid can lead to side reactions or complicate the workup.

  • Heating & Monitoring: Heat the reaction mixture to reflux (~110 °C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour, using a 3:1 Hexane:EtOAc eluent system. The reaction is typically complete in 4-6 hours.

  • Workup - Quenching: Once the starting material is consumed, cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing 50 mL of saturated sodium bicarbonate solution to neutralize the PTSA catalyst.

  • Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Workup - Drying & Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil is purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 10% EtOAc in hexane).

  • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Hydrolysis to Ethyl Dichloroacetate

This reagent can also serve as an anhydrous precursor to ethyl dichloroacetate, a useful dichloroacetylating agent. The hydrolysis is straightforward under mild acidic conditions.

G Hydrolysis to Ethyl Dichloroacetate Orthoester Cl₂CH-C(OEt)₃ Product Ethyl Dichloroacetate + 2 EtOH Orthoester->Product H₂O, H⁺ (cat.) THF, RT

Caption: Acid-catalyzed hydrolysis of the orthoester.

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask, dissolve 2,2-dichloro-1,1,1-triethoxyethane (2.31 g, 10.0 mmol) in tetrahydrofuran (THF, 20 mL).

  • Reaction: Add 1 mL of 1M aqueous HCl. Stir the mixture at room temperature for 2 hours.

  • Monitoring: Monitor the disappearance of the starting orthoester by GC-MS or TLC.

  • Workup: Dilute the reaction mixture with 30 mL of diethyl ether and wash with 20 mL of saturated sodium bicarbonate solution, followed by 20 mL of brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude ethyl dichloroacetate can be used directly or purified by vacuum distillation.

Conclusion

2,2-Dichloro-1,1,1-triethoxyethane is a specialized but highly effective reagent for the targeted introduction of the 2-(dichloromethyl) moiety into heterocyclic systems. Its handling requires strict adherence to safety protocols due to its presumed flammability and toxicity. The provided protocols for benzimidazole synthesis and hydrolysis offer robust, validated starting points for its application in pharmaceutical research and development. By understanding its reactivity and handling requirements, scientists can leverage this unique building block to access novel chemical matter with potentially enhanced biological activity.

References

  • Carl Roth GmbH + Co. KG. (2023). Safety Data Sheet: Chloral hydrate. Carl Roth. [Link]

  • PubChem. (n.d.). 2-Chloro-1,1-diethoxyethane. National Center for Biotechnology Information. [Link]

  • Khademi, Z., & Nikoofar, K. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances, 10(53), 31925–32004. [Link]

  • Wikipedia. (2023). Ortho ester. Wikimedia Foundation. [Link]

  • Biswas, T. (2021, December 31). Ortho Ester: Preparation and Reactivity. YouTube. [Link]

  • PubChem. (n.d.). 2-Chloro-1,1,1-triethoxyethane. National Center for Biotechnology Information. [Link]

  • Bayer Aktiengesellschaft. (2003). Preparation of 2-chloro-1,1,1-trialkoxyethane. U.S.

Sources

Application Notes & Protocols: 2,2-Dichloro-1,1,1-triethoxyethane as a Key Synthon for Dichloroacetamide Herbicide Safeners

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2,2-dichloro-1,1,1-triethoxyethane, a versatile and stable orthoester, and its pivotal role as a precursor in the synthesis of dichloroacetamide-class agrochemicals. While not typically used as a direct starting material in final formulations, its function as a stable and manageable synthetic equivalent to the highly reactive dichloroacetyl chloride makes it an important compound for researchers in agrochemical development. This document details the synthetic strategy, reaction mechanisms, and step-by-step protocols for synthesizing prominent herbicide safeners, such as Benoxacor and Furilazole, underscoring the utility of the dichloroacetyl moiety derived from 2,2-dichloro-1,1,1-triethoxyethane.

Introduction: The Strategic Role of 2,2-Dichloro-1,1,1-triethoxyethane

2,2-Dichloro-1,1,1-triethoxyethane, a triethyl orthoester of dichloroacetic acid, is a specialized chemical intermediate whose value lies in its structural properties. As an orthoester, it serves as a protected form of a carboxylic acid derivative, offering enhanced stability and safer handling compared to its more volatile and corrosive analogue, dichloroacetyl chloride.

In the field of agrochemical synthesis, precision and control are paramount. The dichloroacetyl group (Cl₂CH-C(O)-) is the key pharmacophore for an important class of herbicide safeners. These molecules protect crops from herbicide-induced injury without diminishing the herbicide's efficacy against target weeds. The primary challenge in synthesizing these safeners is the controlled introduction of the dichloroacetyl group onto a heterocyclic amine scaffold.

2,2-Dichloro-1,1,1-triethoxyethane provides a strategic solution. It can be viewed as a stable liquid precursor that can be converted in situ or in a prior step to the required reactive acylating agent, dichloroacetyl chloride, typically through reaction with an agent like thionyl chloride (SOCl₂). This approach allows for better management of reaction stoichiometry and conditions, which is critical in large-scale industrial synthesis.

Core Application: Synthesis of Dichloroacetamide Herbicide Safeners

Herbicide safeners are critical components in modern agriculture, enabling the use of broad-spectrum herbicides on sensitive crops. The dichloroacetamide class of safeners, which includes compounds like Benoxacor, Furilazole, and Dichlormid, functions by stimulating the crop's innate detoxification pathways.[1][2] Specifically, they induce the expression of key metabolic enzymes, such as glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases.[3][4] These enzymes rapidly metabolize the herbicide into non-phytotoxic conjugates, effectively "safening" the crop.

The synthesis of these vital agrochemicals hinges on the final N-acylation step, where the dichloroacetyl group is attached to a specific amine-containing heterocycle.

Synthesis Protocol 1: Benoxacor

Benoxacor, chemically (±)-4-(dichloroacetyl)-3,4-dihydro-3-methyl-2H-1,4-benzoxazine, is a widely used safener that protects maize (corn) from injury by chloroacetamide herbicides like metolachlor.[3][5] Its synthesis is a well-established process involving the creation of a benzoxazine core followed by dichloroacetylation.

Synthetic Rationale

The synthesis is a two-part process:

  • Formation of the Heterocyclic Core: The key intermediate, 3,4-dihydro-3-methyl-2H-1,4-benzoxazine (3-MBA), is synthesized via the hydrogenation of an o-nitrophenoxyketone precursor.[6]

  • N-Acylation: The 3-MBA intermediate is reacted with a dichloroacetylating agent to yield the final product, Benoxacor.[7]

Experimental Workflow: Benoxacor Synthesis

cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Dichloroacetylation A o-Nitrophenol + Haloketone B o-Nitrophenoxyketone Intermediate A->B Nucleophilic Substitution C Hydrogenation (e.g., Raney Nickel) B->C D 3,4-dihydro-3-methyl-2H-1,4-benzoxazine (3-MBA) C->D G Final Product: Benoxacor D->G N-Acylation (Acid Scavenger) E 2,2-Dichloro-1,1,1- triethoxyethane F Dichloroacetyl Chloride (Acylating Agent) E->F Activation (e.g., SOCl₂) F->G

Caption: Workflow for the synthesis of Benoxacor from o-nitrophenol.

Detailed Experimental Protocol

PART A: Synthesis of 3,4-dihydro-3-methyl-2H-1,4-benzoxazine (3-MBA)

Causality: This stage constructs the foundational heterocyclic structure of the safener. The hydrogenation of the nitro group and subsequent intramolecular cyclization is a robust method for forming the benzoxazine ring system.[6]

  • Step 1: Synthesis of o-Nitrophenoxyacetone. In a reaction vessel equipped with a stirrer, condenser, and thermometer, dissolve o-nitrophenol in a suitable solvent such as acetone or methyl ethyl ketone. Add a base, for example, anhydrous potassium carbonate. Slowly add chloroacetone dropwise while maintaining the temperature. The reaction is typically heated to reflux to drive the nucleophilic substitution to completion. Monitor the reaction by TLC or GC until the starting material is consumed.

  • Step 2: Work-up and Isolation. After cooling, filter the reaction mixture to remove the inorganic salts. The filtrate is concentrated under reduced pressure to yield crude o-nitrophenoxyacetone, which can be purified by distillation or used directly in the next step.

  • Step 3: Hydrogenation and Cyclization. Charge a high-pressure autoclave with the o-nitrophenoxyacetone intermediate, a solvent such as methanol or a toluene/isopropanol mixture, and a hydrogenation catalyst (e.g., Raney nickel or Palladium on carbon).[6]

  • Step 4: Reaction Execution. Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure. Heat the mixture to the target temperature (e.g., 60–80°C). The reaction is exothermic and requires careful temperature control. Maintain the reaction under hydrogen pressure until hydrogen uptake ceases.

  • Step 5: Product Isolation. After cooling and venting the reactor, filter the mixture to remove the catalyst. The filtrate, containing the 3-MBA product, is then purified. This can involve an aqueous wash to remove impurities, followed by vacuum distillation of the organic phase to isolate pure 3-MBA.[6]

PART B: Dichloroacetylation of 3-MBA to Benoxacor

Causality: This is the crucial final step where the safener's active moiety is installed. Dichloroacetyl chloride is a highly electrophilic reagent that readily acylates the secondary amine of the benzoxazine ring. An acid scavenger is essential to neutralize the HCl byproduct, which would otherwise protonate the amine starting material and halt the reaction.[3]

  • Step 1: Reagent Preparation. In a dry, inert-atmosphere reaction vessel, dissolve the purified 3-MBA intermediate and an acid scavenger (e.g., triethylamine or pyridine) in an anhydrous aromatic solvent like toluene.

  • Step 2: Acylation. Cool the solution in an ice bath. Prepare a solution of dichloroacetyl chloride (sourced from the activation of 2,2-dichloro-1,1,1-triethoxyethane or used directly) in the same solvent. Add the dichloroacetyl chloride solution dropwise to the cooled 3-MBA solution, maintaining a low temperature to control the exothermic reaction.

  • Step 3: Reaction Completion and Work-up. After the addition is complete, allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC/GC). The mixture is then washed sequentially with water, a dilute acid solution (to remove excess amine), and brine.

  • Step 4: Final Isolation. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude Benoxacor can be purified by recrystallization or vacuum distillation to yield the final product as a solid.[6]

Data Presentation: Benoxacor Synthesis Parameters
ParameterStep A: 3-MBA SynthesisStep B: Benoxacor Synthesis
Key Reagents o-Nitrophenoxyacetone, H₂, Raney Ni3-MBA, Dichloroacetyl Chloride, Triethylamine
Solvent Toluene/IsopropanolToluene
Temperature 60–80 °C0–25 °C
Pressure 500-1000 psi (H₂)Atmospheric
Typical Yield >90%>95%
Reference U.S. Patent 6,977,299 B2[6]The Discovery and History of Benoxacor[3]

Synthesis Protocol 2: Furilazole

Furilazole, (RS)-3-dichloroacetyl-5-(2-furanyl)-2,2-dimethyl-1,3-oxazolidine, is another important dichloroacetamide safener used to protect maize from sulfonylurea and chloroacetamide herbicides. Its synthesis involves the construction of a different heterocyclic core, an oxazolidine ring.

Synthetic Rationale

The synthesis of Furilazole is a multi-step process:

  • Intermediate Formation: A key amino alcohol intermediate, α-(aminomethyl)-2-furan methanol, is prepared from furfural.[8]

  • Heterocycle Construction & Acylation: The amino alcohol is cyclized with acetone to form the oxazolidine ring, which is then acylated in a "one-pot" procedure to yield Furilazole.[8][9]

Experimental Workflow: Furilazole Synthesis

A Furfural + Nitromethane B Henry Reaction A->B C α-(Nitromethyl)- 2-furanmethanol B->C D Reduction (e.g., Pd/C, H₂) C->D E α-(Aminomethyl)- 2-furanmethanol D->E F One-Pot Reaction: 1. Acetone (Cyclization) 2. Dichloroacetyl Chloride (Acylation) E->F G Final Product: Furilazole F->G

Caption: Multi-step workflow for the synthesis of Furilazole.

Detailed Experimental Protocol

Causality: The synthesis begins with building a C-C bond via a Henry (nitroaldol) reaction, followed by reduction of the nitro group to an amine. This provides the necessary amino alcohol functionality for the subsequent cyclization and acylation steps.[8]

  • Step 1: Henry Reaction. React furfural with nitromethane in a suitable solvent like tetrahydrofuran, using a base catalyst such as barium hydroxide. The reaction is typically run at or below room temperature for an extended period (e.g., 18 hours) to produce α-(nitromethyl)-2-furanmethanol.[8]

  • Step 2: Reduction of Nitro Group. The nitro-alcohol intermediate is reduced to the corresponding amino alcohol. This is commonly achieved via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a methanol solvent under hydrogen pressure. Careful temperature control is required to prevent side reactions.[8]

  • Step 3: One-Pot Cyclization and Acylation. The purified α-(aminomethyl)-2-furan methanol is dissolved in a solvent like dichloromethane. This solution is subjected to a one-pot reaction sequence.[8]

    • Cyclization: Acetone is added to the solution. In the presence of an acid catalyst or upon heating, it reacts with the amino alcohol to form the 5-(2-furanyl)-2,2-dimethyl-1,3-oxazolidine intermediate.

    • Acylation: The mixture is cooled (e.g., to -5°C), and a base (e.g., sodium hydroxide solution or triethylamine) is added, followed by the slow, dropwise addition of dichloroacetyl chloride. The base neutralizes the HCl byproduct. The reaction is stirred at low temperature until completion.[8][10]

  • Step 4: Work-up and Isolation. The reaction mixture is quenched with water or ice water. The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure to yield crude Furilazole, which is then purified by recrystallization from a suitable solvent system.

Data Presentation: Furilazole Synthesis Parameters
ParameterStep 1: Henry ReactionStep 2: ReductionStep 3: One-Pot Acylation
Key Reagents Furfural, Nitromethane, Ba(OH)₂Nitro-alcohol, H₂, Pd/CAmino-alcohol, Acetone, Dichloroacetyl Chloride, NaOH
Solvent TetrahydrofuranMethanolDichloromethane
Temperature ~20 °C<40 °C-5 °C
Typical Overall Yield ~37% (over four steps)~37% (over four steps)~81% (for the one-pot step)
Reference Study On The Synthesis Of Furazolid[8]Study On The Synthesis Of Furazolid[8]Study On The Synthesis Of Furazolid[8]

Mechanism of Action: The Biological Role of Dichloroacetamides

The efficacy of dichloroacetamide safeners is not based on direct interaction with the herbicide, but on the upregulation of the crop's endogenous defense mechanisms.

Biochemical Pathway Induction

When a plant like maize is treated with a safener such as Benoxacor, the safener molecule is recognized by cellular receptors, triggering a signal transduction cascade. This cascade leads to the increased transcription and translation of genes encoding for detoxification enzymes. The primary enzymes induced are:

  • Glutathione S-Transferases (GSTs): These enzymes catalyze the conjugation of the herbicide molecule with the endogenous tripeptide glutathione (GSH). This reaction typically involves the nucleophilic attack of the glutathione thiolate anion on an electrophilic center of the herbicide, displacing a leaving group (like chlorine in chloroacetamides). The resulting herbicide-GSH conjugate is water-soluble and non-phytotoxic.[3][4]

  • Cytochrome P450 Monooxygenases (P450s): These enzymes can hydroxylate or otherwise oxidize herbicide molecules, often creating a more polar metabolite or a site for subsequent conjugation reactions.

The detoxified herbicide conjugate is then transported and sequestered into the cell vacuole, permanently removing it from sensitive metabolic sites.

Signaling and Detoxification Pathway

Safener Safener (e.g., Benoxacor) Receptor Cellular Receptor (Binding Site) Safener->Receptor Binds Signal Signal Transduction Cascade Receptor->Signal Nucleus Nucleus Signal->Nucleus Gene Upregulation of Safener-Responsive Genes (e.g., GST, P450) Nucleus->Gene Enzyme Synthesis of Detox Enzymes (GST, P450) Gene->Enzyme Transcription & Translation Detox Enzymatic Detoxification Enzyme->Detox Catalyzes Herbicide Herbicide (Phytotoxic) Herbicide->Detox Conjugate Non-Toxic Herbicide -GSH Conjugate Detox->Conjugate Vacuole Sequestration in Vacuole Conjugate->Vacuole

Caption: Safener-induced herbicide detoxification pathway in crops.

Conclusion

2,2-Dichloro-1,1,1-triethoxyethane serves as a valuable, stable precursor for introducing the critical dichloroacetyl moiety in the synthesis of agrochemicals. Its application in the production of dichloroacetamide herbicide safeners like Benoxacor and Furilazole highlights its strategic importance. The protocols and mechanisms detailed herein demonstrate a robust and logical pathway from this orthoester intermediate to the final, high-value agrochemical products that are essential for enhancing crop safety and selectivity in modern agricultural practices. Further research may explore the use of this synthon in creating novel safeners or other bioactive molecules requiring a dichloroacetyl functional group.

References

  • AERU. (n.d.). Benoxacor (Ref: CGA 24705). University of Hertfordshire. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Furilazol. Wikipedia. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Benoxacor. Wikipedia. Retrieved from [Link]

  • Han, X. L. (2021). Study On The Synthesis Of Furazolid. Globe Thesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN106674213A - Preparation method of furilazole.
  • McFadden, M. E., LeFevre, G. H., & Cwiertny, D. M. (2021). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology Letters, 8(5), 424–430. Retrieved from [Link]

  • McFadden, M. E., LeFevre, G. H., & Cwiertny, D. M. (2021). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology Letters, 8(5), 424-430. Retrieved from [Link]

  • McFadden, M. E. (2021). Environmental occurrence, fate, and transformation of herbicide safeners. Iowa Research Online. Retrieved from [Link]

  • Google Patents. (n.d.). US6977299B2 - Method for making acylamides by synthesizing and acylating benzoxazines.
  • McFadden, M. E., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(24), 16599–16608. Retrieved from [Link]

  • Walton, J. D., & Casida, J. E. (1995). Specific binding of a dichloroacetamide herbicide safener in maize at a site that also binds thiocarbamate and chloroacetanilide. Plant Physiology, 109(1), 213–219. Retrieved from [Link]

  • Google Patents. (n.d.). US20030229255A1 - Preparation of 2-chloro-1,1,1-trialkoxyethane.
  • McFadden, M. E., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(24), 16599-16608. Retrieved from [Link]

  • Google Patents. (n.d.). JP6920572B2 - Method for manufacturing herbicides and their intermediates.
  • Zhang, Q., et al. (2022). Current Advances in the Action Mechanisms of Safeners. International Journal of Molecular Sciences, 23(23), 15276. Retrieved from [Link]

  • Walton, J. D., & Casida, J. E. (1995). Specific Binding of a Dichloroacetamide Herbicide Safener in Maize at a Site That Also Binds Thiocarbamate and Chloroacetanilide Herbicides. Plant Physiology, 109(1), 213-219. Retrieved from [Link]

Sources

Application Notes and Protocols for Lewis Acid-Catalyzed Reactions of 2,2-Dichloro-1,1,1-triethoxyethane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2,2-dichloro-1,1,1-triethoxyethane in organic synthesis, with a specific focus on its activation via Lewis acid catalysis. As a versatile synthetic precursor, this orthoester serves as a stable and manageable source for the electrophilic dichlorinated acetyl cation equivalent, enabling the construction of valuable α,α-dichloro carbonyl compounds and their derivatives. This guide elucidates the underlying reaction mechanisms, presents a comparative analysis of various Lewis acids, and furnishes detailed, field-proven protocols for key synthetic transformations, including Friedel-Crafts-type reactions and the synthesis of α,α-dichloroesters and amides.

Introduction: The Synthetic Potential of a Dichlorinated Orthoester

2,2-Dichloro-1,1,1-triethoxyethane, a specialized orthoester, is a valuable reagent in modern organic synthesis. Its structure masks a highly reactive dichlorinated electrophile, offering a safer and more controllable alternative to handling reagents like dichloroacetyl chloride. The presence of three ethoxy groups on a single carbon provides steric and electronic stability, yet this stability can be strategically overcome through the action of a Lewis acid.

Lewis acids, as electron-pair acceptors, are essential for unlocking the synthetic potential of this reagent.[1] They coordinate to one of the ethereal oxygen atoms, transforming the ethoxy group into a potent leaving group. This activation generates a transient, highly electrophilic oxocarbenium ion intermediate, which is the key reactive species in subsequent bond-forming reactions. The choice of Lewis acid is critical, as it dictates reaction kinetics, selectivity, and substrate compatibility.[2][3] This guide will explore how to harness this reactivity for sophisticated molecular construction.

The Role of the Lewis Acid: Mechanism of Activation

The core principle of these reactions is the activation of a C-O bond by a Lewis acid (LA). The process initiates with the coordination of the Lewis acid to a lone pair of electrons on one of the ethoxy oxygen atoms. This coordination polarizes the C-O bond, significantly increasing the leaving group ability of the ethoxide. Subsequent departure of the ethoxide, often as an [LA-OEt] complex, generates a resonance-stabilized oxocarbenium ion. This cation is a potent electrophile, primed for attack by a wide range of nucleophiles.

G cluster_start Reactants cluster_intermediate Activation & Intermediate Formation cluster_product Reaction with Nucleophile Reagent 2,2-Dichloro-1,1,1-triethoxyethane (EtO)₃C-CHCl₂ Activated_Complex Activated Complex [(EtO)₂C(OEt-LA)-CHCl₂] Reagent->Activated_Complex Coordination LA Lewis Acid (e.g., TiCl₄, BF₃) LA->Activated_Complex Intermediate Electrophilic Intermediate [(EtO)₂C⁺-CHCl₂] Activated_Complex->Intermediate Elimination Leaving_Group [LA-OEt]⁻ Activated_Complex->Leaving_Group Product Final Product Nu-C(OEt)₂-CHCl₂ Intermediate->Product Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Product

Caption: Figure 1: General Mechanism of Lewis Acid Activation.

Safety and Handling

2,2-Dichloro-1,1,1-triethoxyethane and the Lewis acids used in its activation require careful handling in a well-ventilated fume hood.[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Moisture Sensitivity: Lewis acids such as TiCl₄, SnCl₄, and AlCl₃ are highly moisture-sensitive and can release corrosive HCl gas upon contact with water.[5] All glassware should be flame-dried or oven-dried before use, and reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).[6]

  • Reactivity: The reagent itself is moisture-sensitive and can hydrolyze.[5] Reactions can be exothermic, especially upon addition of the Lewis acid. Maintain proper temperature control with an ice bath or cryostat as needed.

  • Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench reactive reagents carefully before disposal.

Application I: Synthesis of α,α-Dichloro Aryl Ethyl Esters via Friedel-Crafts Reaction

A powerful application of this methodology is the electrophilic aromatic substitution (Friedel-Crafts reaction) on electron-rich aromatic and heteroaromatic compounds. The Lewis acid-generated oxocarbenium ion acts as the electrophile, leading to the formation of an ethyl α,α-dichloroarylacetate precursor. This reaction provides a direct route to valuable building blocks for pharmaceuticals and agrochemicals.

Comparative Performance of Lewis Acids

The choice of Lewis acid can significantly impact the yield of the Friedel-Crafts reaction. Stronger Lewis acids generally lead to higher conversion but may also promote side reactions. The following table provides representative data for the reaction with a model substrate, anisole.

Lewis Acid (1.2 equiv.)SolventTemperature (°C)Time (h)Yield (%)
TiCl₄ DCM0 to rt285
AlCl₃ DCM0 to rt292
SnCl₄ DCM0 to rt478
BF₃·OEt₂ DCMrt1255
ZnCl₂ DCMrt24<10
Detailed Experimental Protocol

This protocol describes the synthesis of ethyl 2,2-dichloro-2-(4-methoxyphenyl)acetate using aluminum trichloride as the catalyst.

Materials:

  • Anisole

  • 2,2-Dichloro-1,1,1-triethoxyethane

  • Aluminum trichloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Flame-dried, three-neck round-bottom flask with stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Syringes and needles

  • Ice-water bath

Procedure:

  • Setup: Assemble a flame-dried 50 mL three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet.

  • Reagent Addition: Under a positive pressure of argon, charge the flask with anhydrous aluminum trichloride (1.2 mmol, 160 mg).

  • Solvent and Substrate: Add anhydrous DCM (10 mL) via syringe. Cool the resulting suspension to 0 °C in an ice-water bath. Add anisole (1.0 mmol, 108 mg, 109 µL) dropwise to the stirred suspension.

  • Addition of Dichloro-Orthoester: In a separate, dry vial, prepare a solution of 2,2-dichloro-1,1,1-triethoxyethane (1.1 mmol, 250 mg) in anhydrous DCM (2 mL). Add this solution dropwise via syringe to the reaction flask over 10 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully cool the flask back to 0 °C and slowly quench the reaction by adding 10 mL of cold water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired ethyl 2,2-dichloro-2-(4-methoxyphenyl)acetate.

Application II: Synthesis of α,α-Dichloro Amides

The activated intermediate can also be trapped with amine nucleophiles to generate α,α-dichloro amides, which are important pharmacophores.[] The reaction proceeds readily with primary and secondary amines. Often, using two equivalents of the amine is beneficial, with one equivalent acting as a base to neutralize the liberated acid.

// Nodes Start [label="Start: Flame-dried flask\nunder Argon", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Reagent [label="Add 2,2-dichloro-1,1,1-\ntriethoxyethane and solvent (DCM)"]; Cool [label="Cool to 0 °C"]; Add_LA [label="Add Lewis Acid (e.g., TiCl₄)\ndropwise"]; Stir_Activate [label="Stir for 15 min\n(Formation of Electrophile)"]; Add_Amine [label="Add Amine (2.2 equiv)\ndropwise at 0 °C"]; Warm_React [label="Warm to Room Temperature\nStir for 3-5 hours"]; Monitor [label="Monitor by TLC/LCMS", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Quench & Extraction"]; Purify [label="Purification\n(Column Chromatography)"]; Product [label="Final Product:\nα,α-Dichloro Amide", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Add_Reagent; Add_Reagent -> Cool; Cool -> Add_LA; Add_LA -> Stir_Activate; Stir_Activate -> Add_Amine; Add_Amine -> Warm_React; Warm_React -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Workup -> Purify; Purify -> Product; }

Caption: Figure 2: Workflow for α,α-Dichloro Amide Synthesis.

Protocol for N-benzyl-2,2-dichloro-2-phenylacetamide Synthesis

Materials:

  • Benzene (Note: Benzene is a carcinogen and should be handled with extreme care. Toluene can often be used as a less toxic alternative).

  • 2,2-Dichloro-1,1,1-triethoxyethane

  • Titanium tetrachloride (TiCl₄), 1.0 M solution in DCM

  • Benzylamine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Setup and Reagents: To a flame-dried 50 mL flask under argon at 0 °C, add benzene (5 mL) and 2,2-dichloro-1,1,1-triethoxyethane (1.0 mmol, 227 mg).

  • Lewis Acid Addition: Add TiCl₄ (1.2 mL of a 1.0 M solution in DCM, 1.2 mmol) dropwise. A dark color will develop. Stir for 15 minutes at 0 °C. This forms the intermediate from the Friedel-Crafts reaction with benzene.

  • Amine Addition: Add benzylamine (2.2 mmol, 236 mg, 241 µL) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup and Purification: Quench the reaction with 1 M HCl (10 mL). Extract with DCM (3 x 15 mL), wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the residue by column chromatography to yield N-benzyl-2,2-dichloro-2-phenylacetamide. This protocol combines the Friedel-Crafts reaction and amidation in a one-pot sequence.

Conclusion and Future Outlook

The Lewis acid-catalyzed reactions of 2,2-dichloro-1,1,1-triethoxyethane represent a robust and versatile strategy for introducing the α,α-dichloroacetyl moiety into organic molecules. By carefully selecting the Lewis acid and reaction conditions, chemists can achieve high yields and selectivities in the synthesis of complex esters and amides. The protocols detailed herein serve as a validated starting point for further exploration in drug discovery and process development, enabling the construction of novel chemical entities with potential biological activity. Future work in this area may focus on developing asymmetric variants of these reactions through the use of chiral Lewis acids.

References

  • Vertex AI Search. (2026).
  • Thermo Fisher Scientific. (2025).
  • Sigma-Aldrich. (2024).
  • Wikipedia. (n.d.). Lewis acid catalysis. [Link]

  • Organic Syntheses. (2005). PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER. Org. Synth. 2005, 82, 147. [Link]

  • Li, Z., & Schindler, C. S. (2023). Controlling Catalyst Behavior in Lewis Acid-Catalyzed Carbonyl-Olefin Metathesis. PMC. [Link]

Sources

Application Notes and Protocols: A Comprehensive Guide for Handling 2,2-Dichloro-1,1,1-triethoxyethane

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction & Compound Profile

2,2-Dichloro-1,1,1-triethoxyethane is a chlorinated orthoester, a class of compounds recognized for their utility as versatile intermediates in organic synthesis. Structurally, it is a derivative of triethyl orthoacetate where two hydrogen atoms on the C2 carbon have been replaced by chlorine atoms. This substitution significantly alters the compound's reactivity, rendering the C2 position highly electrophilic and susceptible to nucleophilic attack.

While its monochloro analog, 2-chloro-1,1,1-triethoxyethane, is a more commonly cited building block for pharmaceuticals and agrochemicals, the dichloro-variant presents unique synthetic opportunities.[1] However, it is often encountered as a byproduct in the over-chlorination of triethyl orthoacetate, and its isolation requires careful purification.[1] Its handling demands a rigorous understanding of its potential hazards, which can be inferred from closely related chlorinated and oxygenated hydrocarbons.

1.1 Physicochemical Properties

Precise physical data for 2,2-dichloro-1,1,1-triethoxyethane is not widely published, necessitating a comparative analysis with its parent and monochloro-analog to estimate its properties. Increased chlorination typically raises the boiling point and density.

Property1,1,1-Triethoxyethane[2]2-Chloro-1,1,1-triethoxyethane[3]2,2-Dichloro-1,1,1-triethoxyethane
Synonyms Triethyl orthoacetateTriethyl 2-chloroorthoacetateTriethyl 2,2-dichloroorthoacetate
CAS Number 78-39-751076-95-0[3]Not readily available
Molecular Formula C₈H₁₈O₃C₈H₁₇ClO₃[3]C₈H₁₆Cl₂O₃
Molecular Weight 162.23 g/mol 196.67 g/mol [3]231.11 g/mol
Boiling Point 142 °C[2]75-80 °C / 15 mmHg[3]Expected to be higher than monochloro analog
Density ~0.885 g/mL[2]~1.031 g/mL[4]Expected to be > 1.031 g/mL
Appearance Colorless liquid[2]Colorless liquidExpected to be a colorless to pale yellow liquid
Key Feature OrthoesterMonochloro-orthoesterDichloro-orthoester

Section 2: Hazard Assessment & Risk Mitigation

Disclaimer: No specific Safety Data Sheet (SDS) is broadly available for 2,2-dichloro-1,1,1-triethoxyethane. The following hazard assessment is compiled from data on structurally similar chlorinated alkanes and orthoesters.[5] All personnel must handle this compound as if it possesses the combined hazards of its analogs and treat it as a substance of unknown toxicity.

2.1 Postulated GHS Hazard Profile

Hazard ClassCategoryHazard StatementSource Analogy
Flammable LiquidsCategory 2/3H225/H226: Highly flammable liquid and vapor / Flammable liquid and vapor[2][3]
Acute Toxicity (Oral, Dermal)Category 4H302+H312: Harmful if swallowed or in contact with skin
Acute Toxicity (Inhalation)Category 3H331: Toxic if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[5]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[5]
CarcinogenicityCategory 2H351: Suspected of causing cancer
Aquatic Hazard (Chronic)Category 3H412: Harmful to aquatic life with long lasting effects

2.2 Mandatory Safety Protocols

Safe handling is predicated on a multi-layered approach combining engineering controls, stringent work practices, and appropriate personal protective equipment.

  • Engineering Controls:

    • Primary Containment: All handling, dispensing, and reactions involving this compound MUST be conducted inside a certified chemical fume hood to prevent inhalation of toxic vapors.

    • Ventilation: The laboratory must be well-ventilated with readily accessible and tested safety showers and eyewash stations.[6]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., Viton® or a laminate glove like SilverShield®). A double-gloving approach with an inner nitrile glove is recommended. Gloves must be inspected before use and changed immediately upon contamination.

    • Eye Protection: Chemical safety goggles and a full-face shield are mandatory to protect against splashes.[5]

    • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe chemical-resistant shoes are required.

    • Respiratory Protection: For situations with a potential for exposure outside a fume hood (e.g., large spills), a self-contained breathing apparatus is necessary.

  • First Aid Measures:

    • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek urgent medical attention.

    • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Section 3: Handling, Storage, and Disposal

3.1 Storage and Stability

Chlorinated orthoesters are sensitive to moisture and acidic conditions, which can cause hydrolysis and decomposition, potentially releasing corrosive hydrogen chloride gas.[7][8]

  • Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and dark location.[8] The storage area should be a designated, locked cabinet for toxic and flammable substances, away from heat, ignition sources, and incompatible materials like strong acids and oxidizing agents.[7]

  • Inert Atmosphere: For long-term storage, flushing the container with an inert gas (e.g., argon or nitrogen) is highly recommended to displace moisture and air.

3.2 Experimental Workflow: Safe Handling and Dispensing

The following diagram outlines the mandatory workflow for safely handling 2,2-dichloro-1,1,1-triethoxyethane.

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Disposal A 1. Don Full PPE (Face Shield, Lab Coat, Double Gloves) B 2. Verify Fume Hood Operation A->B C 3. Retrieve Reagent from Locked Storage B->C D 4. Secure Reagent Bottle C->D E 5. Dispense Required Volume (Use inert gas blanket if necessary) D->E F 6. Tightly Reseal Primary Container E->F G 7. Return Primary Container to Storage F->G H 8. Decontaminate Glassware & Surfaces G->H I 9. Dispose of Contaminated Materials in Halogenated Waste Container H->I J 10. Remove PPE and Wash Hands Thoroughly I->J

Caption: Workflow for Safe Handling of 2,2-Dichloro-1,1,1-triethoxyethane.

3.3 Waste Disposal

All waste containing 2,2-dichloro-1,1,1-triethoxyethane, including contaminated consumables (gloves, pipette tips, paper towels) and reaction residues, must be disposed of in a clearly labeled "Halogenated Organic Waste" container.[7] Do not mix with non-halogenated or other waste streams. Follow all institutional and local environmental regulations for hazardous waste disposal.

Section 4: Applications in Organic Synthesis

The primary synthetic value of this reagent lies in the reactivity conferred by the orthoester and the gem-dichloro functional groups. The orthoester is a protected carboxylic acid, while the gem-dichloro group activates the adjacent carbon for various transformations.

4.1 Mechanistic Context: Synthesis via Over-Chlorination

Understanding the formation of 2,2-dichloro-1,1,1-triethoxyethane is key to its application. It is typically formed as a byproduct during the synthesis of the monochloro derivative from triethyl orthoacetate (1,1,1-triethoxyethane).[1] This reaction often proceeds via a free-radical or electrophilic chlorination. Controlling the stoichiometry of the chlorinating agent (e.g., Cl₂, N-chlorosuccinimide) is crucial to favor the desired product.[1]

G Start Triethyl Orthoacetate (1,1,1-Triethoxyethane) Mono 2-Chloro-1,1,1-triethoxyethane (Desired Product) Start->Mono + 1 eq. [Cl] (e.g., NCS, Cl₂) Di 2,2-Dichloro-1,1,1-triethoxyethane (Over-chlorination Byproduct) Mono->Di + >1 eq. [Cl] (Excess Chlorinating Agent)

Caption: Synthetic relationship of chlorinated triethyl orthoacetates.

4.2 Protocol 1: General Procedure for Nucleophilic Substitution

The two chlorine atoms on the C2 carbon make it highly electrophilic and an excellent substrate for Sɴ2-type reactions or for forming reactive intermediates. This protocol provides a general framework for reacting it with a nucleophile.

Objective: To synthesize a substituted orthoester via displacement of one or both chlorine atoms.

Materials:

  • 2,2-Dichloro-1,1,1-triethoxyethane

  • Nucleophile (e.g., sodium thiophenoxide, sodium azide, piperidine)

  • Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, an inert gas inlet, and a rubber septum.

  • Inerting: Purge the entire apparatus with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: In the flask, dissolve the chosen nucleophile (1.1 equivalents for monosubstitution, 2.2 equivalents for disubstitution) in the anhydrous solvent under a positive pressure of inert gas.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Substrate Addition: While stirring vigorously, slowly add 2,2-dichloro-1,1,1-triethoxyethane (1.0 equivalent) to the nucleophile solution via syringe. Causality: The slow addition at low temperature is critical to control the exothermic nature of the reaction and minimize potential side reactions.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography or distillation.

Self-Validation: The identity and purity of the final product must be confirmed by analytical methods such as NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy. The disappearance of the starting material signal in GC-MS or TLC provides a reliable measure of reaction completion.

Section 5: References

  • Pharmaffiliates. 2,2-Dichloro-1,1,1-trimethoxyethane. [Online] Available at: [Link]

  • PubChem. 2-Chloro-1,1-diethoxyethane. National Center for Biotechnology Information. [Online] Available at: [Link]

  • PubChem. 2-Chloro-1,1,1-triethoxyethane. National Center for Biotechnology Information. [Online] Available at: [Link]

  • PubChem. 1,1-Dichloro-2,2-diethoxyethane. National Center for Biotechnology Information. [Online] Available at: [Link]

  • Google Patents. CN105367391A - 2-chlorine-1,1,1-trimethoxyethane preparing method. [Online] Available at:

  • PubMed. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. [Online] Available at: [Link]

  • European Chlorinated Solvents Association. Storage & Handling. [Online] Available at: [Link]

  • European Chlorinated Solvents Association. (2016). Guidance on Storage and Handling of Chlorinated Solvents. [Online] Available at: [Link]

  • Google Patents. US20030229255A1 - Preparation of 2-chloro-1,1,1-trialkoxyethane. [Online] Available at:

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Reactivity of 2,2-Dichloro-1,1,1-triethoxyethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2-Dichloro-1,1,1-triethoxyethane. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during its use. Our aim is to equip you with the knowledge to anticipate, mitigate, and troubleshoot potential issues, ensuring the success of your experiments.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific problems you may encounter.

Question 1: I am observing a significant amount of an alkene byproduct and a low yield of my desired substitution product. What is the likely cause and how can I fix it?

Answer:

The formation of an alkene byproduct points towards a competing elimination reaction, which is a common side reaction for hindered alkyl halides like 2,2-dichloro-1,1,1-triethoxyethane. This typically occurs via an E2 (bimolecular elimination) or E1 (unimolecular elimination) mechanism.

  • Causality: The two chlorine atoms on the α-carbon and the bulky triethoxy group create significant steric hindrance, making nucleophilic attack at the α-carbon (SN2 reaction) difficult.[1][2] Furthermore, the electron-withdrawing effect of the chlorine atoms increases the acidity of the β-hydrogens, making them more susceptible to abstraction by a base, thus favoring elimination.[3] Strong and/or bulky bases will preferentially act as a base rather than a nucleophile, leading to the formation of a dichlorovinyl ether.

  • Troubleshooting Protocol:

    • Choice of Base/Nucleophile: If your desired reaction is substitution, opt for a weaker, less sterically hindered base or a good nucleophile that is a weak base. For example, if you are using sodium ethoxide, consider switching to sodium acetate or using a salt of your desired nucleophile with a non-basic counter-ion.

    • Temperature Control: Elimination reactions are generally favored at higher temperatures. Running your reaction at a lower temperature can help to favor the substitution pathway.

    • Solvent Selection: Polar aprotic solvents like DMSO or DMF can favor SN2 reactions over E2 reactions in some cases. Conversely, polar protic solvents may promote SN1 and E1 pathways.[4]

Question 2: My reaction with a primary amine is giving a complex mixture of products, including what appears to be a cyclized compound. What is happening?

Answer:

Reactions of 2,2-dichloro-1,1,1-triethoxyethane with primary amines can be complex and lead to various side products, including cyclized structures.

  • Causality: The initial reaction is likely a nucleophilic substitution of one of the chlorine atoms by the primary amine. However, the resulting intermediate can undergo further reactions. The presence of the second chlorine atom and the orthoester functionality provides multiple reactive sites. Intramolecular reactions are a strong possibility. For instance, the newly introduced amino group could potentially attack the orthoester carbon, leading to the formation of a heterocyclic ring system. Similar complexities and cyclizations are observed in reactions of other dichlorinated compounds with amines.[5][6]

  • Troubleshooting Protocol:

    • Protecting Groups: If the primary amine has other functional groups, consider protecting them to prevent unwanted side reactions.

    • Stoichiometry Control: Carefully control the stoichiometry of the amine. Using a large excess of the amine might favor the desired substitution product by outcompeting intramolecular reactions.

    • Reaction Conditions: Lowering the reaction temperature may help to control the reactivity and prevent subsequent side reactions.

Question 3: I am getting a significant amount of a carboxylic acid ester in my final product after aqueous workup. Where is this coming from?

Answer:

The presence of a carboxylic acid ester after aqueous workup is a strong indication of hydrolysis of the orthoester group.

  • Causality: Orthoesters are sensitive to acidic conditions and can hydrolyze to form a carboxylic acid ester and ethanol.[7][8][9] During your reaction or workup, if acidic conditions are generated (for example, if HCl is produced as a byproduct of a substitution reaction and not effectively neutralized), the orthoester can readily hydrolyze. The mechanism of acetal hydrolysis can proceed through an A-1 or A-2 pathway, depending on the specific conditions.[8]

  • Troubleshooting Protocol:

    • Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions to minimize hydrolysis.

    • Acid Scavenger: If your reaction is expected to generate acid, include a non-nucleophilic base (e.g., proton sponge or a hindered amine) in your reaction mixture to neutralize the acid as it is formed.

    • Neutral or Basic Workup: During the workup, use a mild basic solution (e.g., saturated sodium bicarbonate) to neutralize any acid and prevent hydrolysis of the orthoester.

Question 4: At elevated temperatures, my reaction is producing a variety of small, volatile byproducts. What could be the cause?

Answer:

At elevated temperatures, 2,2-dichloro-1,1,1-triethoxyethane can undergo thermal decomposition.

  • Causality: Thermal decomposition of chlorinated hydrocarbons often proceeds through radical mechanisms or elimination reactions.[10][11][12] For 2,2-dichloro-1,1,1-triethoxyethane, this could involve the elimination of ethyl chloride, HCl, or the homolytic cleavage of the C-Cl or C-C bonds, leading to a cascade of reactions and the formation of smaller, volatile molecules. The specific products will depend on the temperature and the presence of other reactive species.

  • Troubleshooting Protocol:

    • Lower Reaction Temperature: If possible, conduct your reaction at a lower temperature to avoid thermal decomposition.

    • Use of a Catalyst: Investigate if a catalyst could promote your desired reaction at a lower temperature.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to suppress certain radical decomposition pathways.

Frequently Asked Questions (FAQs)

Q1: What are the main competing reaction pathways for 2,2-dichloro-1,1,1-triethoxyethane?

A1: The primary competing reaction pathways are nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2).[13][14] Due to the steric hindrance at the reaction center, elimination is often a major competing pathway, especially in the presence of strong or bulky bases.[1][2] Hydrolysis of the orthoester group is another significant side reaction, particularly under acidic conditions.[7][8]

Q2: How can I favor elimination over substitution?

A2: To favor elimination, you should use a strong, sterically hindered base such as potassium tert-butoxide.[1] Higher reaction temperatures also generally favor elimination over substitution.

Q3: Is 2,2-dichloro-1,1,1-triethoxyethane a potential precursor for dichloroketene?

A3: While the in-situ generation of dichloroketene is typically achieved from dichloroacetyl chloride or trichloroacetyl bromide, it is plausible that under specific conditions (e.g., with a strong, non-nucleophilic base), 2,2-dichloro-1,1,1-triethoxyethane could eliminate ethanol to form a dichloroketene acetal, which could then potentially be a source of dichloroketene.[15][16] However, this is not a standard method for generating dichloroketene and would likely lead to a mixture of products.

Q4: Can I use 2,2-dichloro-1,1,1-triethoxyethane in the synthesis of heterocyclic compounds?

A4: Yes, orthoesters are valuable reagents in the synthesis of various heterocyclic compounds.[17][18][19] The presence of the dichloroethyl group in 2,2-dichloro-1,1,1-triethoxyethane offers additional synthetic handles for subsequent transformations and cyclizations. However, as noted in the troubleshooting guide, this can also lead to complex reaction mixtures if not carefully controlled.

Q5: What are the safety considerations when working with 2,2-dichloro-1,1,1-triethoxyethane?

A5: 2,2-dichloro-1,1,1-triethoxyethane is a flammable liquid and is harmful if swallowed. It can cause skin and serious eye irritation, and may cause respiratory irritation.[20] It is important to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Data and Diagrams

Table 1: Influence of Reaction Conditions on Product Distribution
Substrate Reagent Solvent Temperature Major Product(s) Minor Product(s)
2,2-Dichloro-1,1,1-triethoxyethaneSodium EthoxideEthanolRefluxDichlorovinyl ethyl ether (Elimination)Substitution product
2,2-Dichloro-1,1,1-triethoxyethaneSodium AcetateDMFRoom Temp.Substitution productElimination product
2,2-Dichloro-1,1,1-triethoxyethanePrimary AmineDichloromethaneRoom Temp.Mono-substituted amineDi-substituted amine, Cyclized products
2,2-Dichloro-1,1,1-triethoxyethaneWater (acidic)-Room Temp.Ethyl dichloroacetate (Hydrolysis)-
Diagram 1: Competing Substitution and Elimination Pathways

G reagent 2,2-Dichloro-1,1,1-triethoxyethane substitution Substitution Product (e.g., with Nu:) reagent->substitution Weak Base Good Nucleophile elimination Elimination Product (Dichlorovinyl ether) reagent->elimination Strong/Bulky Base Higher Temperature hydrolysis Hydrolysis Product (Ethyl dichloroacetate) reagent->hydrolysis H₃O⁺ (Aqueous Workup)

Caption: Competing reaction pathways for 2,2-dichloro-1,1,1-triethoxyethane.

Experimental Protocols

Protocol 1: Minimizing Elimination Byproducts in a Substitution Reaction
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,2-dichloro-1,1,1-triethoxyethane (1.0 eq) and anhydrous DMF (5 mL per mmol of substrate).

  • Reagent Addition: In a separate flask, dissolve the nucleophile (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • Hydrolysis. (n.d.). Retrieved from [Link]

  • Libretexts. (2020, May 30). 7.19: Comparing Substitution and Elimination Reactions. Chemistry LibreTexts. Retrieved from [Link]

  • Jan, M. (2015, November 12). How to decide between different possible substitution/elimination mechanisms under given conditions? Chemistry Stack Exchange. Retrieved from [Link]

  • Khan Academy. (n.d.). Substitution and elimination reactions. Retrieved from [Link]

  • Substitution v Elimination. (2022, March 15). [Video]. YouTube. [Link]

  • Chad's Prep. (n.d.). 7.7 Distinguishing Between SN1 / SN2 / E1 / E2. Retrieved from [Link]

  • Alavinia, S., & Arefi, E. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances, 10(52), 31235–31265. [Link]

  • Gurbanov, A. V., Guseinov, F. I., & Askerov, R. K. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 756–760. [Link]

  • Lamberti, M. (2003). Preparation of 2-chloro-1,1,1-trialkoxyethane (U.S. Patent No. US20030229255A1). U.S.
  • Shablykina, O. V., Chumachenko, S. A., & Brovarets, V. S. (2021). Reactions of New N-(2,2-Dichloro-1-cyanoethenyl)amides with Aliphatic Amines. Russian Journal of General Chemistry, 91(9), 1607–1612. [Link]

  • Nevstad, G. O., & Songstad, J. (1984). The reactivity of dichloromethane toward amines. Acta Chemica Scandinavica, 38b, 469-474. [Link]

  • Won, Y. S. (1989). Thermal decomposition of dichloromethane/1,1,1-trichloroethane mixture [Master's thesis, New Jersey Institute of Technology]. Digital Commons @ NJIT. [Link]

  • Ghosez, L., Montaigne, R., Roussel, A., & Vanlierde, H. (1971). Cycloadditions of dichloroketene to olefins and dienes. Tetrahedron, 27(24), 615-633. [Link]

  • Organic Chemistry Portal. (n.d.). 1,2-Dichloroalkane synthesis by chlorination or substitution. Retrieved from [Link]

  • Tropolone. (1971). Organic Syntheses, 51, 123. [Link]

  • Gising, J., & Westman, G. (2012). Reactivity of 1,3-dichloro-1,3-bis(dimethylamino)-propenium salts with primary amines. The Journal of Organic Chemistry, 77(17), 7496–7504. [Link]

  • Libretexts. (2021, March 18). 5.4: Hydrolysis Reactions. Chemistry LibreTexts. Retrieved from [Link]

  • Bunce, R. A. (2020). Orthoesters in heterocycle synthesis. Arkivoc, 2020(1), 400-436. [Link]

  • PubChem. (n.d.). 2-Chloro-1,1,1-triethoxyethane. National Center for Biotechnology Information. Retrieved from [Link]

  • Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2009). The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution. The Journal of Organic Chemistry, 74(1), 58–63. [Link]

  • Kumar, A., & Singh, R. K. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances, 13(24), 16356–16375. [Link]

  • Gicquel, M., Waser, J., & Guérin, D. J. (2017). Diversity-oriented synthesis of heterocycles and macrocycles by controlled reactions of oxetanes with α-iminocarbenes. Chemical Science, 8(12), 8047–8052. [Link]

  • Bis(1,5-dichloro-2,4-pentanedione)copper(II) complex. (2004). Organic Syntheses, 81, 242. [Link]

  • Deshmukh, M. B. (2014, November 24). Which product will be formed by the reaction of primary amine with ethyl chloroacetate? ResearchGate. Retrieved from [Link]

  • Nagata, T., & Obora, Y. (2020). Transition-Metal-Mediated/Catalyzed Synthesis of Pyridines, Pyrimidines, and Triazines by [2+2+2] Cycloaddition Reactions. Synthesis, 52(23), 3465-3484. [Link]

  • Shablykina, O. V., Kacharov, O. D., & Brovarets, V. S. (2018). New Heterocyclization Reactions of N′-Substituted N-(2,2-Dichloro-1-cyanoethenyl)ureas with Aliphatic Amines. Russian Journal of General Chemistry, 88(9), 1934–1939. [Link]

  • Mousavipour, S. H., & Namdar-Ghanbari, M. A. (2007). Experimental and theoretical study on the kinetics and mechanism of thermal decomposition of 1,2-dichloroethane. Journal of the Iranian Chemical Society, 4(3), 279-298. [Link]

  • Pete Punthasee. (2024, March 3). Organic Chemistry 2 - Chapter 19.17 - Predict hydrolysis products [Video]. YouTube. [Link]

  • Libretexts. (2021, September 30). 24.7: Reactions of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • Alavinia, S., & Arefi, E. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances, 10(52), 31235–31265. [Link]

  • Shaker, A. (2015, August 31). How can I react 1,2-dichloroethane with secondary amine? ResearchGate. Retrieved from [Link]

  • Trifluoro - 1,2 - dichloroethane thermal decomposition process. (n.d.). Fluorine notes. Retrieved from [Link]

  • Fokin, A. V., Kolomiets, A. F., & Shkurak, S. N. (1982). Reactions of 2-(α-Haloalkyl)thiiranes with nucleophilic reagents: V. Reactions of 2-(α-Chloroalkyl)thiiranes with organolithium compounds. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 31(12), 2513–2516. [Link]

  • Schering, A. G. (2011). Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121). Molecules, 16(12), 10134–10147. [Link]

  • user1579882. (2014, July 27). How can weaker nucleophiles kick out stronger ones in the reaction of chloroalkanes with sodium iodide in acetone? Chemistry Stack Exchange. Retrieved from [Link]

Sources

How to avoid byproduct formation with 2,2-Dichloro-1,1,1-triethoxyethane

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,2-Dichloro-1,1,1-triethoxyethane

Welcome to the technical support center for 2,2-Dichloro-1,1,1-triethoxyethane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent and to proactively troubleshoot potential challenges, particularly the formation of unwanted byproducts. By understanding the underlying chemical principles, you can optimize your reaction conditions for cleaner, more efficient syntheses.

Frequently Asked Questions (FAQs)

Here we address common questions encountered when working with 2,2-Dichloro-1,1,1-triethoxyethane.

Q1: What are the primary applications of 2,2-Dichloro-1,1,1-triethoxyethane?

A1: 2,2-Dichloro-1,1,1-triethoxyethane is a specialized orthoester primarily used as a synthetic building block. Its key applications include serving as a precursor for ketene acetals and participating in reactions like the Johnson-Claisen rearrangement to introduce a dichloromethyl group, which can be a valuable handle for further synthetic transformations. It can also be used in variations of formylation reactions, such as the Bodroux-Chichibabin aldehyde synthesis, to introduce a diethoxymethyl group that can be subsequently hydrolyzed to an aldehyde.

Q2: What makes 2,2-Dichloro-1,1,1-triethoxyethane prone to byproduct formation?

A2: The reactivity of 2,2-Dichloro-1,1,1-triethoxyethane is a double-edged sword. The presence of two chlorine atoms on the α-carbon and the orthoester functionality create multiple reactive sites. Key factors contributing to byproduct formation include:

  • Hydrolytic Instability: The orthoester group is sensitive to acidic conditions and can hydrolyze to form esters and alcohols if moisture is present.[1]

  • Thermal Sensitivity: At elevated temperatures, chlorinated hydrocarbons can undergo thermal decomposition, potentially leading to elimination products and other degradants.[2]

  • Elimination Reactions: The presence of α-chlorine atoms and β-hydrogens (on the ethoxy groups) creates the potential for elimination reactions, especially in the presence of a base.[3][4]

Q3: How should I purify 2,2-Dichloro-1,1,1-triethoxyethane before use?

A3: For most applications, commercially available high-purity 2,2-Dichloro-1,1,1-triethoxyethane can be used as received. However, if you suspect contamination with hydrolysis or decomposition products, fractional distillation under reduced pressure is the recommended purification method. Ensure a dry distillation apparatus to prevent further hydrolysis.

Q4: What are the key safety precautions when handling this reagent?

A4: 2,2-Dichloro-1,1,1-triethoxyethane is a chlorinated organic compound and should be handled with appropriate care in a well-ventilated fume hood. It is advisable to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Troubleshooting Guide: Minimizing Byproduct Formation

This section provides a systematic approach to identifying and resolving common issues related to byproduct formation in reactions involving 2,2-Dichloro-1,1,1-triethoxyethane.

Issue 1: Formation of Hydrolysis-Related Byproducts
  • Symptoms: You observe the formation of ethyl dichloroacetate, ethanol, and potentially further downstream products of their reactions in your crude reaction mixture.

  • Root Cause Analysis: The orthoester functionality is susceptible to acid-catalyzed hydrolysis.[1] Trace amounts of acid and water in your reactants or solvent can initiate this process. The reaction proceeds through the formation of a hemiorthoester, which then eliminates ethanol to form an ester.

Reaction Pathway: Hydrolysis

reagent 2,2-Dichloro-1,1,1-triethoxyethane intermediate Protonated Orthoester reagent->intermediate H⁺ hemiorthoester Hemiorthoester Intermediate intermediate->hemiorthoester H₂O product1 Ethyl Dichloroacetate hemiorthoester->product1 -EtOH, -H⁺ product2 Ethanol hemiorthoester->product2

Caption: Acid-catalyzed hydrolysis of the orthoester.

  • Solutions:

    • Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and if necessary, distill them over a suitable drying agent.

    • Use of Acid Scavengers: In reactions that are not acid-catalyzed, consider adding a non-nucleophilic base, such as proton sponge or hindered amines (e.g., 2,6-lutidine), to neutralize any trace acidity.

    • Control of Reaction pH: If your reaction requires acidic conditions, use the minimum effective amount of a non-aqueous acid catalyst.

ParameterRecommendationRationale
Solvent Purity Use anhydrous grade solvents.Minimizes the primary reactant for hydrolysis.
Glassware Oven-dry at >120°C for several hours.Removes adsorbed water from surfaces.
Atmosphere Conduct reaction under an inert atmosphere.Prevents atmospheric moisture from entering the reaction.
Acid Catalyst Use the minimum stoichiometric amount required.Reduces the rate of the competing hydrolysis reaction.
Issue 2: Formation of Elimination Byproducts
  • Symptoms: You detect the presence of 1,1-dichloro-2,2-diethoxyethene in your product mixture.

  • Root Cause Analysis: The two chlorine atoms on the α-carbon can participate in elimination reactions, particularly in the presence of a base or at elevated temperatures.[3][5] The reaction likely proceeds through an E2 mechanism with a strong base or an E1 mechanism under thermal, neutral, or acidic conditions.[4][6]

Reaction Pathway: Elimination

reagent 2,2-Dichloro-1,1,1-triethoxyethane product 1,1-Dichloro-2,2-diethoxyethene reagent->product Base or Δ byproduct Ethanol + Base-H⁺ reagent->byproduct

Caption: Base- or heat-induced elimination reaction.

  • Solutions:

    • Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate of your desired transformation.

    • Choice of Base: If a base is required for your primary reaction, opt for a non-nucleophilic, sterically hindered base to disfavor elimination.

    • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure to conditions that may favor elimination.

Issue 3: Thermal Decomposition
  • Symptoms: A complex mixture of byproducts is observed, potentially including chlorinated ethenes, ethoxy-substituted ethenes, and charring, especially in high-temperature reactions.

  • Root Cause Analysis: Similar to other chlorinated hydrocarbons, 2,2-Dichloro-1,1,1-triethoxyethane can undergo thermal decomposition at elevated temperatures.[2] The C-Cl and C-O bonds can cleave, leading to a cascade of radical or elimination reactions.

  • Solutions:

    • Optimize Reaction Temperature: Determine the minimum temperature required for your desired reaction through systematic optimization studies.

    • Use of Catalysts: Employ a suitable catalyst to lower the activation energy of your desired reaction, thereby allowing for lower reaction temperatures.

    • Efficient Heat Transfer: Ensure uniform heating of the reaction mixture to avoid localized "hot spots" that can initiate thermal decomposition.

Experimental Protocols

Protocol 1: General Procedure for a Johnson-Claisen Rearrangement

This protocol provides a starting point for the Johnson-Claisen rearrangement using an allylic alcohol and 2,2-Dichloro-1,1,1-triethoxyethane.

  • Preparation: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere, add the allylic alcohol (1.0 eq.) and 2,2-Dichloro-1,1,1-triethoxyethane (1.5 eq.).

  • Initiation: Add a catalytic amount of a weak acid (e.g., propionic acid, 0.1 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to a gentle reflux. The optimal temperature will depend on the specific allylic alcohol used.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Workflow: Johnson-Claisen Rearrangement

start Combine Allylic Alcohol and 2,2-Dichloro-1,1,1-triethoxyethane add_catalyst Add Catalytic Acid start->add_catalyst reflux Heat to Reflux add_catalyst->reflux monitor Monitor by TLC/GC reflux->monitor workup Aqueous Work-up monitor->workup extract Solvent Extraction workup->extract purify Column Chromatography extract->purify product Purified γ,δ-Unsaturated Ester purify->product

Caption: Experimental workflow for the Johnson-Claisen rearrangement.

References

  • Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils. PubMed. [Link]

  • Prediction of hydrolysis products of organic chemicals under environmental pH conditions. Environmental Science: Processes & Impacts. [Link]

  • Thermal decomposition pathways of chlorinated trisilanes. ResearchGate. [Link]

  • Ortho ester - Wikipedia. Wikipedia. [Link]

  • A Tale of Two Elimination Reaction Patterns. Master Organic Chemistry. [Link]

  • Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. PubMed Central. [Link]

  • Elimination Reactions- Zaitsev's Rule. Chemistry LibreTexts. [Link]

  • Elimination Reactions- Zaitsev's Rule. Chemistry LibreTexts. [Link]

  • Thermal Degradation and Organic Chlorine Removal from Mixed Plastic Wastes. MDPI. [Link]

  • Orthoformic acid, triethyl ester. Organic Syntheses. [Link]

  • Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. PubMed Central. [Link]

  • Ortho Ester : Preparation and Reactivity by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). YouTube. [Link]

  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. PubMed Central. [Link]

  • Propenylamine, 1-chloro-N,N,2-trimethyl-. Organic Syntheses. [Link]

  • Biodegradability of chlorinated solvents and related chlorinated aliphatic compounds. Eurochlor. [Link]

  • Elimination by the E1 Mechanism. Chemistry LibreTexts. [Link]

  • Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. [Link]

  • The reaction of 1,1-Dichloro-2,2-di(p-chlorophenyl)ethane (DDD) with sodium thiophenoxide in ethanol. ResearchGate. [Link]

  • Production of 1, 1, 2-trichloroethane from 1, 2-dichloroethane and chlorine.
  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate. [Link]

  • 1,2-Dichloroethane | ToxFAQs™. ATSDR. [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol. PubMed Central. [Link]

  • The Mechanisms of Nucleophilic Acyl Substitution. YouTube. [Link]

  • Synthesis of a 2,2-Dichloroimidazolidine-4,5-dione and its Application in a Chlorodehydroxylation. Organic Syntheses. [Link]

  • The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution. PubMed. [Link]

  • Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. [Link]

  • Process for preparing 1,1-dichloroethylene,1,2 - dichloroethylene and vinyl chloride.
  • Synthesis of 5-(2-Chloroalkyl)-2,2-dimethyl-1,3-dioxane-4,6-diones. ResearchGate. [Link]

  • Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. PubMed Central. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2,2-Dichloro-1,1,1-triethoxyethane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the synthesis of 2,2-Dichloro-1,1,1-triethoxyethane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile chemical intermediate. The synthesis of 2,2-Dichloro-1,1,1-triethoxyethane presents a unique challenge in controlling the degree of chlorination to maximize the yield of the desired dichlorinated product while minimizing mono- and tri-chlorinated impurities. This document provides in-depth, experience-based guidance in a question-and-answer format to address specific issues you may encounter during your experiments, ensuring a logical, safe, and efficient workflow.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to 2,2-dichloro-1,1,1-triethoxyethane?

The most common and direct method is the stepwise chlorination of triethyl orthoacetate (also known as 1,1,1-triethoxyethane).[1][2] The reaction proceeds by first forming the mono-chlorinated intermediate, 2-chloro-1,1,1-triethoxyethane, which is then further chlorinated to the desired 2,2-dichloro-1,1,1-triethoxyethane. The core challenge lies in stopping the reaction at the dichlorination stage without significant formation of the trichloro- byproduct.

Q2: What are the common starting materials and chlorinating agents?

  • Starting Material: Triethyl orthoacetate (CH₃C(OC₂H₅)₃) is the standard precursor.[1][3] It is a commercially available liquid.[2][4][5]

  • Chlorinating Agents: The choice of chlorinating agent is critical and influences the reaction conditions and safety protocols.

    • Gaseous Chlorine (Cl₂): Often used in industrial settings, it is a potent and non-selective chlorinating agent. Reactions with Cl₂ are typically radical in nature and may require initiation (e.g., UV light) and careful temperature control.[6][7]

    • N-Chlorosuccinimide (NCS): A solid reagent that is easier and safer to handle than chlorine gas.[6] It is often used for more controlled chlorinations in a laboratory setting.

Q3: What are the critical safety precautions for this reaction?

Safety is paramount due to the hazardous nature of the reagents and potential byproducts.

  • Reagent Handling: Gaseous chlorine is extremely toxic, an oxidizer, and corrosive; it must be handled in a well-ventilated fume hood with appropriate gas scrubbing equipment.[7] N-Chlorosuccinimide and chlorinated solvents should also be handled with care in a fume hood.[6][8]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and compatible gloves (e.g., nitrile gloves for incidental contact).[7][8]

  • Reaction Vapors: The product, 2,2-dichloro-1,1,1-triethoxyethane, and its monochloro precursor are irritants and potentially harmful.[9] The reaction should be conducted in a closed system under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure and reaction with moisture.

  • Emergency Preparedness: Have spill kits and emergency quench solutions (e.g., sodium thiosulfate for chlorine) readily available.

Q4: How can I monitor the progress of the reaction?

Gas Chromatography (GC) is the most effective method for monitoring the reaction.[10][11] A small aliquot of the reaction mixture can be withdrawn, quenched, and analyzed by GC to determine the relative concentrations of the starting material, mono-, di-, and trichlorinated products. This allows for real-time decision-making to stop the reaction at the optimal point.[12]

Q5: What is the expected appearance and stability of the product?

Pure 2,2-dichloro-1,1,1-triethoxyethane is expected to be a colorless to pale yellow liquid. Orthoesters, in general, are sensitive to acid and moisture, which can cause decomposition. Therefore, the purified product should be stored in a tightly sealed container under an inert atmosphere and in a cool, dry place.

Section 2: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Problem: Low Yield of the Desired 2,2-Dichloro Product

Q: My reaction yields mainly the mono-chlorinated product. How can I increase the dichlorination?

Answer: This is a common selectivity issue and indicates the reaction has not proceeded to completion. The formation of the dichlorinated product requires more forcing conditions than the monochlorination step.

Causality & Solutions:

  • Stoichiometry of Chlorinating Agent: The most direct cause is an insufficient amount of the chlorinating agent. The reaction is stepwise. To favor the second chlorination, you must increase the molar equivalents of the chlorinating agent relative to the starting triethyl orthoacetate. Start by increasing the equivalents from ~2.0 to 2.2-2.5 and monitor the effect by GC.

  • Reaction Temperature: Low temperatures favor selectivity for the mono-chlorinated product.[6] To drive the reaction forward, a gradual increase in temperature may be necessary. However, be cautious, as excessive heat can lead to the formation of the trichloro- byproduct and decomposition. We recommend a controlled ramp-up of temperature while monitoring via GC.

  • Reaction Time: The second chlorination is slower than the first. If you are running the reaction at a lower temperature to maintain control, extending the reaction time is a logical step. Continue to monitor the reaction to identify the point of maximum dichlorinated product before significant over-chlorination occurs.

Q: The reaction seems to have stalled, with no further conversion to the dichloro product. What are the possible causes and solutions?

Answer: A stalled reaction can be due to depleted reagents, insufficient initiation, or improper conditions.

Causality & Solutions:

  • Depleted Chlorinating Agent: The chlorinating agent may have been consumed by side reactions or was not added in sufficient excess. Carefully add another portion (e.g., 0.1-0.2 equivalents) of the chlorinating agent and continue to monitor.

  • Radical Initiator Depletion (for Cl₂ reactions): If using a radical pathway (e.g., with AIBN or UV light), the initiator may have been fully consumed. A small additional charge of the initiator can restart the reaction.

  • Temperature Too Low: The activation energy for the second chlorination may not be met at the current temperature. A modest increase in temperature (e.g., 5-10 °C) can often overcome this barrier.

Problem: High Levels of Impurities

Q: My final product is contaminated with starting material and/or the trichloro- byproduct. How can I improve selectivity?

Answer: This is the central challenge of this synthesis. Selectivity is a delicate balance of stoichiometry, temperature, and reaction time.

Causality & Solutions:

  • Over-chlorination (Trichloro- byproduct): This occurs when reaction conditions are too harsh.

    • Reduce Stoichiometry: Use a molar ratio of chlorinating agent closer to 2.0 (e.g., 2.05-2.1 equivalents).

    • Lower Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

    • Slow Addition: Add the chlorinating agent slowly over a longer period. This keeps the instantaneous concentration of the chlorinating agent low, reducing the likelihood of rapid, uncontrolled over-chlorination.

  • Unreacted Starting Material: This suggests the reaction was not driven far enough. This is often preferable to over-chlorination, as the starting material is typically easier to separate from the dichlorinated product than the trichloro- byproduct due to a larger boiling point difference. A slight excess of starting material can sometimes be used strategically to consume the chlorinating agent before it forms the trichloro- species.

Q: I'm observing significant decomposition or tar formation. What's causing this and how can I prevent it?

Answer: Tar formation is usually a result of excessive heat or the presence of acidic impurities that can decompose the orthoester.

Causality & Solutions:

  • Excessive Temperature: Localized overheating can cause decomposition. Ensure efficient stirring and controlled heating.

  • Acidic Byproducts: Chlorination reactions can generate HCl as a byproduct. This acid can catalyze the decomposition of the orthoester. Some protocols suggest adding a non-nucleophilic base, like pyridine, in stoichiometric amounts to scavenge the acid.[6]

  • Purity of Reagents: Ensure your starting triethyl orthoacetate and solvent are anhydrous, as water can lead to hydrolysis and subsequent side reactions.

Problem: Difficulty in Purification

Q: How can I effectively separate the dichloro product from the mono- and trichloro- byproducts?

Answer: The boiling points of the chlorinated ethane series are often close, making purification by distillation challenging but feasible.

Causality & Solutions:

  • Fractional Vacuum Distillation: This is the most effective method. A distillation column with high theoretical plates (e.g., a Vigreux or packed column) is essential. The separation relies on the difference in boiling points between the components.

  • Chromatography: While possible, column chromatography on a large scale can be cumbersome for this type of compound.[8] It is more suitable for small-scale purification or for removing non-volatile impurities.

  • Chemical Treatment: In some cases, impurities can be removed by chemical means. For instance, unreacted starting material might be selectively hydrolyzed under carefully controlled mild acidic conditions, but this risks hydrolyzing the product as well and is generally not recommended.

Section 3: Experimental Protocols & Workflows

Data Summary: Chlorinating Agent Comparison
FeatureGaseous Chlorine (Cl₂)N-Chlorosuccinimide (NCS)
State GasSolid
Handling Difficult, requires specialized equipmentEasy, standard lab procedure
Safety High Toxicity, Corrosive[7]Irritant
Byproduct HCl (gas)Succinimide (solid)
Workup Requires neutralization of HClRequires filtration of succinimide
Typical Use Industrial, large scaleLaboratory, fine chemical synthesis[6]
Protocol 1: Synthesis using N-Chlorosuccinimide (NCS)

This protocol is intended as a starting point and should be optimized based on real-time monitoring.

  • Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, charge triethyl orthoacetate (1.0 eq) and a dry, inert solvent like carbon tetrachloride or 1,2-dichloroethane (approx. 2-3 M concentration).

  • Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile) (approx. 1-2 mol%).

  • Reagent Addition: In a separate flask, prepare a slurry of N-Chlorosuccinimide (2.1 eq) in the same solvent. Begin a slow, portion-wise or dropwise addition of the NCS slurry to the reaction flask.

  • Reaction: Gently heat the mixture to reflux (for CCl₄, this is ~77°C).

  • Monitoring: After 1 hour, begin taking aliquots every 30-60 minutes. Quench the aliquot with a small amount of saturated sodium bicarbonate solution, extract with a small volume of ether or dichloromethane, and inject the organic layer into a GC to monitor the product distribution.

  • Completion & Workup: When the ratio of dichloro- to mono-chloro product is maximized, cool the reaction to room temperature. Filter the mixture to remove the succinimide byproduct.[13]

  • Purification: Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. Purify the crude oil by fractional vacuum distillation.

Workflow & Logic Diagram

The following diagram illustrates the logical progression of the synthesis and the key decision points based on in-process analysis.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction Cycle cluster_workup Isolation & Purification cluster_analysis Final Analysis Prep Reaction Setup (Dry Glassware, Inert Atm.) React Add Chlorinating Agent Heat to Target Temp Prep->React Monitor Monitor by GC React->Monitor Take aliquot Decision Optimal Dichloro Yield Reached? Monitor->Decision Decision->React No, continue reaction Workup Quench & Workup (Filter/Wash) Decision->Workup Yes Purify Purification (Fractional Vacuum Distillation) Workup->Purify Final_Product Pure 2,2-Dichloro-1,1,1- triethoxyethane Purify->Final_Product Analysis Characterization (GC, NMR, MS) Final_Product->Analysis

Caption: General experimental workflow for the synthesis of 2,2-dichloro-1,1,1-triethoxyethane.

Section 4: Analytical Methods

Gas Chromatography (GC) Conditions

Effective separation of the starting material and chlorinated products is key.

ParameterRecommended SettingRationale
Column Mid-polarity capillary column (e.g., DB-5, HP-5ms)Provides good resolution for halogenated hydrocarbons.
Injector Temp. 250 °CEnsures complete vaporization without decomposition.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID provides robust quantification. MS provides confirmation of identity.[12]
Oven Program Start at 60°C (hold 2 min), ramp 10°C/min to 200°CSeparates volatile components effectively. Program should be optimized.
Carrier Gas Helium or HydrogenStandard carrier gases for GC analysis.
Structural Characterization
  • ¹H NMR: Expect to see characteristic shifts for the ethoxy groups (-OCH₂CH₃) and the disappearance of the methyl singlet from the starting material, replaced by a downfield shifted proton for the -CHCl₂ group.

  • ¹³C NMR: The carbon atom bearing the two chlorine atoms will show a significant downfield shift.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio), which is definitive for a dichlorinated compound.

Section 5: Safety Information

All operations must be conducted after a thorough risk assessment.

  • Engineering Controls: All work must be performed in a certified chemical fume hood.[8] When using chlorine gas, a dedicated gas cabinet and a scrubber system containing a neutralizing agent (e.g., caustic soda) are mandatory.

  • Handling Chlorine Gas: Chlorine is heavier than air and can accumulate in low-lying areas.[7] Always use a buddy system when working with highly toxic gases. Ensure gas lines and regulators are leak-tested before use.

  • Spill & Exposure Procedures:

    • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[14]

    • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[7]

    • Inhalation (Chlorine): Move the victim to fresh air immediately. Seek urgent medical attention.[7]

  • Waste Disposal: All chlorinated organic waste must be disposed of in a designated, properly labeled hazardous waste container. Quench solutions and aqueous washes should be neutralized before disposal according to institutional guidelines.

References

  • The Sarpong Group (2016). Acutely Toxic Chemicals (ATCs). University of California, Berkeley. [Link]

  • Gehring, D. G., & Merchant, A. N. (1989). Purification of 2,2-dichloro-1,1,1-trifluoroethane.
  • CN105367391A (2016). 2-chlorine-1,1,1-trimethoxyethane preparing method.
  • US20030229255A1 (2003). Preparation of 2-chloro-1,1,1-trialkoxyethane.
  • Ministry of the Environment, Japan (2003). III Analytical Methods. [Link]

  • Carl ROTH (n.d.). Safety Data Sheet: 2,2,2-trichloroethane-1,1-diol. [Link]

  • Ghorbani-Vaghei, R., & Zolfigol, M. A. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances, 10(52), 31235-31281. [Link]

  • Organic Syntheses Procedure. 1,5-Dichloro-2,4-pentanedione. [Link]

  • PubChem. 2-Chloro-1,1,1-triethoxyethane. National Center for Biotechnology Information. [Link]

  • PrepChem.com (2017). Synthesis of triethyl orthoacetate. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR) (2015). Table 7-2, Analytical Methods for Determining 1,1-Dichloroethane in Environmental Samples. In Toxicological Profile for 1,1-Dichloroethane. [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals, Sixth Edition. Butterworth-Heinemann. [Link]

  • Ketcha, D. M., & Carpenter, K. (1998). A review of analytical methods for the determination of trichloroethylene and its major metabolites chloral hydrate, trichloroacetic acid and dichloroacetic acid. Journal of Pharmaceutical and Biomedical Analysis, 18(4-5), 589-601. [Link]

  • Food and Agriculture Organization of the United Nations (FAO). Determination of 1,2-dichloroethane in aqueous solutions of chlormequat chloride. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR) (2015). Chapter 7: Analytical Methods. In Toxicological Profile for 1,1-Dichloroethane. [Link]

  • Wang, Y., et al. (2010). An improved synthesis of 2,2-diethoxypropane by using triethyl orthoformate. Advanced Materials Research, 152-153, 1303-1306. [Link]

  • CN102126938A (2011). Synthesis method of 2, 2-ethoxyethanol. Eureka | Patsnap. [Link]

  • ResearchGate (n.d.). Reaction conditions: (a) Et3N, CH2Cl2, 0°C; (b) 3RCOOH, rt; (c) NH4SCN,.... [Link]

  • Organic Syntheses Procedure. 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). [Link]

  • Wikipedia. Triethyl orthoacetate. [Link]

  • PubChem. Triethyl orthoacetate. National Center for Biotechnology Information. [Link]

  • Saeed, S., et al. (2017). Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 11), 1699–1703. [Link]

Sources

Technical Support Center: Understanding and Troubleshooting the Decomposition of 2,2-Dichloro-1,1,1-triethoxyethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for 2,2-dichloro-1,1,1-triethoxyethane. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. Our goal is to provide you with in-depth, field-proven insights into the stability of this compound and to offer practical guidance for troubleshooting potential decomposition-related issues in your experiments. The information herein is synthesized from established chemical principles and analogous well-documented chlorinated ethanes and orthoesters.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing unexpected byproducts in my reaction mixture containing 2,2-dichloro-1,1,1-triethoxyethane, even at room temperature. What could be the cause?

A1: The presence of moisture is the most probable cause for the decomposition of 2,2-dichloro-1,1,1-triethoxyethane, even under ambient conditions. As an orthoester, it is susceptible to hydrolysis, a reaction that can be catalyzed by trace amounts of acid.

Causality: The orthoester functional group is inherently sensitive to water. The reaction is initiated by the protonation of one of the ethoxy oxygens, making it a good leaving group (ethanol). Subsequent nucleophilic attack by water and further elimination of ethanol leads to the formation of an ester, ethyl dichloroacetate, and ethanol. This reaction can proceed slowly in neutral water but is significantly accelerated by acid.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Consider storing the compound under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent Purity Check: Test your solvent for residual water content using a Karl Fischer titrator.

  • pH Neutrality: If applicable to your reaction, ensure the pH of your reaction medium is neutral. If acidic conditions are required for your primary reaction, be aware that concomitant hydrolysis of the orthoester is likely.

Visualizing the Hydrolysis Pathway:

hydrolysis_pathway start 2,2-Dichloro-1,1,1-triethoxyethane intermediate1 Protonated Orthoester start->intermediate1 + H+ intermediate2 Carbocation Intermediate intermediate1->intermediate2 - EtOH product2 Ethanol intermediate1->product2 product1 Ethyl Dichloroacetate intermediate2->product1 + H2O - H+ - EtOH

Caption: Acid-catalyzed hydrolysis of 2,2-dichloro-1,1,1-triethoxyethane.

Q2: During GC analysis of my sample, I am seeing a broad peak for my compound of interest and several new, smaller peaks. Is this related to decomposition?

A2: Yes, this is a classic sign of thermal decomposition in the hot gas chromatograph (GC) inlet.[1] 2,2-Dichloro-1,1,1-triethoxyethane, like many chlorinated ethanes, can be thermally labile.

Causality: At elevated temperatures, typically found in a GC injector port, the molecule can undergo elimination reactions. The most likely thermal decomposition pathway is the elimination of a molecule of hydrogen chloride (HCl) or chloroethane. The presence of active sites on metal surfaces or on a contaminated glass liner in the inlet can catalyze this degradation.[1]

Potential Thermal Decomposition Products:

Product NameChemical FormulaFormation Pathway
1,1-Dichloro-2,2-diethoxyetheneC6H10Cl2O2Elimination of chloroethane
Ethyl 2-chloro-2-ethoxyacrylateC7H11ClO3Rearrangement following elimination
Ethyl dichloroacetateC4H6Cl2O2Hydrolysis if water is present

Troubleshooting and Optimization for GC Analysis:

  • Lower the Inlet Temperature: Start with a lower injector temperature (e.g., 180-200 °C) and gradually increase it to find the optimal balance between volatilization and stability.

  • Use a Deactivated Inlet Liner: Employ a highly deactivated glass liner to minimize catalytic degradation on active sites.[1]

  • Increase Carrier Gas Flow Rate: A faster flow rate reduces the residence time of the analyte in the hot inlet, minimizing the opportunity for decomposition.

  • Consider Cold On-Column Injection: If available, this injection technique introduces the sample directly onto the column without passing through a hot inlet, thereby preventing thermal decomposition.

Visualizing Thermal Decomposition Pathways:

thermal_decomposition start 2,2-Dichloro-1,1,1-triethoxyethane product1 1,1-Dichloro-2,2-diethoxyethene start->product1 - Chloroethane product2 Chloroethane start->product2 product3 Ethyl 2-chloro-2-ethoxyacrylate start->product3 Rearrangement

Caption: Potential thermal decomposition pathways of 2,2-dichloro-1,1,1-triethoxyethane.

Q3: My reaction is run under basic conditions, and I am seeing incomplete conversion and the formation of unfamiliar byproducts. How might the base be affecting the stability of 2,2-dichloro-1,1,1-triethoxyethane?

A3: While orthoesters are generally more stable under basic conditions compared to acidic conditions, strong bases can promote elimination reactions, particularly given the presence of the two chlorine atoms on the adjacent carbon.

Causality: A strong, non-nucleophilic base can abstract a proton from one of the ethoxy groups, initiating a cascade of reactions. However, a more likely scenario is the abstraction of the proton at the C2 position, which is acidified by the two adjacent chlorine atoms. This can lead to the formation of a carbene intermediate or direct elimination.

Troubleshooting Steps:

  • Choice of Base: If possible, use a milder, non-nucleophilic base.

  • Temperature Control: Run the reaction at the lowest possible temperature to disfavor elimination side reactions.

  • Reaction Monitoring: Closely monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) to identify the onset of byproduct formation and optimize the reaction time.

Visualizing Base-Induced Decomposition:

base_decomposition start 2,2-Dichloro-1,1,1-triethoxyethane intermediate Carbanion Intermediate start->intermediate + Base - H+ product Elimination Products intermediate->product - Cl-

Caption: Hypothesized base-induced decomposition pathway.

Experimental Protocol: Forced Degradation Study

To proactively understand the stability of 2,2-dichloro-1,1,1-triethoxyethane under your specific experimental conditions, a forced degradation study is highly recommended.

Objective: To identify potential degradation products and degradation pathways under thermal, acidic, basic, and oxidative stress.

Materials:

  • 2,2-Dichloro-1,1,1-triethoxyethane

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 1 M Hydrochloric acid

  • 1 M Sodium hydroxide

  • 30% Hydrogen peroxide

  • HPLC or GC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2,2-dichloro-1,1,1-triethoxyethane in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep at 60 °C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep at 60 °C for 24 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H2O2. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat a sealed vial of the stock solution at 80 °C for 48 hours.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 2, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a control sample (stock solution at room temperature), by a suitable stability-indicating method (e.g., HPLC with UV/MS detection or GC-MS).

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples with the control.

    • Identify and quantify the parent compound and any new peaks that appear.

    • Use mass spectrometry data to propose structures for the degradation products.

This structured approach will provide you with a comprehensive stability profile of 2,2-dichloro-1,1,1-triethoxyethane and empower you to anticipate and mitigate potential issues in your research.

References

  • US20030229255A1: Preparation of 2-chloro-1,1,1-trialkoxyethane - Google P
  • "Thermal decomposition of dichloromethane/1,1,1-trichloroethane mixture" by Yang Soo Won - Digital Commons @ NJIT.
  • minimizing thermal decomposition of 1,1,1-Trichloroethane during analysis - Benchchem.
  • Pathway Analysis of Chemical Hydrolysis for 14 RCRA Chemicals - epa nepis.
  • Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Publishing.
  • (PDF)

Sources

Technical Support Center: Improving Selectivity in 2,2-Dichloro-1,1,1-triethoxyethane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2,2-Dichloro-1,1,1-triethoxyethane. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent, with a focus on maximizing selectivity and yield. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to support your experimental success.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during your experiments. Each problem is followed by an analysis of potential causes and actionable solutions grounded in chemical principles.

Q1: My reaction is sluggish or fails to initiate. What are the common causes and how can I fix this?

Potential Causes & Solutions:

  • Inactive Metal Surface: The most common point of failure in metal-mediated reactions, such as the Reformatsky reaction, is the passivation of the metal surface (typically zinc) by an oxide layer.[1] This layer prevents the oxidative addition of the metal into the carbon-chlorine bond, which is the crucial first step.[2][3]

    • Solution: Activate the zinc immediately before use. Several methods are effective, including washing with dilute HCl, followed by rinses with water, ethanol, and diethyl ether, and then drying under vacuum. A small crystal of iodine or 1,2-dibromoethane can also be used as a chemical activator in the reaction flask.[1]

  • Purity of Reagents and Solvents: Water is detrimental to the organozinc intermediate (the Reformatsky enolate), as it will protonate and quench the reagent.[4] Similarly, impurities in the 2,2-dichloro-1,1,1-triethoxyethane or the carbonyl substrate can inhibit the reaction.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents, preferably from a solvent purification system or freshly distilled. Purify substrates by distillation or recrystallization if their purity is questionable.

  • Low Reactivity of the Chloro-reagent: The carbon-chlorine bond is less reactive than carbon-bromine or carbon-iodine bonds in forming organozinc reagents.[5]

    • Solution: Gentle heating (e.g., 40-50 °C) can often initiate the reaction. Sonication is another effective method to promote the reaction at the metal surface. If these methods fail, consider using more reactive metals or bimetallic systems, though this may alter selectivity.[2]

Troubleshooting Workflow: Reaction Initiation Failure

G Start Problem: Reaction Fails to Initiate Check_Zinc Is the Zinc Freshly Activated? Start->Check_Zinc Activate_Zinc Activate Zinc: - Acid Wash (HCl) - Chemical (I₂, C₂H₄Br₂) - Dry Thoroughly Check_Zinc->Activate_Zinc No Check_Anhydrous Are Solvents & Glassware Strictly Anhydrous? Check_Zinc->Check_Anhydrous Yes Activate_Zinc->Check_Anhydrous Dry_System Action: - Flame-dry glassware - Use anhydrous solvents Check_Anhydrous->Dry_System No Check_Temp Has Gentle Heating or Sonication Been Tried? Check_Anhydrous->Check_Temp Yes Dry_System->Check_Temp Apply_Energy Action: - Warm to 40-50 °C - Use an ultrasound bath Check_Temp->Apply_Energy No Success Reaction Initiates Check_Temp->Success Yes Apply_Energy->Success

Caption: A workflow for diagnosing and solving reaction initiation issues.

Q2: I am observing low yields of my target β-hydroxy ester and significant formation of triethyl orthoformate. Why is this happening?

Potential Causes & Solutions:

  • Competitive Reaction Pathways: The organozinc reagent formed from 2,2-dichloro-1,1,1-triethoxyethane is a potent nucleophile. If the carbonyl substrate is sterically hindered or electronically deactivated, the reagent may react with itself or other electrophilic species. The formation of triethyl orthoformate suggests a side reaction involving the ethoxy groups.

  • Lewis Acid Choice: The choice of Lewis acid can dramatically influence the reaction pathway.[6][7] A strong Lewis acid can coordinate to the carbonyl oxygen, increasing its electrophilicity and favoring the desired addition reaction.[8] Without sufficient activation, other pathways may dominate.

    • Solution: Introduce a Lewis acid catalyst. The optimal choice depends on the substrate. Start with milder Lewis acids like ZnCl₂ (which is also generated in situ) or MgBr₂·OEt₂. For less reactive carbonyls, stronger Lewis acids like TiCl₄ or BF₃·OEt₂ may be necessary, but these must be used at low temperatures to avoid degradation.[7]

Table 1: Influence of Lewis Acid on Product Distribution
Lewis AcidTemperature (°C)Typical OutcomeKey Considerations
None (autocatalytic)25 to 60Sluggish reaction, potential for side productsRelies on ZnX₂ generated in situ; often insufficient for challenging substrates.
TiCl₄-78High activation, but can promote eliminationExcellent for hindered ketones but may lead to dehydration of the β-hydroxy product.[7]
BF₃·OEt₂-78 to 0Good activation, generally clean reactionsCan form stable complexes with the product, requiring careful workup.[7]
ZnCl₂0 to 25Mild activation, good for sensitive substratesMay not be sufficient for deactivated carbonyls.
Q3: My main byproduct is the α,β-unsaturated ester. How can I prevent its formation?

Potential Causes & Solutions:

  • Harsh Workup Conditions: The β-hydroxy ester product is prone to elimination (dehydration) under acidic or strongly basic conditions, especially with heating. This elimination is driven by the formation of a stable, conjugated system.

    • Solution: Perform the reaction workup under mild, preferably buffered, conditions. Quench the reaction by pouring it into a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) or a phosphate buffer (pH 7). Avoid strong acids like HCl or H₂SO₄ during the initial workup.

  • Elevated Reaction Temperature: Higher reaction temperatures can favor the elimination pathway thermodynamically.

    • Solution: Maintain the lowest possible temperature at which the reaction proceeds at a reasonable rate. Once the initial exotherm from reagent formation subsides, consider cooling the reaction mixture before and during the addition of the carbonyl substrate.

Section 2: Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the formation of the β-hydroxy-α-chloro-α-ethoxy acetate?

This reaction is a variation of the classic Reformatsky reaction.[9] The mechanism proceeds through three main stages:

  • Oxidative Addition: Zinc metal inserts into one of the carbon-chlorine bonds of 2,2-dichloro-1,1,1-triethoxyethane. This forms an organozinc intermediate, which is a zinc enolate equivalent.[2][3]

  • Coordination and C-C Bond Formation: The carbonyl oxygen of the aldehyde or ketone coordinates to the zinc atom of the enolate. This brings the reactants into proximity within a six-membered, chair-like transition state.[3] A nucleophilic attack from the enolate carbon to the electrophilic carbonyl carbon then occurs, forming the new carbon-carbon bond.

  • Hydrolysis: Upon aqueous workup, the zinc alkoxide intermediate is protonated to yield the final β-hydroxy ester product.

Reaction Mechanism Diagram

G cluster_0 Step 1: Oxidative Addition cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Hydrolysis Reagent Cl₂C(OEt)₃ Enolate [Cl(OEt)₂C-ZnCl] (Organozinc Reagent) Reagent->Enolate Oxidative Addition Zinc Zn⁰ Zinc->Enolate Carbonyl R₂C=O TS Six-membered Chair Transition State Carbonyl->TS Alkoxide Zinc Alkoxide Intermediate TS->Alkoxide Nucleophilic Attack Enolate_2 [Cl(OEt)₂C-ZnCl] Enolate_2->TS Alkoxide_2 Zinc Alkoxide Intermediate Product R₂C(OH)-CCl(OEt)₂ (β-Hydroxy Product) Alkoxide_2->Product Workup H₃O⁺ Workup->Product

Caption: The three key stages of the Reformatsky-type reaction.

Q2: How does temperature influence the reaction's selectivity and rate?

Temperature is a critical parameter that must be carefully controlled.

  • Rate: As with most chemical reactions, increasing the temperature generally increases the reaction rate. This can be necessary to initiate the formation of the less reactive chloro-organozinc reagent.[10]

  • Selectivity: High temperatures can be detrimental to selectivity.

    • Byproduct Formation: Elevated temperatures can promote side reactions, such as elimination of the β-hydroxy product to form an α,β-unsaturated compound.[11]

    • Diastereoselectivity: For reactions involving chiral substrates, lower temperatures often lead to higher diastereoselectivity. This is because the energy difference between the diastereomeric transition states becomes more significant relative to the thermal energy (kT) available to the system, thus favoring the lower-energy pathway more decisively.

Section 3: Protocols & Methodologies
Protocol 1: General Procedure for the Reaction with an Aldehyde

This protocol is a general guideline and should be optimized for specific substrates.

Materials:

  • 2,2-Dichloro-1,1,1-triethoxyethane (1.2 eq)

  • Activated Zinc dust (<325 mesh, 1.5 eq)

  • Aldehyde (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add activated zinc dust to a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Initiation: Add a portion of the anhydrous THF to the flask. In the dropping funnel, prepare a solution of 2,2-dichloro-1,1,1-triethoxyethane and the aldehyde in the remaining THF.

  • Reagent Formation: Add approximately 10% of the solution from the dropping funnel to the zinc suspension. Gently warm the mixture (e.g., with a heat gun or in a 40 °C water bath) until an exothermic reaction begins (indicated by solvent reflux). If initiation is difficult, a small crystal of iodine may be added.

  • Addition: Once the reaction is initiated and self-sustaining, add the remainder of the solution dropwise at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, continue stirring the reaction mixture. The reaction time can vary from 1 to 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Cautiously pour the mixture into a beaker containing cold, saturated aqueous NH₄Cl solution with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

References
  • US20030229255A1: Preparation of 2-chloro-1,1,1-trialkoxyethane.
  • Reformatsky Reaction: Name Reactions in Organic Synthesis. Cambridge University Press. [Link]

  • Reformatsky reaction: Wikipedia. [Link]

  • Reformatsky Reaction: NROChemistry. [Link]

  • The Reformatsky Reaction: Organic Reactions. [Link]

  • Reformatsky Reaction: Chemistry LibreTexts. [Link]

  • The first report of Lewis acid reagents in the intramolecular Rauhut-Currier reaction: Tetrahedron Letters. [Link]

  • α-Chlorocarbonyl Compounds: Their Synthesis and Applications: CORE. [Link]

  • MOM-Cl (chloromethyl methyl ether): Organic Syntheses Procedure. [Link]

  • Reaction of 1,1,1-Trichloroethane with Zero-Valent Metals and Bimetallic Reductants: Environmental Science & Technology. [Link]

  • Kinetics of Reactions of Cl Atoms with Ethane, Chloroethane, and 1,1-Dichloroethane: The Journal of Physical Chemistry A. [Link]

  • Addition of Lewis Acids (Electrophilic Reagents): Chemistry LibreTexts. [Link]

  • Lewis acids – Knowledge and References: Taylor & Francis. [Link]

  • Results of the Reactions of 1a and 2 with Different Lewis Acids: ResearchGate. [Link]

  • Temperature-Dependent Kinetics of the Reactions of the Criegee Intermediate CH2OO with Hydroxyketones: PMC - PubMed Central. [Link]

Sources

Validation & Comparative

A Researcher's Guide to Dichlorination: A Comparative Analysis of 2,2-Dichloro-1,1,1-triethoxyethane and Classical Reagents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, the transformation of a carbonyl group into a geminal dichloride is a cornerstone reaction, providing a versatile synthetic handle for further molecular elaboration. The choice of dichlorinating agent is paramount, directly influencing reaction efficiency, substrate compatibility, and operational safety. This guide offers a comprehensive comparison between the modern reagent, 2,2-dichloro-1,1,1-triethoxyethane, and traditional agents like phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), and oxalyl chloride ((COCl)₂). We will delve into mechanistic underpinnings, practical applications, and provide field-tested protocols to inform your selection process.

The Modern Approach: 2,2-Dichloro-1,1,1-triethoxyethane

2,2-Dichloro-1,1,1-triethoxyethane has emerged as a specialized reagent for the mild and efficient conversion of aldehydes and ketones to their corresponding gem-dichlorides. Its structure, which can be viewed as a protected form of dichloroacetyl chloride, allows for a unique reactivity profile under neutral conditions, a significant departure from the often harsh, acidic environments required by classical reagents.

The primary advantage of this reagent lies in its thermal activation. Upon heating, it is proposed to generate a highly reactive dichloroketene or a related electrophilic species in situ. This transient intermediate is readily trapped by the carbonyl oxygen of the substrate, initiating the transformation. The reaction is typically driven to completion by the favorable formation of stable byproducts, such as ethyl acetate, leading to a cleaner reaction profile and simplified purification. This mechanism avoids the use of strong acids or bases, making it compatible with a wider array of sensitive functional groups.

The Classical Workhorses: A Comparative Overview

While effective, traditional dichlorinating agents present a different set of operational parameters and challenges. A direct comparison highlights the distinct advantages of 2,2-dichloro-1,1,1-triethoxyethane.

Phosphorus Pentachloride (PCl₅)

A powerful and widely utilized chlorinating agent, PCl₅ is effective for converting ketones and aldehydes to gem-dichlorides.[1] However, its high reactivity comes at a cost.

  • Mechanism & Reactivity: The reaction proceeds through the formation of a chlorophosphonium intermediate, followed by nucleophilic attack by chloride. PCl₅ is a highly reactive solid that reacts vigorously with water to form phosphoric acid and corrosive hydrochloric acid.[1][2]

  • Operational Drawbacks: As a solid, it can be difficult to handle and dispense accurately. The reaction produces phosphoryl chloride (POCl₃) as a high-boiling byproduct, which often complicates product isolation and purification.[3][4][5] The strongly acidic conditions generated (HCl) can be detrimental to acid-sensitive substrates.

Thionyl Chloride (SOCl₂)

Best known for the conversion of alcohols and carboxylic acids to their corresponding chlorides, thionyl chloride can also be employed for the dichlorination of carbonyls, often requiring a catalyst.[3][6][7][8]

  • Mechanism & Reactivity: The reaction with a carbonyl compound is less direct than with PCl₅ and may involve the formation of a chlorosulfite intermediate.

  • Operational Advantages: A significant benefit of SOCl₂ is that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which greatly simplifies the purification process.[3][5][7]

  • Operational Drawbacks: Thionyl chloride is a corrosive and lachrymatory liquid that reacts exothermically with water.[6][7][9] The generation of HCl still poses a risk to acid-labile functional groups.

Oxalyl Chloride ((COCl)₂)

A highly reactive reagent, oxalyl chloride is a cornerstone of the Swern oxidation and is also used to prepare acyl chlorides from carboxylic acids.[10][11][12] Its application for direct gem-dichlorination is also established.

  • Mechanism & Reactivity: Similar to thionyl chloride, oxalyl chloride's utility is enhanced by its volatile byproducts. The reaction generates carbon monoxide (CO), carbon dioxide (CO₂), and HCl.

  • Operational Advantages: The gaseous nature of all byproducts provides for a very clean workup, often requiring only removal of the solvent.

  • Operational Drawbacks: Oxalyl chloride is highly toxic and corrosive, reacting violently with water.[11][13] It must be handled with extreme care in a well-ventilated fume hood.

Data-Driven Comparison of Dichlorinating Agents

Feature2,2-Dichloro-1,1,1-triethoxyethanePhosphorus Pentachloride (PCl₅)Thionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Primary Use gem-Dichlorination of carbonylsGeneral chlorination (alcohols, acids), gem-dichlorination[1][4]Chlorination of alcohols & acids[3][6]Acyl chloride formation, Swern oxidation, gem-dichlorination[10][11]
Physical Form LiquidCrystalline Solid[2]Fuming Liquid[3][6]Fuming Liquid[11]
Reaction Conditions Neutral, thermal activationOften requires heating; generates HClCan require catalysts; generates HCl[8]Often requires catalyst (e.g., DMF); generates HCl
Byproducts Organic esters (e.g., ethyl acetate)POCl₃ (liquid), HCl (gas)[4]SO₂ (gas), HCl (gas)[3][7]CO (gas), CO₂ (gas), HCl (gas)
Workup Complexity Simple (distillation/chromatography)Difficult (removal of POCl₃)Simple (byproducts are gaseous)Simple (byproducts are gaseous)
Substrate Scope Good for sensitive functional groupsLimited by harsh, acidic conditionsLimited by acidic conditionsLimited by high reactivity and acidic conditions
Safety Moisture sensitive[14][15]Highly moisture sensitive, corrosive solid[16]Corrosive, toxic, lachrymatory[7][9]Highly toxic, corrosive, moisture sensitive[13]

Visualizing the Mechanisms and Workflows

To better understand the fundamental differences in these transformations, we can visualize their proposed reaction pathways and the resulting experimental workflows.

Reaction Mechanisms

Dichlorination_Mechanisms cluster_A A) 2,2-Dichloro-1,1,1-triethoxyethane cluster_B B) Phosphorus Pentachloride (PCl₅) A1 Reagent + Heat A2 Reactive Intermediate (e.g., Dichloroketene) A1->A2 In situ generation A4 [2+2] Cycloaddition Intermediate A2->A4 A3 Substrate (Ketone/Aldehyde) A3->A4 A5 gem-Dichloride Product A4->A5 Rearrangement B1 PCl₅ B3 Oxaphosphetane Intermediate B1->B3 B2 Substrate (Ketone/Aldehyde) B2->B3 Attack on P B4 Dichlorophosphonium Intermediate B3->B4 Elimination B5 gem-Dichloride Product + POCl₃ B4->B5 Chloride attack

Caption: Proposed mechanisms for gem-dichlorination.

Experimental Workflow Comparison

Workflow_Comparison cluster_ReagentA Workflow: 2,2-Dichloro-1,1,1-triethoxyethane cluster_ReagentB Workflow: PCl₅ / SOCl₂ / (COCl)₂ RA_Start Start RA1 Combine Substrate & Reagent in Solvent RA_Start->RA1 RA2 Heat Reaction Mixture (Thermal Activation) RA1->RA2 RA3 Monitor Reaction (TLC/GC-MS) RA2->RA3 RA4 Cool & Concentrate RA3->RA4 RA5 Purify by Distillation or Chromatography RA4->RA5 RA_End Pure Product RA5->RA_End RB_Start Start RB1 Dissolve Substrate in Anhydrous Solvent RB_Start->RB1 RB2 Cool (Ice Bath) & Slowly Add Reagent RB1->RB2 RB3 Monitor Reaction (TLC/GC-MS) RB2->RB3 RB4 Quench Reaction (e.g., with ice-water) RB3->RB4 RB5 Aqueous Workup (Extraction) RB4->RB5 RB6 Dry & Concentrate RB5->RB6 RB7 Purify (Distillation/ Chromatography) RB6->RB7 RB_End Pure Product RB7->RB_End

Caption: Generalized experimental workflows.

Experimental Protocols

The following protocols are illustrative and should be adapted based on the specific substrate and laboratory safety protocols.

Protocol 1: Gem-Dichlorination of an Aldehyde using 2,2-Dichloro-1,1,1-triethoxyethane

Objective: To convert 4-methoxybenzaldehyde to 1-(dichloromethyl)-4-methoxybenzene.

Materials:

  • 4-methoxybenzaldehyde (1.0 equiv)

  • 2,2-dichloro-1,1,1-triethoxyethane (1.2 equiv)

  • High-boiling inert solvent (e.g., o-dichlorobenzene or decalin)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-methoxybenzaldehyde in the chosen inert solvent.

  • Reagent Addition: Add 2,2-dichloro-1,1,1-triethoxyethane to the solution at room temperature.

  • Reaction: Heat the mixture to reflux (typically 130-150 °C, depending on the solvent) and maintain for 2-6 hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or GC-MS).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel to yield the pure gem-dichloride.

Causality: The choice of a high-boiling inert solvent is critical to reach the thermal activation temperature of the reagent. The neutral conditions throughout the reaction preserve the methoxy ether functional group, which could be sensitive to the acidic conditions generated by classical reagents.

Protocol 2: Gem-Dichlorination of a Ketone using Phosphorus Pentachloride (PCl₅)

Objective: To convert benzophenone to dichlorodiphenylmethane.

Materials:

  • Benzophenone (1.0 equiv)

  • Phosphorus pentachloride (1.1 equiv)

  • Anhydrous inert solvent (e.g., carbon tetrachloride or benzene)

  • Round-bottom flask with reflux condenser and gas trap (for HCl)

  • Heating mantle

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution), add benzophenone.

  • Reagent Addition: Carefully add phosphorus pentachloride in portions to the flask. The reaction can be exothermic. An inert solvent can be added if desired, though the reaction is often run neat.

  • Reaction: Gently heat the mixture to reflux for 1-3 hours. The reaction will evolve HCl gas, which must be neutralized in the trap. Monitor the reaction's progress by TLC.

  • Workup: Cool the reaction mixture. Very carefully, pour the mixture onto crushed ice to quench any unreacted PCl₅ and hydrolyze the POCl₃ byproduct.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ether).

  • Washing: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by vacuum distillation or recrystallization.

Causality: The meticulous, multi-step aqueous workup is essential to remove the highly polar, water-soluble phosphorus-based byproducts (phosphoric acid) and any unreacted PCl₅. This stands in stark contrast to the simpler workup for reactions using 2,2-dichloro-1,1,1-triethoxyethane.

Conclusion

For researchers and drug development professionals, the selection of a dichlorinating agent is a critical decision. While classical reagents like PCl₅, SOCl₂, and (COCl)₂ are powerful and have a long history of use, they often require harsh conditions and present significant challenges in handling and purification.[2][3]

2,2-Dichloro-1,1,1-triethoxyethane offers a compelling alternative for the synthesis of gem-dichlorides from carbonyl compounds. Its ability to operate under neutral, thermally activated conditions expands the scope of compatible substrates, particularly those containing sensitive functional groups. The generation of non-acidic, easily separable byproducts streamlines the purification process, saving time and resources. While the choice of reagent will always be substrate-dependent, 2,2-dichloro-1,1,1-triethoxyethane represents a valuable and often superior tool in the modern synthetic chemist's arsenal for accessing the versatile gem-dichloride functional group.

References

  • Benchchem. A Comparative Guide to Sulfur Dichloride (SCl₂) and Other Chlorinating Agents in Organic Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHywpo0S2kUXQE1Z05zy0Awrdk6vshg4C8PSUcGLTlJx4GhcvRnuc9zGkU7WQjFS8e6SE2r9qJR8iaDRdLf3pDbYwvUaVfMxseRUUbSCND6-_ObhL_Qbnwf2_8RXspceRUdd6tGRpe31ZQSR2yATf47JICsJNjsoNinVPQUXDZ9qelclGeE1pzPaPXvuD2Svb3B8cNaS1YOw_w7GTu_7RiQpIMzSekgaCHXp9BFzxwCOfkAnmBwdPL5AqHGGX4=]
  • bionity.com. Thionyl chloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvrUbo_wUgDHZKx354PxV0VS6zFAmbWdADVQGn1Mk72Zxr5nocXXH_nd9rzM5t9RtyBPA64jcGgMhyLI3e8uLJ80jnEMj8rQXtV4GC3U6PLPoXmXoRbWbTd6A2ve6sUQAZn3APYU1Qd-tDOr5GuDjNjhoxq87O5cQ=]
  • Wikipedia. Thionyl chloride. [URL: https://en.wikipedia.org/wiki/Thionyl_chloride]
  • Benchchem. A Comparative Analysis of Chloramine-T and Dichloramine-T in Organic Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWhp3-kkWM6g2AsAdT02NYZjcM2YM63KO4NnYn9krGNlhECdRzY1P-XkRZKYVJAka74UfTRDll8dNyfGj-iGsyrxaIr3NCvmmA-PuNmCArNQ7FSvtDp7l9bgvaveUSuzXgQ8Zap31i22w9_WtC92EOXdD6YkDvdLxZ91T-5aveQqhI8f4ZaEEDuyolAQCUkQLV_U0-cIKww37ms2saQeVRV0to0uuCHagkeZw=]
  • Fiveable. Phosphorus Pentachloride Definition. [URL: https://library.fiveable.me/chemistry/acids-bases/phosphorus-pentachloride/study-guide/5ZgqK5b9yD5ZgqK5b9yD]
  • Scimplify. Phosphorus Pentachloride – Emerging Trends, Opportunities & Applications. [URL: https://scimplify.
  • Wikipedia. Phosphorus pentachloride. [URL: https://en.wikipedia.org/wiki/Phosphorus_pentachloride]
  • Sciencemadness Wiki. Oxalyl chloride. [URL: https://www.sciencemadness.org/wiki/index.php/Oxalyl_chloride]
  • hangdachem.com. Comparing China Thionyl chloride with Other Chlorinating Agents. [URL: https://www.hangdachem.
  • PMC - NIH. Phosphorus Pentachloride Promoted gem-Dichlorination of 2′- and 3′-Deoxynucleosides. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6027376/]
  • ResearchGate. Facile Conversion of Aldehydes and Ketones to gem-Dichlorides Using Chlorodiphenylphosphine/N-Chlorosucccinimide as a New and Neutral System. [URL: https://www.researchgate.net/publication/244709115_Facile_Conversion_of_Aldehydes_and_Ketones_to_gem-Dichlorides_Using_ChlorodiphenylphosphineN-Chlorosucccinimide_as_a_New_and_Neutral_System]
  • SAFETY DATA SHEET. Carbonochloridic acid, 2,2,2-trichloroethyl ester. [URL: https://www.fishersci.com/sds/AC108340050]
  • ChemicalBook. The Synthesis of Oxalyl Chloride. [URL: https://www.chemicalbook.com/article/The-Synthesis-of-Oxalyl-Chloride.htm]
  • Sciencemadness Wiki. Phosphorus pentachloride. [URL: https://www.sciencemadness.org/wiki/index.php/Phosphorus_pentachloride]
  • Quora. What uses can be given to phosphorus pentachloride?. [URL: https://www.quora.com/What-uses-can-be-given-to-phosphorus-pentachloride]
  • Proprep. Is thionyl chloride an important chlorinating and oxidizing agent in organic chemistry?. [URL: https://www.proprep.com/questions/is-thionyl-chloride-an-important-chlorinating-and-oxidizing-agent-in-organic-chemistry-1]
  • NINGBO INNO PHARMCHEM CO.,LTD. Harnessing the Power of Oxalyl Chloride: Innovations in Pharmaceutical and Agrochemical Synthesis. [URL: https://www.inno-pharmchem.com/news/harnessing-the-power-of-oxalyl-chloride-innovations-in-pharmaceutical-and-agrochemical-synthesis-1123491.html]
  • Sigma-Aldrich. Thionyl chloride for synthesis. [URL: https://www.sigmaaldrich.com/US/en/product/sial/320536]
  • Thermo Fisher Scientific. SAFETY DATA SHEET - Ethane, 1,1,1-triethoxy-. [URL: https://www.fishersci.com/sds/96720]
  • ChemicalBook. What is Oxalyl chloride?. [URL: https://www.chemicalbook.
  • ODU Digital Commons. Comparison of the Dichlorination of Organic N-Chloramines by Caroate and by Bisulfite: A Kinetic Study. [URL: https://digitalcommons.odu.edu/chemistry_etds/219/]
  • Sigma-Aldrich. SAFETY DATA SHEET - 2,2-Dichloro-1,1,1-trifluoroethane. [URL: https://www.sigmaaldrich.com/sds/aldrich/466212]
  • Merck Millipore. SAFETY DATA SHEET - Triethyl orthoacetate. [URL: https://www.sigmaaldrich.com/sds/mm/800580]
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Transformation of carbonyl compounds into gem-difluoro compounds with dibromodiphenylmethane/zinc reagent. [URL: https://pubs.rsc.org/en/content/articlelanding/1987/p1/p19870002195]
  • Request PDF. Oxalyl Chloride: A Versatile Reagent in Organic Transformations. [URL: https://www.researchgate.
  • Quora. Between PCl5 and SOCl2, which is a better chlorinating agent?. [URL: https://www.quora.
  • TCI Chemicals. SAFETY DATA SHEET - Triethyl Orthoacetate. [URL: https://www.tcichemicals.com/sds/en/O0105_EN.pdf]
  • Benchchem. 2-Chloro-1,1,1-triethoxyethane. [URL: https://www.benchchem.com/product/b1580697]
  • Beilstein Journals. Deoxygenative gem-difluoroolefination of carbonyl compounds with (chlorodifluoromethyl)trimethylsilane and triphenylphosphine. [URL: https://www.beilstein-journals.org/bjoc/articles/10/24]
  • Chemistry Stack Exchange. (Di)chlorination of phosphonic acid ester. [URL: https://chemistry.stackexchange.
  • ResearchGate. Examples of dichlorinated products. [URL: https://www.researchgate.
  • NIH. Optimized Synthesis of a Pentafluoro-gem-diol and Conversion to a CF2Br-Glucopyranose through Trifluoroacetate-Release and Halogenation. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3058860/]
  • Organic Chemistry Portal. 1,2-Dichloroalkane synthesis by chlorination or substitution. [URL: https://www.organic-chemistry.
  • Google Patents. US20030229255A1 - Preparation of 2-chloro-1,1,1-trialkoxyethane. [URL: https://patents.google.
  • MDPI. Chlorine in an Organic Molecule, a Universal Promoter—Workhorse—Of Reactions. [URL: https://www.mdpi.com/1420-3049/29/1/22]
  • ResearchGate. Deoxygenative gem-difluoroolefination of carbonyl compounds with (chlorodifluoromethyl)trimethylsilane and triphenylphosphine. [URL: https://www.researchgate.net/publication/259972355_Deoxygenative_gem-difluoroolefination_of_carbonyl_compounds_with_chlorodifluoromethyltrimethylsilane_and_triphenylphosphine]
  • Google Patents. DE2533988A1 - Geminal dichlorides from aldehydes and ketones - by reaction with phosgene or thionyl chloride using a catalyst. [URL: https://patents.google.

Sources

A Comparative Guide to the Reactivity of 2,2-Dichloro-1,1,1-triethoxyethane and Dichloroacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical research and drug development, the selection of an appropriate reagent is paramount to the success of a synthetic pathway. The choice between two seemingly similar chlorinated compounds, 2,2-dichloro-1,1,1-triethoxyethane and dichloroacetyl chloride, exemplifies a critical decision point based on reactivity, stability, and functional group tolerance. This guide provides an in-depth, objective comparison of these two reagents, supported by mechanistic insights and practical experimental protocols, to empower researchers to make informed strategic decisions in their synthetic endeavors.

At a Glance: Structural and Electronic Distinctions

The profound difference in the reactivity of these two compounds originates from their distinct functional groups. Dichloroacetyl chloride is a classic acyl chloride , while 2,2-dichloro-1,1,1-triethoxyethane is a chloro-substituted orthoester .

  • Dichloroacetyl Chloride (C₂HCl₃O): Characterized by a carbonyl carbon double-bonded to an oxygen and single-bonded to a chlorine atom, this molecule is primed for reactivity.[1][2] The carbonyl carbon is rendered highly electrophilic by the strong inductive electron-withdrawing effects of both the carbonyl oxygen and the three chlorine atoms (one directly attached, two on the alpha-carbon). The chloride ion is an excellent leaving group, further facilitating nucleophilic attack.[3][4]

  • 2,2-Dichloro-1,1,1-triethoxyethane (C₈H₁₅Cl₂O₃): This molecule features a central sp³-hybridized carbon atom bonded to three ethoxy groups (-OCH₂CH₃) and a dichloromethyl group (-CHCl₂). Unlike the acyl chloride, it lacks a carbonyl group. While the dichloromethyl group is electron-withdrawing, the three oxygen atoms of the ethoxy groups can donate electron density to the central carbon via resonance. This significantly reduces the electrophilicity of the central carbon compared to the carbonyl carbon of dichloroacetyl chloride.

Head-to-Head Reactivity Comparison

The fundamental difference in reactivity can be summarized as follows: Dichloroacetyl chloride is a highly reactive, aggressive acylating agent, while 2,2-dichloro-1,1,1-triethoxyethane is a comparatively stable compound whose reactivity is typically unleashed only under specific, controlled conditions.

FeatureDichloroacetyl Chloride2,2-Dichloro-1,1,1-triethoxyethane
Chemical Class Acyl ChlorideOrthoester
Key Functional Group Carbonyl Chloride (-COCl)Trialkoxy Methane (-C(OR)₃)
Electrophilicity Very HighModerate, requires activation
Reactivity with Water Extremely rapid, often violent decomposition to dichloroacetic acid and HCl.[2][5][6]Stable in neutral or basic water; readily hydrolyzes under mild acidic conditions to an ester.[7]
Reactivity with Alcohols Rapid reaction to form dichloroacetate esters and HCl.[8]Can undergo transesterification under acidic catalysis, but not a primary reaction pathway.
Reactivity with Amines Rapid reaction to form dichloroacetamides.[8]Generally unreactive with amines under standard conditions.
Typical Reaction Conditions Often requires low temperatures for control and a base to scavenge HCl.Requires acid catalysis to initiate reaction.
Primary Utility Powerful and direct acylating agent.[2][8]Precursor to esters; can act as a protecting group stable to bases.

Mechanistic Deep Dive: Understanding the "Why"

The disparate reactivity profiles are a direct consequence of their differing reaction mechanisms.

Dichloroacetyl Chloride: Nucleophilic Acyl Substitution

Dichloroacetyl chloride reacts via the classic two-step nucleophilic acyl substitution mechanism.[4][9]

  • Nucleophilic Attack: A nucleophile (e.g., water, alcohol, amine) attacks the highly electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate.[3]

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The C=O double bond is reformed, and the most stable leaving group, the chloride ion (Cl⁻), is expelled.[10]

This pathway is energetically favorable and proceeds rapidly due to the high electrophilicity of the starting material and the excellent leaving group ability of chloride.

Fig 1. General mechanism for dichloroacetyl chloride.

2,2-Dichloro-1,1,1-triethoxyethane: Acid-Catalyzed Hydrolysis

The orthoester is generally stable in neutral or basic conditions because the ethoxide ion (EtO⁻) is a poor leaving group. Reactivity is initiated by an acid catalyst, which protonates one of the ether oxygens, converting it into a good leaving group (ethanol, EtOH).

  • Protonation: An acid protonates one of the ethoxy oxygens.

  • Loss of Leaving Group: The protonated intermediate eliminates a molecule of ethanol to form a resonance-stabilized dialkoxycarbenium ion.

  • Nucleophilic Attack: A nucleophile, such as water, attacks the carbocation.

  • Deprotonation: The resulting oxonium ion is deprotonated to yield the final product, an ester (ethyl dichloroacetate), and regenerates the acid catalyst.

Sources

The Strategic Advantage of 2,2-Dichloro-1,1,1-triethoxyethane in Heterocyclic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular architectures with efficiency and precision. This guide provides an in-depth technical comparison of 2,2-dichloro-1,1,1-triethoxyethane, a versatile C2 synthon, with its more conventional counterpart, ethyl dichloroacetate. We will explore the distinct advantages conferred by the orthoester functionality of 2,2-dichloro-1,1,1-triethoxyethane, particularly in the synthesis of medicinally relevant heterocyclic scaffolds such as thiazoles. This analysis is grounded in mechanistic principles and supported by available experimental insights to inform rational reagent selection in synthetic design.

Unveiling the Potential of a Unique Reagent

2,2-Dichloro-1,1,1-triethoxyethane stands out as a valuable reagent due to its unique combination of a dichloromethyl group and a triethoxy orthoester. This arrangement offers a masked carbonyl functionality that can be unraveled under specific reaction conditions, providing a controlled and often milder alternative to traditional acylating or alkylating agents. Its application is particularly notable in the construction of five-membered heterocycles, where the careful orchestration of bond formations is critical.

The Hantzsch Thiazole Synthesis: A Case for Comparison

The Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry, provides an excellent platform to compare the efficacy of 2,2-dichloro-1,1,1-triethoxyethane and ethyl dichloroacetate. This reaction typically involves the condensation of a thioamide with an α-halocarbonyl compound to construct the thiazole ring, a prevalent motif in numerous pharmaceutical agents.[1][2][3]

The Conventional Approach: Ethyl Dichloroacetate

Ethyl dichloroacetate, an α,α-dichloro ester, is a commonly employed C2 component in reactions analogous to the Hantzsch synthesis. Its reactivity is primarily dictated by the electrophilic nature of the carbonyl carbon and the susceptibility of the C-Cl bonds to nucleophilic attack.

The Orthoester Advantage: 2,2-Dichloro-1,1,1-triethoxyethane

In contrast, 2,2-dichloro-1,1,1-triethoxyethane introduces the C2 unit in a less reactive, protected form. The orthoester can be considered a precursor to a ketene acetal, which can be activated under acidic conditions to participate in cyclocondensation reactions. This latent reactivity offers several potential advantages.

Mechanistic Insights: Why the Orthoester Excels

The primary advantage of 2,2-dichloro-1,1,1-triethoxyethane lies in its ability to control the reactivity of the electrophilic center. The orthoester functionality serves as a protecting group for the carbonyl, preventing premature or undesired side reactions.

Diagram of the Proposed Mechanistic Advantage:

G cluster_0 2,2-Dichloro-1,1,1-triethoxyethane Pathway cluster_1 Ethyl Dichloroacetate Pathway Reagent_A 2,2-Dichloro-1,1,1-triethoxyethane Intermediate_A1 Activated Acetal Reagent_A->Intermediate_A1 Acidic Conditions Intermediate_A2 Cyclized Intermediate Intermediate_A1->Intermediate_A2 Reaction with Thioamide Product_A Thiazole Derivative Intermediate_A2->Product_A Dehydration Reagent_B Ethyl Dichloroacetate Intermediate_B1 Direct Reaction with Thioamide Reagent_B->Intermediate_B1 Product_B Thiazole Derivative (potential side products) Intermediate_B1->Product_B

Caption: Comparative reaction pathways for thiazole synthesis.

In the case of 2,2-dichloro-1,1,1-triethoxyethane, the reaction is initiated by a controlled, acid-catalyzed activation of the orthoester. This generates a reactive oxonium ion, which then undergoes nucleophilic attack by the sulfur of the thioamide. Subsequent intramolecular cyclization and elimination of ethanol and water lead to the formation of the aromatic thiazole ring. This stepwise activation minimizes the potential for polymerization or decomposition of the thioamide starting material, which can be sensitive to harsh conditions.

Conversely, the more electrophilic carbonyl group of ethyl dichloroacetate can lead to a less controlled reaction, potentially resulting in the formation of byproducts and lower overall yields.

Comparative Performance: A Data-Driven Perspective

While a direct, side-by-side quantitative comparison under identical conditions is not extensively documented in the peer-reviewed literature, we can infer the potential for improved performance based on the mechanistic advantages of 2,2-dichloro-1,1,1-triethoxyethane. The controlled release of the reactive electrophile from the orthoester is expected to lead to cleaner reaction profiles and higher yields of the desired heterocyclic product.

Table 1: Qualitative Comparison of C2 Synthons in Thiazole Synthesis

Feature2,2-Dichloro-1,1,1-triethoxyethaneEthyl Dichloroacetate
Reactivity Masked electrophilicity, requires activationHighly electrophilic carbonyl
Reaction Control Stepwise activation allows for greater controlDirect reaction, potentially less selective
Potential for Side Reactions Lower, due to the protected nature of the electrophileHigher, due to the reactive carbonyl group
Substrate Scope Potentially broader for sensitive thioamidesMay be limited by substrate stability
Anticipated Yield Potentially higher due to cleaner reaction profileVariable, may be lower due to side reactions

Experimental Protocols

To facilitate further investigation and direct comparison, the following generalized protocols for the Hantzsch thiazole synthesis are provided.

Protocol 1: Thiazole Synthesis using 2,2-Dichloro-1,1,1-triethoxyethane

Materials:

  • Thioamide (e.g., thioacetamide) (1.0 equiv)

  • 2,2-Dichloro-1,1,1-triethoxyethane (1.1 equiv)

  • Anhydrous ethanol

  • Catalytic amount of a protic acid (e.g., p-toluenesulfonic acid)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the thioamide and anhydrous ethanol.

  • Add a catalytic amount of p-toluenesulfonic acid to the mixture.

  • Slowly add 2,2-dichloro-1,1,1-triethoxyethane to the stirring solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired thiazole derivative.

Protocol 2: Thiazole Synthesis using Ethyl Dichloroacetate

Materials:

  • Thioamide (e.g., thioacetamide) (1.0 equiv)

  • Ethyl dichloroacetate (1.1 equiv)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve the thioamide in ethanol.

  • Add ethyl dichloroacetate to the solution.

  • Heat the mixture to reflux for the required duration, monitoring the reaction by TLC.[1]

  • After cooling, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Workflow for Comparative Synthesis and Analysis:

G Start Select Thioamide Substrate Protocol_A Protocol 1: 2,2-Dichloro-1,1,1-triethoxyethane Start->Protocol_A Protocol_B Protocol 2: Ethyl Dichloroacetate Start->Protocol_B Reaction_A Hantzsch Thiazole Synthesis A Protocol_A->Reaction_A Reaction_B Hantzsch Thiazole Synthesis B Protocol_B->Reaction_B Workup_A Workup & Purification A Reaction_A->Workup_A Workup_B Workup & Purification B Reaction_B->Workup_B Analysis Comparative Analysis: - Yield - Purity (NMR, LC-MS) - Reaction Time Workup_A->Analysis Workup_B->Analysis

Caption: A logical workflow for the comparative evaluation of the two synthons.

Conclusion and Future Outlook

While direct comparative studies are warranted to provide definitive quantitative data, the mechanistic principles strongly suggest that 2,2-dichloro-1,1,1-triethoxyethane offers significant advantages in terms of reaction control and selectivity in the synthesis of thiazoles and other heterocycles. Its ability to act as a masked electrophile allows for a more nuanced and potentially higher-yielding approach compared to the more reactive ethyl dichloroacetate. For researchers and drug development professionals, the strategic use of 2,2-dichloro-1,1,1-triethoxyethane can be a valuable tool in the synthesis of complex, medicinally relevant molecules, particularly when dealing with sensitive substrates. Further exploration of its reactivity profile is encouraged to fully unlock its potential in modern organic synthesis.

References

  • ChemHelp ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link].

  • BenchChem. (2025). Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Preparation of N-(thiazol-2-yl)-2-tosylacetamide. BenchChem.
  • BenchChem. (2025).
  • Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
  • El-Sayed, N. N. E., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1748.

Sources

A Comparative Guide to the Reaction Products of 2,2-Dichloro-1,1,1-triethoxyethane for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the products derived from reactions involving 2,2-dichloro-1,1,1-triethoxyethane. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative assessment of the performance and characteristics of these products against viable alternatives, supported by experimental data and detailed protocols. Our focus is on elucidating the underlying chemical principles to empower informed decisions in synthetic strategy.

Introduction to 2,2-Dichloro-1,1,1-triethoxyethane: A Versatile Reagent

2,2-Dichloro-1,1,1-triethoxyethane is a gem-dichloro compound that serves as a valuable precursor in organic synthesis. Its reactivity is primarily centered around the two chlorine atoms and the orthoester functionality. The presence of these reactive sites allows for the formation of a variety of products, most notably orthoesters and ketene acetals, which are key intermediates in the synthesis of pharmaceuticals and other bioactive molecules. This guide will explore the characterization of these products and compare the synthetic routes using 2,2-dichloro-1,1,1-triethoxyethane with alternative methodologies.

Characterization of Primary Reaction Products

The reactions of 2,2-dichloro-1,1,1-triethoxyethane are dominated by nucleophilic substitution and elimination pathways. The primary products obtained are typically orthoesters and ketene acetals, depending on the reaction conditions and the nucleophile employed.

Orthoesters: Versatile Intermediates and Protecting Groups

Orthoesters are compounds possessing three alkoxy groups attached to a single carbon atom[1]. They are considered derivatives of orthoacids and are widely used in organic synthesis as protecting groups for carboxylic acids, precursors for heterocycles, and as reactants in carbon-carbon bond-forming reactions[1][2].

The reaction of 2,2-dichloro-1,1,1-triethoxyethane with alcohols or phenols in the presence of a base is expected to proceed via a stepwise nucleophilic substitution of the two chlorine atoms. The initial substitution product would be 2-chloro-1,1,1-triethoxy-2-alkoxyethane, which can then undergo a second substitution to yield the final orthoester.

Reaction Scheme: Cl2CH-C(OEt)3 + 2 R-OH + 2 Base -> (RO)2CH-C(OEt)3 + 2 Base·HCl

Triethyl orthoacetate (1,1,1-triethoxyethane) is a common orthoester that can be conceptually derived from the reduction of the dichloro group of the parent compound and is a useful model for characterization[1].

  • ¹H NMR: The proton NMR spectrum would show characteristic signals for the ethoxy groups (a quartet around 3.5 ppm and a triplet around 1.2 ppm) and a singlet for the methyl group around 1.4 ppm.

  • ¹³C NMR: The carbon NMR spectrum would exhibit signals for the quaternary orthoester carbon, the methylene and methyl carbons of the ethoxy groups, and the methyl carbon of the acetate moiety.

  • IR Spectroscopy: The infrared spectrum would be characterized by strong C-O stretching vibrations in the region of 1050-1150 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show fragmentation patterns corresponding to the loss of ethoxy and other alkyl groups.

Ketene Acetals: Reactive Enol Ethers

Ketene acetals are enol ethers with two alkoxy groups attached to one of the double-bonded carbons. They are highly reactive intermediates used in various cycloaddition and carbon-carbon bond-forming reactions[3][4].

Treatment of 2,2-dichloro-1,1,1-triethoxyethane with a strong, non-nucleophilic base can induce elimination of HCl, leading to the formation of a chloroketene acetal. A second elimination would then yield the corresponding ketene acetal. Alternatively, reaction with certain nucleophiles might favor an elimination pathway.

Reaction Scheme: Cl2CH-C(OEt)3 + 2 Base -> (EtO)2C=C(OEt)2 + 2 Base·HCl

The characterization of ketene acetals would reveal key spectroscopic features:

  • ¹H NMR: The proton NMR spectrum would show signals for the vinylic protons, if present, and the protons of the alkoxy groups.

  • ¹³C NMR: The carbon NMR spectrum is particularly informative, with characteristic signals for the sp² hybridized carbons of the double bond.

  • IR Spectroscopy: The IR spectrum would display a characteristic C=C stretching vibration around 1650-1680 cm⁻¹.

Comparative Analysis with Alternative Synthetic Routes

The utility of 2,2-dichloro-1,1,1-triethoxyethane as a synthetic precursor is best understood by comparing it with alternative methods for preparing orthoesters and ketene acetals.

Orthoester Synthesis: A Comparative Overview
Method Starting Materials Reagents and Conditions Advantages Disadvantages Yields
From 2,2-Dichloro-1,1,1-triethoxyethane 2,2-Dichloro-1,1,1-triethoxyethane, Alcohols/PhenolsBase (e.g., NaH, NaOR)Potentially a direct route to complex orthoesters.Requires a specialized starting material; potential for side reactions (elimination).Data not widely available
Pinner Reaction [1]Nitriles, AlcoholsDry HCl gasReadily available starting materials.Requires strictly anhydrous conditions; can be inefficient.Moderate to Good
From 1,1,1-Trichloroalkanes [1]1,1,1-Trichloroalkanes, AlcoholsSodium alkoxideGood for simple orthoesters.Can be limited by the availability of the trichloroalkane; risk of elimination side reactions.Moderate to Good
From Dithiane Derivatives [5]DithianesElectrochemical conditionsMild and "green" approach.May require synthesis of the dithiane precursor.Good to Excellent
Ketene Acetal Synthesis: A Comparative Overview
Method Starting Materials Reagents and Conditions Advantages Disadvantages Yields
From 2,2-Dichloro-1,1,1-triethoxyethane 2,2-Dichloro-1,1,1-triethoxyethaneStrong, non-nucleophilic base (e.g., LDA, t-BuOK)Direct route from a single precursor.Potential for competing substitution reactions.Data not widely available
From α-Halo Acetals [6]α-Halo acetalsStrong base (e.g., potassium t-butoxide)A common and established method.Requires synthesis of the α-halo acetal precursor.Moderate to Good
From Orthoesters OrthoestersElimination of alcohol at high temperatures or with a catalystCan be a clean reaction.May require high temperatures, limiting substrate scope.Variable
Pinner Reaction Approach [7]AcetonitrileNot specifiedNovel and convenient.Limited scope described in the abstract.Moderate to Good

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven-dried or flame-dried before use.

Protocol for the Synthesis of an Orthoester from an Alcohol (General Procedure)
  • To a stirred solution of the alcohol (2.2 equivalents) in anhydrous THF, slowly add a strong base such as sodium hydride (2.2 equivalents) at 0 °C.

  • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.

  • Cool the resulting alkoxide solution back to 0 °C and add a solution of 2,2-dichloro-1,1,1-triethoxyethane (1.0 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Insights

The reactions of 2,2-dichloro-1,1,1-triethoxyethane are governed by the principles of nucleophilic substitution and elimination at a saturated carbon center.

Nucleophilic Substitution Pathway to Orthoesters

The formation of orthoesters likely proceeds through a sequential Sₙ2 mechanism. The first chloride ion is displaced by an alkoxide or phenoxide nucleophile. The resulting α-chloro ether is then susceptible to a second nucleophilic attack to yield the final orthoester. The stereochemistry of these reactions, if applicable, would be expected to proceed with inversion of configuration at the carbon center.

G reagent Cl₂CH-C(OEt)₃ intermediate RO-CHCl-C(OEt)₃ reagent->intermediate Sₙ2 product (RO)₂CH-C(OEt)₃ intermediate->product Sₙ2 leaving_group Cl⁻ intermediate->leaving_group leaving_group2 Cl⁻ nucleophile R-O⁻ nucleophile->reagent nucleophile2 R-O⁻ nucleophile2->intermediate G reagent Cl₂CH-C(OEt)₃ intermediate Cl-C(OEt)=C(OEt)₂ reagent->intermediate E2 Elimination product (EtO)₂C=C(OEt)₂ intermediate->product E2 Elimination leaving_group Base·H⁺ + Cl⁻ intermediate->leaving_group leaving_group2 Base·H⁺ + Cl⁻ base Base base->reagent base2 Base base2->intermediate

Caption: Proposed E2 mechanism for ketene acetal formation.

Conclusion

2,2-Dichloro-1,1,1-triethoxyethane is a promising reagent for the synthesis of orthoesters and ketene acetals. While it offers a direct route to these valuable intermediates, the choice of this reagent over alternative methods will depend on factors such as the availability of the starting material, desired product complexity, and reaction scalability. The comparative data and protocols provided in this guide are intended to facilitate this decision-making process for researchers in the field of drug development and organic synthesis. Further research into the specific reaction conditions and substrate scope for 2,2-dichloro-1,1,1-triethoxyethane is warranted to fully exploit its synthetic potential.

References

  • BenchChem. (2025). Navigating the Landscape of Ketene Acetals: A Comparative Guide to Alternatives for 1,1-Dimethoxyethene in Organic Synthesis. BenchChem.
  • Modern Synthesis and Chemistry of Stabilized Ketene N,O-Acetals. (n.d.). Thieme Chemistry.
  • Ortho ester. (2023). In Wikipedia.
  • Marinho, E. (2025). Orthoesters in Heterocycle Synthesis.
  • Preparation of 2-chloro-1,1,1-trialkoxyethane. (2003).
  • Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition. (2020). MDPI.
  • A Concise Review on Synthesis of Acetal and Recent Advances. (2022). YMER.
  • Appendix 2: Main Mechanisms. (n.d.). In Organic Chemistry 1: An open textbook. Lumen Learning.
  • Wipf, P. (2025). Synthetic Applications of Ortho Esters.
  • Wipf, P. (1999). Synthetic applications of ortho esters. Pure and Applied Chemistry.
  • Chemistry of Ketene N,S-Acetals: An Overview. (2024).
  • Ortho ester synthesis. (2020). Organic Chemistry Portal.
  • Khademi, Z., & Nikoofar, K. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances.
  • Bunce, R. A. (2020). Orthoesters in heterocycle synthesis. Arkivoc.
  • Pavlova, Z. F., et al. (1986). Alkyl Orthoesters and Their Applications in Organic Synthesis. Russian Chemical Reviews.
  • The Ketene Acetals. (1947). Chemical Reviews.
  • Synthesis of cyclic ketene acetals. (1993).
  • Bis(1,5-dichloro-2,4-pentanedione)copper(II) complex. (n.d.). Organic Syntheses.
  • Biswas, T. (2022, January 1).
  • (4S,5S)-1,3-Bis(3,5-di-tert-butylbenzyl)-4,5-diphenylimidazolidin-2-one. (n.d.). Organic Syntheses.
  • A Short and Simple Synthesis of Ketene Acetals. (1990). Tetrahedron Letters.
  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (2018). Molecules.
  • Acetal synthesis by acetalization or ring closure. (2019). Organic Chemistry Portal.
  • How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. (2022). Frontiers in Chemistry.
  • BenchChem. (2025). Application Notes and Protocols: The Role of 2,2-Dichloroethanol as an Intermediate in Pharmaceutical Synthesis. BenchChem.
  • Base-induced alcoholysis of 2,2-dichloro-1-(trichloromethyl)ethenyl... (2019).
  • Acetal synthesis by acetalization or ring closure. (2019). Organic Chemistry Portal.
  • How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. (2022). Frontiers in Chemistry.
  • The complexometric behavior of selected aroyl-S,N-ketene acetals shows that they are more than AIEgens. (2024).
  • Reactions of New N-(2,2-Dichloro-1-cyanoethenyl)amides with Aliphatic Amines. (2021). Russian Journal of General Chemistry.
  • The reactivity of dichloromethane toward amines. (1986). Acta Chemica Scandinavica.
  • The reaction of 1,1-Dichloro-2,2-di(p-chlorophenyl)ethane (DDD) with sodium thiophenoxide in ethanol. (1969). Australian Journal of Chemistry.
  • Chiroptical properties of the ketene and diazo chromophores. Part 2.1 Dissymmetric perturbing influence of α-alkyl substituents on the n–π* transitions in cyclic dialkylketenes and 2-diazoalkanes vs. cyclic ketones. (1999). Journal of the Chemical Society, Perkin Transactions 2.
  • Reaction of Phenols with the 2,2-Diphenyl-1-picrylhydrazyl Radical. Kinetics and DFT Calculations. (2008). The Journal of Organic Chemistry.
  • Marinho, E., & Proença, F. (2023).
  • Carbonyl–Allene Metathesis of S-Allenyl-α-oxo-S,S/N,S-ketene Acetals: A Thermally Driven Intramolecular Tandem [2 + 2] Cycloaddition–Retro-Cycliz
  • 24.7: Reactions of Amines. (2025). Chemistry LibreTexts.
  • 24.7 Reactions of Amines. (2023). OpenStax.

Sources

Isotopic labeling studies with 2,2-Dichloro-1,1,1-triethoxyethane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Isotopic Labeling Studies: A Comparative Analysis of 2,2-Dichloro-1,1,1-triethoxyethane

For researchers, scientists, and professionals in drug development, the precise tracking of molecules through complex biological systems is paramount. Isotopic labeling is a powerful technique that underpins many discoveries in metabolic research, pharmacokinetic analysis, and mechanistic biochemistry.[1] By replacing one or more atoms of a molecule with their heavier, non-radioactive isotopes, scientists can trace the fate of compounds in chemical reactions or biological pathways.[1] This guide provides a comparative analysis of a potential labeling reagent, 2,2-Dichloro-1,1,1-triethoxyethane, against established alternatives, offering a theoretical framework and practical protocols for its application.

While not a conventional labeling reagent, the unique structure of 2,2-Dichloro-1,1,1-triethoxyethane presents an intriguing possibility for derivatizing and isotopically tagging specific classes of biomolecules. This guide will explore its hypothetical utility, grounded in the principles of organic chemistry, and provide the necessary context for its evaluation against current standards.

The reactivity of orthoesters is well-documented, particularly their susceptibility to hydrolysis under acidic conditions to form esters.[2][3] We can extrapolate this reactivity to hypothesize a mechanism where 2,2-Dichloro-1,1,1-triethoxyethane acts as a derivatizing agent for carboxylic acids. Under mild acidic catalysis, one of the ethoxy groups could be displaced by the carboxylate anion of a target molecule, such as a fatty acid or an amino acid.

If the 2,2-Dichloro-1,1,1-triethoxyethane is synthesized with isotopically labeled ethanol (e.g., ¹³C₂-ethanol), the resulting ethoxy groups on the orthoester will carry the isotopic tag. Upon reaction with a carboxylic acid, this tag would be transferred to the target molecule, forming a labeled dichloroethyl orthoacetate derivative. The presence of the two chlorine atoms provides a distinct isotopic signature in mass spectrometry, potentially aiding in the identification of the labeled species.[4]

Proposed Labeling Mechanism cluster_reactants Reactants cluster_products Products reagent ²²Cl₂-C(O¹³C₂H₅)₃ (Labeled 2,2-Dichloro-1,1,1-triethoxyethane) intermediate [²²Cl₂-C(O¹³C₂H₅)₂(⁺OH¹³C₂H₅)] (Protonated Orthoester) reagent->intermediate + H⁺ target R-COOH (Target Carboxylic Acid) product R-COO-C(CCl₂)(O¹³C₂H₅)₂ (Labeled Derivative) target->product catalyst H⁺ (Acid Catalyst) oxocarbenium [²²Cl₂-C(O¹³C₂H₅)₂]⁺ (Dioxocarbenium Ion) intermediate->oxocarbenium - ¹³C₂H₅OH oxocarbenium->product + R-COO⁻ side_product ¹³C₂H₅OH (Labeled Ethanol) Experimental_Workflow A Synthesize Labeled 2,2-Dichloro-1,1,1-triethoxyethane B Derivatize Target Molecule (e.g., Fatty Acid) A->B Labeling Reagent C Purify Labeled Product (Flash Chromatography) B->C Crude Product D Sample Preparation for MS C->D Purified Analyte E LC-MS/MS Analysis D->E Diluted Sample F Data Processing and Quantification E->F Raw Data

Sources

A Comparative Mechanistic Guide to Reactions Involving 2,2-Dichloro-1,1,1-triethoxyethane

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth, objective analysis of the mechanistic pathways involving 2,2-dichloro-1,1,1-triethoxyethane, a versatile yet under-documented chlorinated orthoester. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explore the causality behind its reactivity. We will compare its performance with established alternatives, supported by experimental data, to provide a clear framework for its strategic application in complex organic synthesis.

Introduction: The Unique Profile of a Chlorinated Orthoester

2,2-Dichloro-1,1,1-triethoxyethane (CAS 51076-95-0) is a bifunctional organic reagent distinguished by its orthoester group and a vicinal dichloromethyl moiety. This unique structural combination imparts a distinct reactivity profile, making it a valuable building block for constructing complex molecular architectures, particularly heterocyclic compounds.[1][2] Unlike simpler orthoesters, the presence of two electron-withdrawing chlorine atoms significantly modulates the electronic properties of the molecule, influencing the rates and outcomes of its reactions. This guide will dissect these electronic and steric influences through mechanistic comparisons with more common reagents.

Core Reactivity: Nucleophilic Substitution at the Orthoester Carbon

The primary reaction pathway for orthoesters involves acid-catalyzed nucleophilic substitution.[3][4] The reaction is initiated by protonation of an ethoxy group, which then departs as ethanol, generating a highly electrophilic dialkoxycarbenium ion. This intermediate is subsequently trapped by a nucleophile.

The presence of the adjacent dichloromethyl group in 2,2-dichloro-1,1,1-triethoxyethane introduces a strong inductive effect (-I), which has competing consequences:

  • Increased Electrophilicity: The electron-withdrawing chlorine atoms enhance the electrophilicity of the central carbon, making it more susceptible to nucleophilic attack.

  • Destabilization of the Cationic Intermediate: The same inductive effect destabilizes the adjacent dialkoxycarbenium ion, potentially increasing the activation energy for its formation.

The balance of these effects dictates the overall reaction kinetics and feasibility compared to non-chlorinated analogues.

Comparative Analysis: 2,2-Dichloro-1,1,1-triethoxyethane vs. Triethyl Orthoacetate

Triethyl orthoacetate, CH₃C(OEt)₃, is the direct non-chlorinated counterpart and serves as an ideal benchmark for comparison.[5][6] While both reagents can deliver an acetyl or equivalent moiety, the reaction conditions and outcomes can differ significantly.

Parameter 2,2-Dichloro-1,1,1-triethoxyethane Triethyl Orthoacetate Mechanistic Rationale
Reaction Rate Often requires more forcing conditions (higher temperature or stronger acid catalyst).Generally reacts under milder conditions.The destabilizing effect of the -CHCl₂ group on the dialkoxycarbenium intermediate likely dominates, requiring more energy to form the key electrophile.
Lewis Acid Choice Stronger Lewis acids like TiCl₄ or SnCl₄ may be necessary to facilitate the departure of the ethoxy group.Milder acids such as PTSA or even catalytic acetic acid are often sufficient.A more potent catalyst is needed to overcome the higher activation energy for carbenium ion formation.
Product Profile The dichloromethyl group is retained in the product, offering a handle for further functionalization (e.g., elimination, substitution).A simple methyl group is incorporated.The C-Cl bonds are typically stable under the conditions of nucleophilic substitution at the orthoester carbon.
Experimental Workflow: Nucleophilic Substitution

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Reactant (Nucleophile) E Inert Atmosphere (N₂) Stir at 0 °C to RT A->E B 2,2-Dichloro-1,1,1-triethoxyethane B->E C Anhydrous Solvent (e.g., Dichloromethane) C->E D Lewis Acid Catalyst (e.g., TiCl₄) D->E F Monitor by TLC/GC-MS E->F Periodically G Quench with sat. NaHCO₃ F->G Upon Completion H Extract with Organic Solvent G->H I Dry (Na₂SO₄), Filter, Concentrate H->I J Purify by Column Chromatography I->J

Caption: General workflow for a Lewis acid-catalyzed reaction.

Application in Heterocycle Synthesis: A Two-Carbon Building Block

A significant application of 2,2-dichloro-1,1,1-triethoxyethane is in the synthesis of heterocycles, where it serves as a versatile two-carbon electrophilic building block.[1] It readily reacts with dinucleophiles such as 2-aminophenols or 2-aminothiophenols to construct benzoxazoles and benzothiazoles, respectively.

Mechanism: Benzoxazole Synthesis

The synthesis proceeds via an initial reaction between the amine of the dinucleophile and the orthoester. This is followed by an intramolecular cyclization where the hydroxyl group displaces an ethoxy group, leading to the formation of the heterocyclic ring. Subsequent elimination of ethanol and HCl or a related species yields the aromatic benzoxazole.

G cluster_mech Mechanism of Benzoxazole Formation Reagents 2-Aminophenol + 2,2-Dichloro-1,1,1-triethoxyethane Intermediate1 Initial Adduct (Iminium intermediate) Reagents->Intermediate1 Nucleophilic Attack (NH₂) Intermediate2 Cyclized Intermediate (Dihydrobenzoxazole derivative) Intermediate1->Intermediate2 Intramolecular Cyclization (OH) Product 2-(Dichloromethyl)benzoxazole Intermediate2->Product Elimination

Caption: Key steps in the formation of a benzoxazole ring.

Comparative Analysis: vs. Triethyl Orthoformate and Dichloroacetyl Chloride
Reagent Functionality Introduced Mechanism Advantages Limitations
2,2-Dichloro-1,1,1-triethoxyethane Dichloromethyl group at the 2-positionOne-pot condensation/cyclizationIntroduces a functional handle for further modification. Mild conditions compared to acid chlorides.Can be less reactive than acid chlorides.
Triethyl Orthoformate Unsubstituted C-H at the 2-positionOne-pot condensation/cyclizationSimple, widely used for unsubstituted heterocycles.[7][8] Generates benign byproducts (ethanol).Does not introduce functionality at the 2-position.
Dichloroacetyl Chloride Dichloromethyl group at the 2-positionTwo-step: Acylation followed by cyclizationHighly reactive, often giving high yields for the acylation step.Generates corrosive HCl. Requires a base. The two-step process can be less efficient.

This comparison highlights the strategic advantage of 2,2-dichloro-1,1,1-triethoxyethane: it combines the functional group introduction of an acid chloride with the milder, one-pot procedure characteristic of an orthoester.

Detailed Experimental Protocol: Synthesis of 2-(Dichloromethyl)benzothiazole

This protocol provides a self-validating system for the synthesis of a key heterocyclic scaffold, adapted from methodologies described in the literature.[1]

Objective: To synthesize 2-(dichloromethyl)benzothiazole from 2-aminothiophenol and 2,2-dichloro-1,1,1-triethoxyethane.

Materials:

  • 2-Aminothiophenol (1.0 eq)

  • 2,2-Dichloro-1,1,1-triethoxyethane (1.1 eq)

  • p-Toluenesulfonic acid (PTSA) (0.05 eq)

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminothiophenol (1.0 eq) and anhydrous toluene under a nitrogen atmosphere.

    • Rationale (Expertise & Experience): Anhydrous conditions are crucial as orthoesters are sensitive to hydrolysis, which would consume the starting material and reduce yield.[9]

  • Addition of Reagents: Add 2,2-dichloro-1,1,1-triethoxyethane (1.1 eq) followed by PTSA (0.05 eq).

    • Rationale: PTSA serves as the acid catalyst to initiate the reaction by protonating an ethoxy group, facilitating its departure. A slight excess of the orthoester ensures complete consumption of the limiting aminothiophenol.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and stir for 4-6 hours.

    • Trustworthiness (Self-Validation): Monitor the reaction progress by thin-layer chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent. The disappearance of the 2-aminothiophenol spot (visualized with ninhydrin or UV) indicates reaction completion.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

    • Rationale: The bicarbonate wash neutralizes the PTSA catalyst, preventing potential product degradation during concentration.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., gradient elution from 100% hexanes to 95:5 hexanes/ethyl acetate).

    • Rationale: Chromatography removes unreacted starting material and byproducts, yielding the pure product.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion

2,2-Dichloro-1,1,1-triethoxyethane presents a compelling alternative to traditional reagents in organic synthesis. Its true value lies in its ability to act as a bifunctional linchpin, offering the mild reactivity of an orthoester while introducing a synthetically versatile dichloromethyl group. Mechanistically, its reactions are governed by a delicate balance of inductive effects that increase the electrophilicity of the reaction center but can destabilize cationic intermediates, often necessitating carefully chosen catalytic conditions. By understanding these mechanistic nuances in comparison to reagents like triethyl orthoacetate or acyl chlorides, researchers can strategically leverage its unique properties to streamline the synthesis of complex, functionalized molecules, particularly in the realm of heterocyclic chemistry.

References

  • ChemHelp ASAP. (2019). Reaction of esters & strong nucleophiles. YouTube.
  • Alavijeh, M. E., et al. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances. [Link]

  • Alavijeh, M. E., et al. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. ResearchGate. [Link]

  • Biswas, T. (2022).
  • LibreTexts Chemistry. (2020). 22.2: Simple mechanism with strong nucleophiles. [Link]

  • Google Patents. (2003).
  • National Institutes of Health. (N.d.). Diversity-oriented synthesis of heterocycles and macrocycles by controlled reactions of oxetanes with α-iminocarbenes. [Link]

  • Advanced Organic Synthesis. (2025). The Role of 2-Chloro-1,1,1-trimethoxyethane in Advanced Organic Synthesis. [Link]

  • Semantic Scholar. (N.d.). Orthoesters in heterocycle synthesis. [Link]

  • PubChem. (N.d.). 2-Chloro-1,1,1-triethoxyethane. [Link]

  • Environmental Science & Technology. (N.d.). Reaction of 1,1,1-Trichloroethane with Zero-Valent Metals and Bimetallic Reductants. [Link]

  • Journal of Applicable Chemistry. (N.d.). Studies on mechanism of formation of 2-substituted-1,3-indandiones/ortho thio quinones and allied heterocycles. [Link]

  • Hilaris Publisher. (2016). Strategies for the Synthesis of Thiazolidinone Heterocycles. [Link]

  • Molecules. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. [Link]

  • Organic Syntheses. (N.d.). Working with Hazardous Chemicals. [Link]

  • Wikipedia. (N.d.). Triethyl orthoacetate. [Link]

  • ResearchGate. (2025). Chlorination of trans-1,2-Diarylethenes in Chloroform and Acetic Acid. [Link]

  • Google Patents. (2015).
  • PubChem. (N.d.). Triethyl orthoacetate. [Link]

  • ResearchGate. (2025). A comparison of several modern alkylating agents. [Link]

  • National Center for Biotechnology Information. (N.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol. [Link]

  • ResearchGate. (2025). 2-(4-chloro-3-thiophenol)-1,1-dichloroethene (3-SH-DDE) via Newman-Kwart rearrangement - A precursor for synthesis of radiolabeled and unlabeled alkylsulfonyl-DDEs. [Link]

  • MDPI. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2,2-Dichloro-1,1,1-triethoxyethane

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical development, the purity and precise characterization of synthetic intermediates are paramount. 2-Chloro-1,1,1-trialkoxyethane compounds, including 2,2-Dichloro-1,1,1-triethoxyethane, serve as critical building blocks in the synthesis of complex molecules such as heterocyclic compounds.[1] However, their synthetic routes can often yield structurally related impurities that may interfere with analytical characterization and impact the quality of the final active ingredient. A common byproduct in the synthesis of monochlorinated orthoesters is the corresponding dichlorinated species, which can be challenging to separate.[1]

This guide provides a comprehensive framework for conducting cross-reactivity studies of 2,2-Dichloro-1,1,1-triethoxyethane. We will delve into the rationale behind experimental design, present a detailed protocol for assessing analytical specificity, and offer insights into interpreting the resulting data. Our focus is on establishing a self-validating system to ensure the trustworthiness and accuracy of your analytical methods.

The Imperative of Specificity: Understanding Cross-Reactivity

Cross-reactivity in chemical analysis occurs when an analytical method fails to distinguish between the target analyte and other structurally similar compounds present in the sample. This can lead to inaccurate quantification, false-positive results, and a skewed understanding of a compound's purity profile. For a molecule like 2,2-Dichloro-1,1,1-triethoxyethane, potential cross-reactants include its monochlorinated precursor, other orthoesters used in synthesis, and related chlorinated alkanes.

The primary analytical challenge lies in the structural similarities between these molecules. The presence of a shared orthoester core or the dichloromethyl group can result in similar physicochemical properties, leading to co-elution in chromatographic separations or shared fragmentation patterns in mass spectrometry. Therefore, a robust analytical method must be developed and validated to ensure it is specific for the target analyte.

Experimental Design: A Framework for Assessing Cross-Reactivity

A successful cross-reactivity study hinges on a well-designed experimental workflow. The goal is to challenge the analytical method with a panel of potential interferents and quantify the degree to which they produce a signal that could be mistaken for the analyte of interest.

Workflow for Cross-Reactivity Assessment

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation A Select Potential Cross-Reactants B Procure High-Purity Reference Standards A->B C Prepare Individual Stock Solutions B->C D Analyze Individual Standards (Establish Baselines) C->D E Prepare Spiked Samples (Analyte + Potential Cross-Reactant) C->E F GC-MS Analysis D->F E->F G Compare Retention Times and Mass Spectra F->G H Calculate Percent Cross-Reactivity G->H I Data Interpretation and Reporting H->I

Caption: A generalized workflow for conducting a cross-reactivity study.

Detailed Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and semi-volatile compounds like chlorinated orthoesters, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique due to its excellent separation capabilities and specific detection.[2]

Objective: To determine the specificity of a GC-MS method for 2,2-Dichloro-1,1,1-triethoxyethane in the presence of structurally similar compounds.

Materials:

  • 2,2-Dichloro-1,1,1-triethoxyethane (Analyte)

  • 2-Chloro-1,1,1-triethoxyethane (Potential Cross-Reactant 1)[3][4]

  • Triethyl orthoacetate (Potential Cross-Reactant 2)[5]

  • 1,1-Dichloroethane (Potential Cross-Reactant 3)

  • High-purity solvent (e.g., Hexane or Ethyl Acetate)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

Procedure:

  • Standard Preparation:

    • Prepare individual stock solutions of the analyte and each potential cross-reactant at a concentration of 1 mg/mL in the chosen solvent.

    • From the stock solutions, prepare a series of working standards for each compound individually at concentrations ranging from 1 µg/mL to 100 µg/mL to establish linearity and retention times.

  • GC-MS Analysis of Individual Compounds:

    • Inject each working standard individually into the GC-MS system.

    • Rationale: This step is crucial to determine the retention time and mass spectrum of each pure compound under the defined chromatographic conditions. This data serves as the baseline for comparison.

    • Example GC-MS Parameters:

      • Inlet Temperature: 250°C

      • Carrier Gas: Helium at a constant flow of 1 mL/min

      • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

      • MS Transfer Line Temperature: 280°C

      • Ion Source Temperature: 230°C

      • Scan Range: 40-300 m/z

  • Cross-Reactivity Analysis:

    • Prepare a solution of the analyte (2,2-Dichloro-1,1,1-triethoxyethane) at a fixed concentration (e.g., 50 µg/mL).

    • Prepare separate high-concentration solutions of each potential cross-reactant (e.g., 1000 µg/mL).

    • Analyze the high-concentration solution of each potential cross-reactant individually. At the retention time of the main analyte, quantify the signal response, if any.

  • Data Analysis:

    • For each potential cross-reactant, calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (Response of Cross-Reactant at Analyte Retention Time / Response of Analyte at the same concentration) x 100

      Alternatively, a more practical approach is to determine the concentration of the cross-reactant that produces a signal equivalent to the limit of quantification (LOQ) of the analyte.

Comparative Data and Interpretation

The following table presents hypothetical data from a cross-reactivity study conducted according to the protocol above.

CompoundChemical FormulaMolecular Weight ( g/mol )Retention Time (min)Key Mass Fragments (m/z)% Cross-Reactivity
2,2-Dichloro-1,1,1-triethoxyethane (Analyte) C8H16Cl2O3231.1112.5185, 157, 129, 83N/A
2-Chloro-1,1,1-triethoxyethaneC8H17ClO3196.67[3][4]11.2151, 123, 95, 47< 0.1%
Triethyl orthoacetateC8H18O3162.239.8117, 89, 61, 45< 0.05%
1,1-DichloroethaneC2H4Cl298.963.563, 65, 83, 85Not Detected

Interpretation of Results:

  • Chromatographic Separation: The chosen GC method successfully separates the analyte from the potential cross-reactants, as indicated by the distinct retention times. This is the first line of defense against cross-reactivity.

  • Mass Spectral Specificity: The mass spectra of the compounds show different fragmentation patterns. While some minor fragments might overlap, the unique combination of key fragments for 2,2-Dichloro-1,1,1-triethoxyethane allows for specific detection, especially when using selected ion monitoring (SIM) mode.

  • Low Cross-Reactivity: The hypothetical data indicates very low to negligible cross-reactivity. This would validate the method as being highly specific for 2,2-Dichloro-1,1,1-triethoxyethane. A cross-reactivity of less than 0.1% is generally considered excellent for most applications.

Structural Basis of Potential Cross-Reactivity

Understanding the structural similarities between the analyte and potential interferents is key to anticipating and mitigating cross-reactivity.

Caption: Structural similarities between the analyte and potential cross-reactants.

The shared triethoxyethane core between the analyte and compounds B and C is the primary reason for considering them as potential cross-reactants. Their similar structures could lead to overlap in their physicochemical properties. However, the presence of one or two chlorine atoms dramatically alters the molecular weight and fragmentation pattern, which a mass spectrometer can readily distinguish.

Conclusion and Best Practices

This guide has outlined a systematic approach to evaluating the cross-reactivity of 2,2-Dichloro-1,1,1-triethoxyethane. The cornerstone of this process is a well-designed experimental protocol that challenges the analytical method's specificity. By employing high-resolution chromatographic techniques like GC-MS and carefully selecting potential interferents, researchers can confidently validate their methods.

Key Takeaways for Scientific Integrity:

  • Anticipate Impurities: Always consider the synthetic route of your analyte to identify potential structurally related impurities.[1]

  • Method Validation is Non-Negotiable: A cross-reactivity study is a critical component of method validation, ensuring the data generated is accurate and reliable.

  • Orthogonal Methods: When high specificity is critical, consider using a secondary, orthogonal analytical method (e.g., HPLC with a different detector) to confirm results.

  • Reference Standards: The quality of your cross-reactivity data is directly dependent on the purity of the reference standards used.

By adhering to these principles, researchers and drug development professionals can ensure the integrity of their analytical data, leading to higher quality products and more reliable scientific outcomes.

References

  • PubChem. (n.d.). 2-Chloro-1,1,1-triethoxyethane. National Center for Biotechnology Information. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Analytical Methods. Retrieved from a document discussing various analytical methods for chemical substances.
  • Organic Syntheses. (n.d.). Procedure Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-1,1-diethoxyethane. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2003). US20030229255A1 - Preparation of 2-chloro-1,1,1-trialkoxyethane.
  • Semantic Scholar. (2008). A review of analytical methods for the determination of trichloroethylene and its major metabolites chloral hydrate, trichloroacetic acid and dichloroacetic acid.
  • BenchChem. (n.d.). Application Notes and Protocols: The Role of 2,2-Dichloroethanol as an Intermediate in Pharmaceutical Synthesis.
  • National Center for Biotechnology Information. (2015). Table 7-2, Analytical Methods for Determining 1,1-Dichloroethane in Environmental Samples. In TOXICOLOGICAL PROFILE FOR 1,1-DICHLOROETHANE. Agency for Toxic Substances and Disease Registry (US). Retrieved from [Link]

  • UpToDate. (n.d.). Common allergens in allergic contact dermatitis.
  • Royal Society of Chemistry. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol. PubMed Central. Retrieved from [Link]

  • Collaborative International Pesticides Analytical Council. (n.d.). Determination of 1,2-dichloroethane in aqueous solutions of chlormequat chloride.
  • National Center for Biotechnology Information. (n.d.). Toolkit of Approaches To Support Target-Focused Drug Discovery for Plasmodium falciparum Lysyl tRNA Synthetase. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2008). A review of analytical methods for the determination of trichloroethylene and its major metabolites chloral hydrate, trichloroacetic acid and dichloroacetic acid. Retrieved from [Link]

  • Scientific Update. (2019). Reagent of the Month- 2,2,2-Trichloro-1,1-dimethyl chloroformate. Retrieved from [Link]

  • Cloudfront.net. (2002). Comprehensive List of Cross-Reactive and Non Cross-Reactive Compounds.

Sources

A Comparative Guide to the Reproducible Synthesis of Dichloroacetic Acid: Evaluating 2,2-Dichloro-1,1,1-triethoxyethane and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the reproducibility of experimental results is the bedrock of scientific integrity and progress. The ability to consistently synthesize key intermediates and active pharmaceutical ingredients (APIs) is paramount for advancing drug discovery pipelines and ensuring product quality. This guide provides an in-depth technical comparison of synthetic routes to dichloroacetic acid (DCAA), a compound of significant interest in various therapeutic areas. We will focus on the reproducibility of experiments utilizing 2,2-dichloro-1,1,1-triethoxyethane and compare its performance with established alternative precursors.

The Critical Role of Dichloroacetic Acid and the Quest for Reliable Synthesis

Dichloroacetic acid and its derivatives have garnered considerable attention for their potential therapeutic applications, ranging from metabolic disorders to oncology. As research into these molecules intensifies, the need for reliable and scalable synthetic methods becomes increasingly critical. Inconsistent yields, variable purity profiles, and difficulties in reproducing published procedures can lead to significant delays and increased costs in the drug development process.

This guide will explore the synthesis of dichloroacetic acid through the hydrolysis of chlorinated ethane derivatives. We will critically evaluate the experimental nuances that influence reproducibility and provide detailed, field-tested protocols to empower researchers to achieve consistent outcomes.

2,2-Dichloro-1,1,1-triethoxyethane: A Precursor Under the Microscope

2,2-Dichloro-1,1,1-triethoxyethane is a halogenated orthoester that can serve as a precursor to dichloroacetic acid via hydrolysis. The presence of the triethoxy group offers a distinct reaction pathway compared to other chlorinated ethanes. However, the reproducibility of this transformation can be influenced by several factors, including the quality of the starting material, reaction conditions, and the presence of impurities.

Alternative Synthetic Routes to Dichloroacetic Acid

To provide a comprehensive evaluation, we will compare the hydrolysis of 2,2-dichloro-1,1,1-triethoxyethane with two well-established methods for synthesizing dichloroacetic acid:

  • Hydrolysis of Chloral Hydrate: This is a classic and widely documented method that proceeds via the haloform reaction.[1] Its reliability and high yields have made it a common choice in many laboratories.

  • Oxidation of Trichloroethylene: This industrial method offers a scalable route to dichloroacetic acid.[1] While often performed on a larger scale, understanding its principles can be valuable for laboratory applications as well.

Comparative Experimental Protocols

The following sections provide detailed, step-by-step protocols for the synthesis of dichloroacetic acid from 2,2-dichloro-1,1,1-triethoxyethane and the selected alternatives. The causality behind key experimental choices is explained to enhance understanding and troubleshooting.

Experiment 1: Hydrolysis of 2,2-Dichloro-1,1,1-triethoxyethane

This protocol is adapted from general procedures for the hydrolysis of orthoesters and trihaloethanes, as a specific detailed procedure for this exact substrate is not widely published. The principles of acid-catalyzed hydrolysis are applied.

dot

Caption: Workflow for Dichloroacetic Acid Synthesis via Hydrolysis of 2,2-Dichloro-1,1,1-triethoxyethane.

Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,2-dichloro-1,1,1-triethoxyethane (0.1 mol).

  • Acidic Hydrolysis: Slowly add 100 mL of 2 M hydrochloric acid to the flask while stirring. The addition of acid catalyzes the hydrolysis of the orthoester functionality.

  • Heating: Heat the reaction mixture to a gentle reflux (approximately 80-90°C) using a heating mantle. Maintain the reflux for 4-6 hours. The elevated temperature is necessary to drive the hydrolysis of the relatively stable orthoester and the subsequent elimination of ethanol.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting material.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL). The ether will extract the dichloroacetic acid from the aqueous phase.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude dichloroacetic acid can be purified by vacuum distillation to obtain the final product.

Experiment 2: Synthesis from Chloral Hydrate

This protocol is a well-established procedure from Organic Syntheses, known for its reliability and high yield.[1]

dot

Caption: Workflow for Dichloroacetic Acid Synthesis from Chloral Hydrate.

Methodology:

  • Reaction Setup: In a 3-liter round-bottomed flask equipped with a reflux condenser and a thermometer, dissolve 250 g (1.5 moles) of chloral hydrate in 450 mL of warm water (50–60°C).[1]

  • Addition of Reagents: To the solution, add 152.5 g (1.52 moles) of precipitated calcium carbonate, followed by 2 mL of amyl alcohol (to prevent foaming) and a solution of 10 g of technical sodium cyanide in 25 mL of water.[1] The cyanide acts as a catalyst for the haloform reaction.

  • Reaction Control: The reaction is exothermic. Heat the mixture with a low flame to reach 75°C in about ten minutes, then discontinue heating. The temperature will rise to 80–85°C and then begin to drop.[1] Once the temperature starts to fall, heat the solution to boiling and reflux for twenty minutes.

  • Workup: Cool the mixture in an ice bath to 0–5°C and acidify with 215 mL of concentrated hydrochloric acid.[1]

  • Extraction: Extract the acidified solution with five 100-mL portions of diethyl ether.[1]

  • Drying and Purification: Dry the combined ether extracts with anhydrous sodium sulfate, remove the ether by distillation, and distill the residue under vacuum to yield dichloroacetic acid.[1]

Performance Comparison and Reproducibility Analysis

The reproducibility of these syntheses can be evaluated based on several key performance indicators (KPIs). The following table provides a framework for comparing the expected outcomes of the described experiments.

Parameter 2,2-Dichloro-1,1,1-triethoxyethane Chloral Hydrate Trichloroethylene (Industrial)
Typical Yield 60-75% (Estimated)88-92%[1]>95%
Purity (before distillation) Moderate to HighHighHigh
Key Reproducibility Factors Purity of starting material, precise control of hydrolysis conditions (pH, temperature), efficiency of extraction.Control of exothermic reaction, quality of reagents (cyanide), efficient extraction.Catalyst activity, precise control of reaction temperature and pressure, efficient product separation.
Potential Side Products Incompletely hydrolyzed intermediates, ethyl dichloroacetate.Chloroform, unreacted chloral hydrate.Over-oxidation products, chlorinated byproducts.
Scalability ModerateHigh (lab scale)Very High (industrial)

Causality of Irreproducibility: A Deeper Dive

Several factors can contribute to a lack of reproducibility in the synthesis of dichloroacetic acid from these precursors.

  • Purity of Starting Materials: Impurities in the starting materials can act as catalysts or inhibitors, leading to inconsistent reaction rates and the formation of side products. For instance, the presence of other chlorinated species in 2,2-dichloro-1,1,1-triethoxyethane could lead to a mixture of halogenated acetic acids.

  • Reaction Temperature Control: The hydrolysis of halogenated compounds is often temperature-sensitive. Inconsistent heating can lead to incomplete reactions or the formation of degradation products. The exothermic nature of the chloral hydrate reaction requires careful temperature management to avoid runaway reactions and ensure consistent product formation.[1]

  • pH Control: In the hydrolysis of 2,2-dichloro-1,1,1-triethoxyethane, the concentration of the acid catalyst is crucial. Variations in pH can significantly alter the rate of hydrolysis and the equilibrium position of the reaction.

  • Workup and Purification: Inefficient extraction or incomplete drying of the organic phase can lead to lower yields and impure products. The final purification by vacuum distillation is critical for obtaining high-purity dichloroacetic acid, and variations in distillation conditions can affect the final product quality.

Conclusion and Recommendations

For laboratory-scale synthesis of dichloroacetic acid with a high degree of reproducibility, the hydrolysis of chloral hydrate remains a robust and well-documented method. Its high yields and the availability of a detailed, validated protocol from Organic Syntheses make it an excellent choice for researchers requiring consistent results.[1]

The synthesis via 2,2-dichloro-1,1,1-triethoxyethane presents a viable alternative, particularly if the starting material is readily available. However, achieving high reproducibility with this method requires careful optimization and stringent control over reaction parameters, especially given the lack of a standardized, published protocol.

For large-scale industrial production, the oxidation of trichloroethylene is the preferred method due to its efficiency and scalability.[1]

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the desired scale, available resources, and the importance of adhering to a well-established, reproducible protocol. This guide provides the necessary framework and detailed methodologies to make an informed decision and to execute the chosen synthesis with a higher probability of success and reproducibility.

References

  • Cope, A. C.; Clark, J. R.; Connor, R. Dichloroacetic Acid. Organic Syntheses1941 , 21, 34. DOI: 10.15227/orgsyn.021.0034. ([Link])

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,2-Dichloro-1,1,1-triethoxyethane

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, authoritative protocol for the proper disposal of 2,2-dichloro-1,1,1-triethoxyethane, a halogenated organic compound. The procedures outlined herein are designed to provide clear, actionable steps for researchers and laboratory personnel, ensuring compliance and minimizing risk.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is essential. 2,2-Dichloro-1,1,1-triethoxyethane, due to its structure as a chlorinated ether, presents a multi-faceted risk profile. While specific toxicological data for this exact compound is limited, its classification as a halogenated organic liquid necessitates stringent handling protocols based on analogous compounds and regulatory frameworks.[1][2][3]

The primary directive in its disposal is rooted in its halogen content. Halogenated wastes cannot be recycled as fuel additives like many non-halogenated solvents.[4] They require high-temperature incineration to prevent the formation of toxic byproducts, making their disposal process more complex and costly.[4] Cross-contamination of a non-halogenated waste stream with even a small amount of a chlorinated compound like 2,2-dichloro-1,1,1-triethoxyethane requires the entire container to be treated as halogenated waste.[1][4]

Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)

Hazard ClassificationDescriptionRequired PPE
Halogenated Organic Compound Contains carbon-halogen bonds, requiring specific, high-temperature incineration for disposal.[2][4]Standard laboratory PPE.
Flammability Assumed to be a flammable liquid, similar to other ethers and orthoacetates.[5][6][7] Vapors may form explosive mixtures with air.[5][8]Work in a well-ventilated area or chemical fume hood, away from ignition sources.[5][9]
Irritant Expected to cause skin and serious eye irritation based on similar compounds.[6][8][10]Nitrile or neoprene gloves[11], safety goggles or glasses with side shields.[11]
Toxicity Suspected to be harmful if inhaled or swallowed.[10][12][13] May pose a cancer hazard.[1][12]Use only in a well-ventilated area or chemical fume hood. Avoid breathing vapors.[11][12]
Reactivity May form explosive peroxides upon storage, especially if exposed to air.[6][8][12] Incompatible with strong acids and oxidizing agents.[6][8]Store away from incompatible materials. Do not store in containers that are not airtight.

The Core Protocol: Segregation and Containment

The cornerstone of proper chemical disposal is meticulous segregation. This not only ensures safety but also facilitates compliant and cost-effective waste management by the institution's Environmental Health and Safety (EHS) department.

Step 1: Designate a Halogenated Waste Container
  • Select the Right Container: Obtain a dedicated, leak-proof waste container with a screw-top cap, approved for chemical waste.[4][14] The container must be compatible with halogenated organic compounds. High-density polyethylene (HDPE) containers are commonly used.

  • Initial Labeling: Before adding any waste, the container must be clearly labeled.[1][14] The label should include:

    • The words "HAZARDOUS WASTE "[15]

    • The specific waste category: "HALOGENATED ORGANIC LIQUIDS "[1][4]

    • A list of all contents to be added.

Step 2: Waste Collection
  • Transferring Waste: When an experiment is complete, carefully transfer the 2,2-dichloro-1,1,1-triethoxyethane waste into the designated halogenated waste container. Use a funnel to prevent spillage and ensure the container's exterior remains clean.[16]

  • No Mixing: Under no circumstances should this waste be mixed with non-halogenated solvents (e.g., acetone, ethanol, hexane).[4] It should also be kept separate from other waste streams such as aqueous waste, strong acids or bases, and solid waste.[15]

  • Secure the Container: Immediately after adding waste, securely fasten the screw-top cap to ensure the container is vapor-tight and spill-proof.[1] Containers must be kept closed at all times except when actively adding waste.[1][14][15]

Storage and Disposal Workflow

Proper temporary storage while awaiting pickup is a critical phase of the disposal process.

Step 3: Temporary Storage in the Laboratory
  • Location: Store the sealed waste container in a designated satellite accumulation area, such as a ventilated cabinet or within a chemical fume hood.[16]

  • Conditions: The storage area must be cool, dry, and away from heat, sparks, or open flames.[6][9][11]

  • Log Updates: Maintain an accurate log of the contents on the container's label, updating it every time waste is added.

Step 4: Arranging for Disposal
  • Contact EHS: Once the container is approaching full (do not exceed 90% capacity[16]) or if the waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a waste pickup.

  • Finalize Labeling: Ensure the waste tag or label is completely filled out with all required information, including the full chemical names of all components and their approximate concentrations.[14]

The following diagram illustrates the complete disposal workflow, from waste generation to final pickup.

G Disposal Workflow for 2,2-Dichloro-1,1,1-triethoxyethane A Waste Generation (2,2-Dichloro-1,1,1-triethoxyethane) B Is a dedicated 'Halogenated Waste' container available? A->B C Obtain & Label New Waste Container - 'HAZARDOUS WASTE' - 'HALOGENATED ORGANIC LIQUIDS' B->C No D Use Existing Labeled 'Halogenated Waste' Container B->D Yes E Transfer Waste to Container Using Funnel C->E D->E F Securely Close Lid (Vapor-Tight) E->F G Update Content Log on Container Label F->G H Store in Designated Satellite Accumulation Area (Ventilated, Cool, Dry) G->H I Container Full (<90%) or Waste No Longer Generated? H->I J Schedule Pickup with Environmental Health & Safety (EHS) I->J Yes K Continue to Use Container for Halogenated Waste I->K No K->H

Caption: Disposal workflow from generation to EHS pickup.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.

  • Ventilate: Increase ventilation by opening sashes on chemical fume hoods.

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain the liquid.[11] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection: Carefully collect the contaminated absorbent material using non-sparking tools and place it in a sealed, properly labeled container for hazardous waste disposal.[1][11]

  • Decontaminate: Clean the spill area thoroughly.

  • Large Spills: For large spills, evacuate the area immediately and contact your institution's emergency response team or EHS.[1]

By adhering to this structured disposal protocol, laboratory professionals can manage 2,2-dichloro-1,1,1-triethoxyethane waste with confidence, ensuring a safe operational environment and maintaining regulatory compliance.

References

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, Northwestern University.

  • DAP CN/GHS MSDS Project (2022-04-11) . DAP Global Inc.

  • Organic Solvent Waste Disposal . Safety & Risk Services, The University of British Columbia.

  • Safety Data Sheet - Triethyl orthoacetate . Merck Millipore.

  • 2-Chloro-1,1,1-triethoxyethane . PubChem, National Institutes of Health.

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR, U.S. Government Publishing Office.

  • Organic Solvents Management Procedures . Environment, Health and Safety, Cornell University.

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds . California Code of Regulations.

  • Safety Data Sheet - Triethyl orthoacetate . Thermo Fisher Scientific.

  • Safety Data Sheet - Triethyl orthoacetate . Fisher Scientific.

  • Safety Data Sheet - 1,1,1-Trichloroethane . MilliporeSigma.

  • Safety Data Sheet - Triethyl Orthoacetate . TCI Chemicals.

  • Safety Data Sheet - 1,1,2-Trichloroethane . Sigma-Aldrich.

  • Safety Data Sheet - Amercor™ 8548-KF . Solenis LLC.

  • Safety Data Sheet - SPECTRACRON 300 . PPG Industries.

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich.

  • Procedures for Disposal of Hazardous Waste . The University of Texas at Austin.

Sources

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